Guretolimod
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[[4-[[2-amino-4-[[(3S)-1-hydroxyhexan-3-yl]amino]-6-methylpyrimidin-5-yl]methyl]-3-methoxyphenyl]methyl-(2,2,2-trifluoroethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F3N5O4/c1-4-5-18(8-9-33)30-22-19(15(2)29-23(28)31-22)11-17-7-6-16(10-20(17)36-3)12-32(13-21(34)35)14-24(25,26)27/h6-7,10,18,33H,4-5,8-9,11-14H2,1-3H3,(H,34,35)(H3,28,29,30,31)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGKZKKNJOQUSG-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CCO)NC1=NC(=NC(=C1CC2=C(C=C(C=C2)CN(CC(=O)O)CC(F)(F)F)OC)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488364-57-3 | |
| Record name | Guretolimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488364573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guretolimod | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UG29YVL56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Guretolimod (DSP-0509): A Deep Dive into its Mechanism of Action as a Potent TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guretolimod (DSP-0509) is a novel, synthetic, small-molecule Toll-like receptor 7 (TLR7) agonist designed for systemic intravenous administration. Its mechanism of action centers on the activation of the innate immune system through TLR7, leading to a cascade of events that bridge to a robust and specific adaptive anti-tumor immune response. This technical guide elucidates the core molecular interactions, signaling pathways, and immunological consequences of this compound treatment, supported by preclinical data and detailed experimental methodologies.
Core Mechanism: Selective TLR7 Agonism
This compound is a potent and selective agonist for Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor primarily expressed in plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells. Unlike many other TLR7 agonists, this compound exhibits high selectivity for TLR7 over the closely related TLR8, which may contribute to a favorable safety profile.
Molecular Interaction and Signaling Cascade
Upon administration, this compound enters the endosomal compartment of TLR7-expressing cells and binds to the receptor. This binding event initiates a conformational change in the TLR7 dimer, leading to the recruitment of the adaptor protein MyD88. The formation of this complex triggers a downstream signaling cascade involving IRAK4, IRAK1, and TRAF6, ultimately leading to the activation of key transcription factors, including NF-κB and IRF7.
// Nodes this compound [label="this compound (DSP-0509)", fillcolor="#FBBC05", fontcolor="#202124"]; TLR7 [label="TLR7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MyD88 [label="MyD88", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRAK4 [label="IRAK4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRAK1 [label="IRAK1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRAF6 [label="TRAF6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; IRF7 [label="IRF7 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-12)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Type_I_IFN [label="Type I Interferons\n(IFN-α, IFN-β)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> TLR7 [label="Binds to", fontsize=8]; TLR7 -> MyD88 [label="Recruits", fontsize=8]; MyD88 -> IRAK4 [label="Activates", fontsize=8]; IRAK4 -> IRAK1 [label="Phosphorylates", fontsize=8]; IRAK1 -> TRAF6 [label="Activates", fontsize=8]; TRAF6 -> NF_kB [label="Leads to", fontsize=8]; TRAF6 -> IRF7 [label="Leads to", fontsize=8]; NF_kB -> Cytokines [label="Induces Transcription", fontsize=8]; IRF7 -> Type_I_IFN [label="Induces Transcription", fontsize=8]; } this compound-induced TLR7 signaling pathway.
Pharmacological and Immunological Effects
The activation of the TLR7 signaling pathway by this compound results in a multi-faceted immune response, characterized by the activation of both innate and adaptive immunity.
Innate Immune Activation
The primary consequence of TLR7 agonism by this compound is the robust production of type I interferons (IFN-α and IFN-β) by pDCs. This is a critical event that initiates a broad innate immune response, including the activation of natural killer (NK) cells, conventional dendritic cells (cDCs), and macrophages. Activated cDCs upregulate co-stimulatory molecules and MHC class I and II, enhancing their ability to present tumor antigens.
Bridging to Adaptive Immunity
The innate immune activation orchestrated by this compound is pivotal for priming and directing a potent and durable adaptive anti-tumor response. The key effects include:
-
Enhanced Antigen Presentation: Activated and matured dendritic cells migrate to lymph nodes and present tumor-associated antigens to naive T cells.
-
Generation of Tumor-Specific CD8+ T Cells: The cytokine milieu, particularly the presence of Type I IFNs and IL-12, promotes the differentiation of naive CD8+ T cells into cytotoxic T lymphocytes (CTLs) that can recognize and kill tumor cells.
-
Expansion of Effector Memory T Cells: this compound treatment leads to an expansion of the effector memory T cell population, which is crucial for long-term anti-tumor immunity and preventing tumor recurrence.
-
Conversion of "Cold" Tumors to "Hot" Tumors: By inducing the production of chemokines, this compound promotes the infiltration of immune cells, including CD8+ T cells, into the tumor microenvironment, thereby converting immunologically "cold" tumors into "hot" tumors that are more susceptible to immunotherapy.
// Nodes this compound [label="this compound (DSP-0509)\nAdministration (IV)", fillcolor="#FBBC05", fontcolor="#202124"]; pDC_Activation [label="pDC Activation via TLR7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Type_I_IFN [label="Type I IFN Production\n(IFN-α)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Innate_Activation [label="Innate Immune Activation\n(NK cells, cDCs, Macrophages)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antigen_Presentation [label="Enhanced Antigen Presentation\nby cDCs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; T_Cell_Priming [label="Priming and Activation of\nNaive T Cells in Lymph Nodes", fillcolor="#34A853", fontcolor="#FFFFFF"]; CTL_Generation [label="Generation of Tumor-Specific\nCD8+ Cytotoxic T Lymphocytes (CTLs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumor_Infiltration [label="Infiltration of CTLs into\nTumor Microenvironment", fillcolor="#FBBC05", fontcolor="#202124"]; Tumor_Lysis [label="Tumor Cell Lysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> pDC_Activation; pDC_Activation -> Type_I_IFN; Type_I_IFN -> Innate_Activation; Innate_Activation -> Antigen_Presentation; Antigen_Presentation -> T_Cell_Priming; T_Cell_Priming -> CTL_Generation; CTL_Generation -> Tumor_Infiltration; Tumor_Infiltration -> Tumor_Lysis; } Workflow of this compound-induced anti-tumor immune response.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of this compound.
| Parameter | Value | Species | Assay System |
| TLR7 Agonistic Activity | EC50 = 316 nM | Human | In vitro reporter assay |
| TLR8 Agonistic Activity | EC50 > 10 µM | Human | In vitro reporter assay |
Table 1: In Vitro TLR Agonistic Activity of this compound
| Treatment | Cytokine/Chemokine | Time Point | Observation |
| This compound (1 mg/kg, IV) in CT26 model | Various | 2 hours | Increased levels of cytokines/chemokines |
| 24 hours | Levels returned to baseline | ||
| This compound (5 mg/kg, IV) in wild-type mice | IFNα, TNFα, IP-10 | 2 hours | Marked increase in plasma concentrations |
| This compound (5 mg/kg, IV) in TLR7 KO mice | IFNα, TNFα, IP-10 | 2 hours | Dramatically attenuated cytokine secretion |
Table 2: In Vivo Cytokine Induction by this compound in Mice
Detailed Experimental Protocols
In Vitro TLR7 Reporter Assay
This protocol describes a representative method for determining the TLR7 agonistic activity of a compound using a commercially available HEK293 cell line engineered to express human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compound (this compound) and positive control (e.g., R848)
-
96-well, flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 10^5 cells/mL.
-
Assay Plate Preparation: Add 20 µL of serial dilutions of the test compound (this compound) and positive control to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Cell Seeding: Add 180 µL of the cell suspension (approximately 5 x 10^4 cells) to each well.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Data Analysis: Determine the EC50 value by plotting the OD values against the compound concentrations and fitting the data to a four-parameter logistic curve.
Chromium-51 Release Cytotoxicity Assay
This protocol outlines a standard method for assessing the cytotoxic activity of this compound-induced CTLs against tumor target cells.
Materials:
-
Effector cells (CTLs isolated from this compound-treated, tumor-bearing mice)
-
Target cells (tumor cell line, e.g., CT26)
-
Chromium-51 (51Cr) as sodium chromate
-
Complete RPMI-1640 medium
-
96-well, round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Resuspend 1 x 10^6 target cells in 100 µL of complete medium.
-
Add 100 µCi of 51Cr and incubate for 1-2 hours at 37°C, mixing gently every 20-30 minutes.
-
Wash the labeled target cells three times with complete medium to remove unincorporated 51Cr.
-
Resuspend the cells in complete medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the labeled target cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Add 100 µL of effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Spontaneous Release Control: Add 100 µL of medium instead of effector cells.
-
Maximum Release Control: Add 100 µL of 2% Triton X-100 solution to lyse the target cells.
-
-
Incubation: Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100
-
nCounter Analysis of Tumor-Infiltrating Lymphocytes
This protocol provides a general workflow for analyzing the gene expression profile of tumor-infiltrating lymphocytes (TILs) from this compound-treated tumors using the NanoString nCounter platform with a panel such as the PanCancer Immune Profiling Panel.
Materials:
-
Tumor tissue from vehicle- and this compound-treated mice
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
Flow cytometry for cell sorting (optional, for isolating specific immune cell populations)
-
RNA isolation kit
-
nCounter Prep Station and Digital Analyzer
-
nCounter PanCancer Immune Profiling Panel CodeSet and reagents
Procedure:
-
Tumor Dissociation and TIL Isolation:
-
Mechanically and enzymatically dissociate the tumor tissue to obtain a single-cell suspension.
-
Isolate TILs using density gradient centrifugation or magnetic-activated cell sorting (MACS) for CD45+ cells.
-
-
RNA Extraction: Extract total RNA from the isolated TILs using a suitable kit. Quantify and assess the quality of the RNA.
-
Hybridization:
-
Hybridize 50-100 ng of total RNA with the nCounter reporter and capture probes from the PanCancer Immune Profiling Panel overnight at 65°C.
-
-
Sample Processing and Data Acquisition:
-
Process the hybridized samples on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes on the cartridge.
-
Scan the cartridge on the nCounter Digital Analyzer to count the individual barcode signals for each gene.
-
-
Data Analysis:
-
Normalize the raw data using the positive controls and housekeeping genes included in the panel.
-
Perform differential gene expression analysis between the this compound-treated and vehicle control groups.
-
Conduct pathway analysis to identify modulated immune pathways and cell type profiling to assess changes in the composition of the tumor immune infiltrate.
-
Conclusion
This compound (DSP-0509) is a promising immuno-oncology agent with a well-defined mechanism of action centered on the selective activation of TLR7. By potently stimulating the innate immune system, particularly pDCs, this compound initiates a cascade of events that lead to the generation of a robust and durable adaptive anti-tumor immune response. Preclinical data demonstrate its ability to induce a pro-inflammatory cytokine and chemokine response in a TLR7-dependent manner, leading to enhanced CTL activity and tumor control. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other TLR7 agonists in the field of cancer immunotherapy.
Guretolimod's Immunostimulatory Symphony: A Technical Deep Dive into its Downstream Signaling in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guretolimod (DSP-0509), a potent and selective Toll-like receptor 7 (TLR7) agonist, has emerged as a promising immunotherapeutic agent. Its ability to awaken and orchestrate a robust anti-tumor immune response hinges on its intricate downstream signaling cascades within various immune cell populations. This technical guide provides an in-depth exploration of the molecular mechanisms elicited by this compound, focusing on the activation of key signaling pathways, the induction of a broad spectrum of cytokines, and the phenotypic maturation of critical immune effector cells. Through a comprehensive review of preclinical and clinical data, this document aims to equip researchers and drug development professionals with a thorough understanding of this compound's immunological effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Introduction
The innate immune system serves as the first line of defense against pathogens and cellular abnormalities, including cancer. Toll-like receptors (TLRs) are a cornerstone of this system, acting as sentinels that recognize conserved molecular patterns. TLR7, localized within the endosomes of immune cells, is a key sensor of single-stranded RNA (ssRNA), a hallmark of viral infections. This compound, a synthetic small molecule, mimics this viral signal, thereby potently activating TLR7 and initiating a powerful immune cascade. This activation bridges the innate and adaptive immune systems, leading to the generation of a durable and specific anti-tumor response. Understanding the precise downstream signaling events triggered by this compound is paramount for its rational clinical development, both as a monotherapy and in combination with other immunomodulatory agents.
This compound's Mechanism of Action: TLR7-Dependent Signaling
This compound exerts its immunostimulatory effects through the selective activation of TLR7. It has a demonstrated half-maximal effective concentration (EC50) for human TLR7 of 316 nM, with significantly lower activity on TLR8 (EC50 > 10 μM), highlighting its selectivity.[1] Upon binding to TLR7 within the endosomal compartment of immune cells, this compound triggers a conformational change in the receptor, initiating the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This event nucleates the formation of a signaling complex known as the Myddosome.
The Myddosome serves as a scaffold for the recruitment and activation of Interleukin-1 receptor-associated kinases (IRAKs), primarily IRAK4 and IRAK1. IRAK4, acting as a master kinase, phosphorylates and activates IRAK1. Activated IRAK1 then recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6, in turn, catalyzes the formation of K63-linked polyubiquitin (B1169507) chains, which act as a scaffold to recruit and activate the TAK1 complex (composed of TGF-β-activated kinase 1, TAB1, and TAB2/3).
Activated TAK1 is a critical node in the pathway, bifurcating the signal to two major downstream cascades:
-
The NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex (comprising IKKα, IKKβ, and NEMO/IKKγ). The IKK complex then phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and proteasomal degradation. The degradation of IκB unmasks the nuclear localization signal of the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing its translocation to the nucleus. Nuclear NF-κB then binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory cytokines, chemokines, and cell adhesion molecules.
-
The MAP Kinase Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) cascades, including the JNK and p38 pathways, which lead to the activation of the transcription factor AP-1. AP-1 collaborates with NF-κB to drive the expression of many inflammatory genes.
In plasmacytoid dendritic cells (pDCs), TLR7 signaling also strongly activates Interferon Regulatory Factor 7 (IRF7) through a MyD88-dependent, IRAK1-mediated pathway, leading to the robust production of type I interferons (IFN-α/β).
Quantitative Effects of this compound on Immune Cells
The activation of downstream signaling pathways by this compound translates into quantifiable changes in immune cell function, including cytokine production and the expression of cell surface markers indicative of maturation and activation.
Cytokine Induction
This compound is a potent inducer of a wide range of cytokines and chemokines. The specific profile and magnitude of cytokine production can vary depending on the immune cell type, the concentration of this compound, and the duration of stimulation.
| Cytokine/Chemokine | Cell Type | Species | Concentration of this compound | Change in Expression | Reference |
| IFN-α | Primary pDCs | Human | 0.1 - 10 µM | Dose-dependent increase | [2][3] |
| IFN-α | Whole Blood | Mouse | 5 mg/kg (in vivo) | Marked increase at 2h | [2][3] |
| TNF-α | Whole Blood | Mouse | 5 mg/kg (in vivo) | Marked increase at 2h | [2][3] |
| IP-10 (CXCL10) | Whole Blood | Mouse | 5 mg/kg (in vivo) | Marked increase at 2h | [2][3] |
| TNF-α | BMDMs | Mouse | Not specified | Increased secretion | [4] |
| IL-10 | BMDMs | Mouse | Not specified | Reduced secretion (with AXL inhibitor) | [4] |
| IL-12 | Tumor Microenvironment | Mouse | 5 mg/kg (in vivo, with RT) | Increased expression | [5][6] |
Upregulation of Cell Surface Markers
This compound promotes the maturation and activation of antigen-presenting cells (APCs) and other immune cells, a process characterized by the increased expression of co-stimulatory molecules and other activation markers.
| Marker | Cell Type | Species | Concentration of this compound | Change in Expression | Reference |
| CD86 | BMDCs | Mouse | Not specified | Dose-dependent increase | [4] |
| CD80 | PBLs | Mouse | 5 mg/kg (in vivo, with RT) | High expression predictive of response | [5][6] |
| MHC Class II | BMDCs | Mouse | 1 µM | Elevation of mRNA expression | [2][3] |
| CD8+ T cells | TILs | Mouse | Not specified (with anti-PD-1) | Increased ratio | [1] |
| Effector Memory T cells | TILs | Mouse | Not specified (with anti-PD-1) | Increased ratio | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the downstream signaling of this compound.
In Vitro Stimulation of Human Primary Plasmacytoid Dendritic Cells (pDCs) and IFN-α ELISA
This protocol describes the isolation and stimulation of human pDCs with this compound to measure the production of IFN-α.
4.1.1. Materials
-
Ficoll-Paque PLUS (GE Healthcare)
-
RosetteSep™ Human Plasmacytoid DC Enrichment Cocktail (STEMCELL Technologies)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (DSP-0509)
-
Human IFN-α ELISA Kit (e.g., from Mabtech or R&D Systems)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
4.1.2. Protocol
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Enrich for pDCs from the PBMC fraction using the RosetteSep™ Human Plasmacytoid DC Enrichment Cocktail according to the manufacturer's instructions.
-
Resuspend the enriched pDCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Add the this compound dilutions to the wells containing the pDCs and incubate for 4 hours in a CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatants.
-
Quantify the concentration of IFN-α in the supernatants using a human IFN-α ELISA kit, following the manufacturer's protocol.
-
Read the absorbance on a plate reader and calculate the IFN-α concentrations based on a standard curve.
Western Blot Analysis of IRAK1 Phosphorylation
This protocol details a method to detect the phosphorylation of IRAK1 in an immune cell line (e.g., THP-1 monocytes) following stimulation with a TLR7 agonist like this compound.
4.2.1. Materials
-
THP-1 cells
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
This compound (DSP-0509)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IRAK1 (Thr209) and Rabbit anti-total IRAK1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
4.2.2. Protocol
-
Culture THP-1 cells in complete RPMI 1640 medium.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere.
-
Stimulate the cells with this compound at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total IRAK1 to confirm equal protein loading.
Flow Cytometry Analysis of NF-κB p65 Nuclear Translocation
This protocol provides a method for quantifying the nuclear translocation of the NF-κB p65 subunit in immune cells using flow cytometry.
4.3.1. Materials
-
Immune cells of interest (e.g., PBMCs, dendritic cells)
-
This compound (DSP-0509)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
Flow cytometer
4.3.2. Protocol
-
Stimulate the immune cells with this compound at the desired concentration and for the optimal time determined from time-course experiments.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.
-
Incubate the cells with the primary antibody against NF-κB p65 for 1 hour at room temperature.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 30 minutes at room temperature, protected from light.
-
Wash the cells and stain with a nuclear stain like DAPI.
-
Acquire the samples on a flow cytometer, collecting signals for the p65 antibody and the nuclear stain.
-
Analyze the data using appropriate software to quantify the amount of p65 signal that co-localizes with the nuclear stain, indicating nuclear translocation.
Conclusion
This compound is a selective TLR7 agonist that activates a well-defined downstream signaling pathway in immune cells, leading to a robust pro-inflammatory and anti-tumor response. The activation of the MyD88-dependent pathway, culminating in the activation of NF-κB and IRF7, drives the production of key cytokines like IFN-α and TNF-α, and promotes the maturation of antigen-presenting cells. The quantitative data and detailed protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound. Future studies focusing on a more granular quantification of the entire signaling cascade in various human immune cell subsets will further refine our understanding and facilitate the development of more effective cancer immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 4. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Guretolimod (DSP-0509): A Deep Dive into its Immunomodulatory Effects on Innate and Adaptive Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guretolimod (DSP-0509) is a novel, systemically administered, small-molecule Toll-like receptor 7 (TLR7) agonist designed to elicit a robust anti-tumor immune response. As a selective TLR7 agonist, this compound acts as a potent immunomodulator, bridging the innate and adaptive immune systems to recognize and eliminate cancer cells. Preclinical studies have demonstrated its ability to activate key innate immune cells, leading to a cascade of downstream effects that culminate in the generation of a potent and durable tumor-specific adaptive immune response. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its quantitative effects on innate and adaptive immunity, detailed experimental protocols from key preclinical studies, and visualizations of the associated biological pathways and experimental workflows.
Core Mechanism of Action: TLR7 Agonism
This compound exerts its immunostimulatory effects through the selective activation of TLR7, an endosomal pattern recognition receptor primarily expressed on plasmacytoid dendritic cells (pDCs), B cells, and to a lesser extent, on macrophages and other myeloid cells.[1][2][3] Upon binding to TLR7, this compound initiates a signaling cascade that is pivotal in the initiation of an anti-tumor immune response.
Signaling Pathway
The activation of TLR7 by this compound triggers a MyD88-dependent signaling pathway. This leads to the recruitment of IRAK4 and IRAK1, and subsequent activation of TRAF6. This cascade culminates in the activation of key transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). IRF7 activation is critical for the production of type I interferons (IFN-α and IFN-β), while NF-κB drives the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.
Caption: this compound activates the TLR7-MyD88 signaling pathway.
Effects on Innate Immunity
This compound's initial impact is on the innate immune system, primarily through the activation of dendritic cells and macrophages. This activation is characterized by the production of key cytokines and the upregulation of molecules involved in antigen presentation.
Quantitative Data: Cytokine Production
Preclinical studies have quantified the cytokine response following this compound administration.
| Cytokine | Model System | Treatment | Concentration/Fold Increase | Reference |
| IFN-α | Human pDCs | This compound (DSP-0509) | Dose-dependent increase | [1] |
| IFN-α | CT26 tumor-bearing mice | 1 mg/kg DSP-0509 (intravenous) | Peak at 2 hours post-administration | [3] |
| TNF-α | Bone marrow-derived macrophages (BMDMs) | DSP-0509 + AXL inhibitor (TP-0903) | Significantly increased vs DSP-0509 alone | |
| IL-10 | Bone marrow-derived macrophages (BMDMs) | DSP-0509 + AXL inhibitor (TP-0903) | Significantly decreased vs DSP-0509 alone | |
| Various Cytokines | CT26 tumor-bearing mice | 1 mg/kg DSP-0509 (intravenous) | Systemic increase in multiple cytokines |
Quantitative Data: Innate Immune Cell Activation
Single-cell RNA sequencing of tumor-infiltrating lymphocytes (TILs) from a murine tumor model revealed significant changes in the composition of innate immune cells following this compound treatment.
| Immune Cell Population | Treatment Group | Percentage of CD45+ Cells (vs. Vehicle) | Reference |
| Natural Killer (NK) Cells | DSP-0509 monotherapy | Increased | |
| Monocytes | DSP-0509 monotherapy | Increased | |
| Granulocytes | DSP-0509 monotherapy | Increased | |
| Macrophages | DSP-0509 monotherapy | Decreased | |
| Plasmacytoid Dendritic Cells (pDCs) | DSP-0509 monotherapy | Decreased | |
| M1-like Macrophages | DSP-0509 + anti-PD-1 | Marked rise vs DSP-0509 alone |
Effects on Adaptive Immunity
The this compound-induced activation of the innate immune system serves as a critical bridge to the adaptive immune response. The production of type I interferons and other cytokines, along with the enhanced antigen-presenting capacity of dendritic cells, promotes the priming and activation of tumor-specific T cells.
Quantitative Data: T-Cell Populations and Function
Flow cytometry and functional assays in preclinical models have demonstrated a significant impact of this compound on T-cell populations and their effector functions.
| T-Cell Parameter | Model System | Treatment | Observation | Reference |
| CD8+ T-Cell Infiltration | CT26 tumor model | DSP-0509 + anti-PD-1 | Significantly increased vs monotherapy | |
| Effector Memory T-Cells (CD8+CD62L-CD127+) in TILs | CT26 tumor model | DSP-0509 + anti-PD-1 | Significantly increased vs monotherapy | |
| Gzmb+, Prf1+, Ctla4+, Icos+ CD8+ T-Cells | Murine tumor model (scRNA-seq) | DSP-0509 + anti-PD-1 | Significantly increased cluster vs DSP-0509 alone | |
| Regulatory T-Cells (Tregs) in Tumor | Murine tumor model | DSP-0509 + IDO1 inhibitor | Effectively reduced | |
| Tumor-Specific IFN-γ Secreting CTLs | CT26-bearing mice (ELISpot) | DSP-0509 + Radiotherapy | Increased | |
| Effector Memory CD8+ T-Cells in Spleen | CT26-bearing mice | DSP-0509 + Radiotherapy | Increased |
Experimental Protocols
In Vitro Bone Marrow-Derived Dendritic Cell (BMDC) Activation Assay
This protocol outlines the generation of BMDCs and their subsequent stimulation with this compound to assess innate immune activation.
-
Harvesting Bone Marrow:
-
Euthanize mice (e.g., C57BL/6) via an approved method.
-
Sterilize the hind legs with 70% ethanol.
-
Dissect the femurs and tibias, removing all muscle and connective tissue.
-
Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
-
BMDC Culture and Differentiation:
-
Plate the bone marrow cells in petri dishes at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add fresh complete RPMI-1640 with GM-CSF.
-
On day 6, gently collect the non-adherent and loosely adherent cells, which are the immature BMDCs.
-
-
This compound Stimulation and Analysis:
-
Re-plate the immature BMDCs in 24-well plates.
-
Treat the cells with varying concentrations of this compound (DSP-0509) or a vehicle control.
-
After 24-48 hours, collect the cell culture supernatants for cytokine analysis (e.g., ELISA for IFN-α, TNF-α).
-
Harvest the cells for flow cytometry analysis of activation markers (e.g., CD80, CD86, MHC Class II).
-
Caption: Workflow for assessing this compound's effect on BMDCs.
In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Models
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound alone or in combination with other immunotherapies.
-
Tumor Cell Implantation:
-
Culture a murine tumor cell line (e.g., CT26 colon carcinoma).
-
Inject a specific number of tumor cells (e.g., 1 x 10^6) subcutaneously into the flank of syngeneic mice (e.g., BALB/c).
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination).
-
Administer this compound (DSP-0509) intravenously at a specified dose and schedule (e.g., 5 mg/kg, weekly).
-
Administer other therapies (e.g., anti-PD-1 antibody) as per the study design.
-
-
Monitoring and Endpoints:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice.
-
-
Ex Vivo Analysis:
-
Collect tumors, spleens, and peripheral blood for immunological analysis.
-
Prepare single-cell suspensions from tumors and spleens.
-
Perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs).
-
Conduct functional assays such as ELISpot to measure tumor-specific T-cell responses.
-
Caption: Workflow for in vivo evaluation of this compound's efficacy.
Clinical Perspective
A Phase 1/2 clinical trial (NCT03416335) was initiated to evaluate the safety and pharmacokinetic profile of this compound in patients with advanced solid tumors, both as a monotherapy and in combination with pembrolizumab. However, the trial was terminated due to the "changing landscape" and a final report with clinical data on its immunological effects in humans is not publicly available.
Conclusion
This compound (DSP-0509) is a potent and selective TLR7 agonist that effectively activates both innate and adaptive immunity to exert anti-tumor effects. Preclinical data robustly support its mechanism of action, demonstrating the induction of type I interferons and pro-inflammatory cytokines, activation of dendritic cells and macrophages, and the subsequent priming and expansion of tumor-specific CD8+ T cells. The synergistic effects observed in combination with checkpoint inhibitors and radiotherapy highlight its potential as a cornerstone of future cancer immunotherapy regimens. While clinical data remains limited, the strong preclinical evidence warrants further investigation into the therapeutic utility of this compound in various oncology settings.
References
Guretolimod's Modulation of the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod (DSP-0509) is a novel, systemically administered small molecule agonist of Toll-like receptor 7 (TLR7).[1] As a key component of the innate immune system, TLR7 activation triggers a cascade of signaling events that bridge innate and adaptive immunity, making it a compelling target for cancer immunotherapy.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action and its multifaceted role in modulating the tumor microenvironment (TME). The information presented herein is a synthesis of publicly available preclinical and clinical data, intended to serve as a comprehensive resource for researchers and drug development professionals in the field of immuno-oncology.
Mechanism of Action: TLR7 Agonism
This compound is a selective agonist for TLR7, with significantly less activity on TLR8.[2] TLR7 is an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and other myeloid cells.[2] Upon binding to this compound, TLR7 initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of type I interferons (IFN-α/β) and a variety of pro-inflammatory cytokines and chemokines.
Signaling Pathway of this compound
Caption: this compound's TLR7 signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Type/Assay | Value | Reference(s) |
| TLR7 Agonistic Activity (EC50) | Human | TLR7/NF-κB/SEAP HEK293 Reporter Assay | 316 nM | |
| Human | TLR7/NF-κB/SEAP HEK293 Reporter Assay | 515 nM | ||
| Mouse | TLR7/NF-κB/SEAP HEK293 Reporter Assay | 33 nM | ||
| TLR8 Agonistic Activity (EC50) | Human | TLR8/NF-κB/SEAP HEK293 Reporter Assay | > 10 µM | |
| IFNα Induction | Human | Primary pDCs | Dose-dependent increase |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Mice
| Parameter | Mouse Model | Dose | Value/Observation | Reference(s) |
| Half-life (T1/2) | Not specified | Not specified | 0.69 hours | |
| Peak Plasma Concentration of IFNα | CT26 tumor-bearing | 5 mg/kg i.v. | Marked increase at 2 hours post-administration | |
| Peak Plasma Concentration of TNFα | CT26 tumor-bearing | 5 mg/kg i.v. | Marked increase at 2 hours post-administration | |
| Peak Plasma Concentration of IP-10 | CT26 tumor-bearing | 5 mg/kg i.v. | Marked increase at 2 hours post-administration | |
| Cytokine Induction | CT26 tumor-bearing | 1 mg/kg i.v. | Increased levels of various cytokines and chemokines at 2 hours, returning to baseline at 24 hours |
Table 3: Modulation of Tumor Microenvironment by this compound in CT26 Mouse Model (Flow Cytometry Data)
| Immune Cell Population (% of CD45+ cells) | Vehicle | This compound (5 mg/kg i.v.) | This compound + anti-PD-1 (Responders) | Reference(s) |
| CD4+ T cells | Baseline | ↑ | Not specified | |
| Regulatory T cells (Tregs) | Baseline | ↑ | Not specified | |
| NK cells | Baseline | ↑ | ↑ | |
| Monocytes | Baseline | ↑ | Not specified | |
| Macrophages | Baseline | ↓ | ↓ | |
| Plasmacytoid Dendritic Cells (pDCs) | Baseline | ↑ | ↓ | |
| Granulocytes | Baseline | ↑ | ↑ | |
| CD8+ T cells | Baseline | Not significantly changed | ↑ | |
| Effector Memory T cells (CD8+CD62L-CD127+) | Not specified | Not specified | ↑ in peripheral blood |
(Note: "↑" indicates a significant increase and "↓" indicates a significant decrease compared to the vehicle group. "Baseline" refers to the control group receiving a vehicle. Specific percentages were not consistently provided in the source material and are therefore represented qualitatively.)
Experimental Protocols
TLR7 Reporter Assay
Objective: To determine the in vitro agonistic activity of this compound on human and mouse TLR7.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human TLR7, human TLR8, or mouse TLR7, along with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter, are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
This compound is serially diluted and added to the cells.
-
The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
The cell culture supernatant is collected.
-
SEAP activity is measured using a commercially available chemiluminescent substrate.
-
The EC50 value is calculated from the dose-response curve.
-
In Vivo Tumor Models and Treatment
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other immunotherapies.
Methodology (Example: CT26 model):
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Tumor Cell Implantation: 1 x 10^6 CT26 colon carcinoma cells are implanted subcutaneously into the flank of each mouse.
-
Treatment:
-
When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment groups.
-
This compound is administered intravenously (i.v.) at doses of 1 mg/kg or 5 mg/kg, typically once a week.
-
For combination therapy, anti-PD-1 antibody (e.g., clone RMP1-14) is administered intraperitoneally (i.p.) at a dose of 200 µg per mouse, twice weekly.
-
-
Monitoring: Tumor growth is monitored by measuring tumor volume with calipers. Animal survival is also recorded.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.
Methodology:
-
Tumor Digestion: Tumors are excised, minced, and digested using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
The single-cell suspension is stained with a viability dye to exclude dead cells.
-
Cells are then incubated with a cocktail of fluorescently labeled antibodies against various immune cell surface markers. A representative antibody panel may include:
-
General Leukocytes: CD45
-
T Cells: CD3, CD4, CD8
-
T Cell Subsets: CD62L, CD127 (for memory T cells)
-
Regulatory T Cells: FoxP3 (requires intracellular staining)
-
Myeloid Cells: CD11b, Ly6G (for MDSCs), F4/80 (for macrophages)
-
Dendritic Cells: CD11c
-
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software to quantify the percentages of different immune cell populations within the CD45+ gate.
Chromium-51 Release Cytotoxicity Assay
Objective: To assess the cytotoxic activity of splenocytes from treated mice against tumor cells.
Methodology:
-
Target Cell Labeling: CT26 tumor cells (target cells) are labeled with radioactive Chromium-51 (⁵¹Cr).
-
Effector Cell Preparation: Spleens are harvested from treated and control mice, and single-cell suspensions of splenocytes (effector cells) are prepared.
-
Co-culture: Labeled target cells are co-cultured with effector cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Chromium Release Measurement: After a 4-hour incubation, the supernatant is collected, and the amount of released ⁵¹Cr is measured using a gamma counter.
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is the amount of ⁵¹Cr released from target cells incubated with media alone.
-
Maximum release is the amount of ⁵¹Cr released from target cells lysed with a detergent.
-
This compound's Impact on the Tumor Microenvironment
This compound monotherapy has demonstrated significant anti-tumor activity in various syngeneic mouse models, including the LM8 osteosarcoma and CT26 colon carcinoma models. This anti-tumor effect is largely dependent on the presence of CD8+ T cells.
Remodeling the Immune Landscape
This compound treatment leads to a significant influx of various immune cells into the TME, effectively converting "cold" tumors into "hot," immune-inflamed tumors. Single-cell RNA sequencing and flow cytometry analyses have revealed an increase in the percentages of NK cells, monocytes, and granulocytes within the TME following this compound administration. While the percentage of macrophages decreases, this compound enhances their tumoricidal activity. Interestingly, both CD4+ T cells and regulatory T cells (Tregs) are also increased, although in vitro studies suggest that this compound can inhibit Treg differentiation and suppressive function.
Synergistic Effects in Combination Therapy
The immunomodulatory effects of this compound make it an ideal candidate for combination with immune checkpoint inhibitors. In the CT26 model, the combination of this compound with an anti-PD-1 antibody resulted in significantly enhanced tumor growth inhibition compared to either monotherapy. This combination therapy was associated with an expansion of effector memory T cells in both the peripheral blood and the tumor. Furthermore, mice that achieved a complete response to the combination therapy were able to reject a subsequent re-challenge with the same tumor cells, indicating the establishment of a durable anti-tumor memory.
The combination of this compound with an anti-PD-1 antibody also leads to a decrease in polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) in the TME of the 4T1 breast cancer model. This reduction in immunosuppressive cells further contributes to the enhanced anti-tumor immune response.
Experimental Workflow for Combination Therapy Evaluation
Caption: Workflow for evaluating this compound combination therapy.
Conclusion
This compound is a potent and selective TLR7 agonist that effectively modulates the tumor microenvironment to promote anti-tumor immunity. Its ability to induce type I interferons, activate a broad range of immune cells, and synergize with immune checkpoint inhibitors highlights its potential as a valuable component of next-generation cancer immunotherapies. The data summarized in this guide provide a solid foundation for further research and development of this compound in various oncology indications.
Logical Relationship of this compound's Anti-Tumor Activity
Caption: Logical flow of this compound's anti-tumor effects.
References
Chemical structure and properties of Guretolimod (DSP-0509)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod, also known as DSP-0509, is a synthetic, small-molecule agonist of Toll-like receptor 7 (TLR7) with potential applications in immuno-oncology. As a systemically available agent, it is designed to stimulate the innate immune system, leading to a cascade of anti-tumor responses. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.
Chemical Structure and Properties
This compound is a pyrimidine (B1678525) derivative, distinguishing it from earlier imidazoquinoline-based TLR7 agonists.[1] Its chemical structure allows for systemic administration. The hydrochloride salt is typically used in research and development.
Table 1: Chemical and Physical Properties of this compound (DSP-0509)
| Property | Value | Source |
| Chemical Name | [({4-[(2-amino-4-{[(3S)-1-hydroxyhexan-3-yl]amino}-6-methylpyrimidin-5-yl)methyl]-3-methoxyphenyl}methyl)(2,2,2-trifluoroethyl)amino]acetic acid | MedKoo |
| Molecular Formula | C24H34F3N5O4 (Free Base) | [2][3] |
| C24H35ClF3N5O4 (HCl Salt) | [1] | |
| Molecular Weight | 513.55 g/mol (Free Base) | [2] |
| 550.01 g/mol (HCl Salt) | ||
| Appearance | Off-white to light yellow solid | |
| Solubility | High water solubility | |
| DMSO: 100 mg/mL (181.81 mM) |
Mechanism of Action
This compound functions as a selective agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells. Upon binding to TLR7, this compound initiates a downstream signaling cascade that results in potent anti-tumor immune responses.
Signaling Pathway
The activation of TLR7 by this compound triggers a MyD88-dependent signaling pathway. This involves the recruitment of adaptor protein MyD88, which then forms a complex with interleukin-1 receptor-associated kinases (IRAKs), such as IRAK4, and TNF receptor-associated factor 6 (TRAF6). This complex ultimately leads to the phosphorylation and activation of interferon regulatory factor 7 (IRF7). Activated IRF7 translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β).
Downstream Immunological Effects
The production of type I interferons is a central component of this compound's anti-tumor activity. These cytokines stimulate a variety of immune cells, including:
-
Plasmacytoid Dendritic Cells (pDCs): Leading to further cytokine and chemokine production.
-
Natural Killer (NK) Cells: Enhancing their cytotoxic activity against tumor cells.
-
Cytotoxic T-Lymphocytes (CTLs): Promoting their activation and infiltration into the tumor microenvironment.
This cascade of immune activation can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing and potentially enhancing the efficacy of other immunotherapies like checkpoint inhibitors.
Pharmacological Data
In Vitro Activity
This compound has demonstrated potent and selective agonistic activity at the TLR7 receptor.
Table 2: In Vitro Activity of this compound (DSP-0509)
| Assay | Species | EC50 | Source |
| TLR7 Agonistic Activity | Human | 316 nM | |
| TLR7 Agonistic Activity | Murine | 33 nM | |
| TLR8 Agonistic Activity | Human | > 10 µM |
Pharmacokinetics
Preclinical studies in mice have characterized the pharmacokinetic profile of this compound.
Table 3: Pharmacokinetic Parameters of this compound (DSP-0509) in Mice
| Parameter | Value | Species | Route | Source |
| Half-life (T1/2) | 0.69 hours | Mouse | Intravenous | |
| Clearance | Rapid elimination | Mouse | Intravenous | |
| Note | Excretion is partly mediated by organic anion transporting peptide (OATP) transporters. |
Pharmacodynamics
In vivo studies have demonstrated that this compound induces a rapid and robust pharmacodynamic response.
Table 4: In Vivo Pharmacodynamic Effects of this compound (DSP-0509) in Mice
| Biomarker | Effect | Time Point | Species | Source |
| IFNα | Increased secretion | 2 hours post-dose | Mouse | |
| TNFα | Increased secretion | 2 hours post-dose | Mouse | |
| IP-10 (CXCL10) | Increased secretion | 2 hours post-dose | Mouse |
Experimental Protocols
Chemical Synthesis
The detailed chemical synthesis of this compound (DSP-0509) is described in patent WO/2013/172479. The synthesis involves a multi-step process culminating in the formation of the pyrimidine scaffold and subsequent functionalization.
In Vitro TLR7/8 Reporter Assay
Objective: To determine the agonistic activity of this compound on human and murine TLR7 and human TLR8.
Methodology:
-
Cell Lines: HEK293 cells stably expressing either human TLR7, murine TLR7, or human TLR8, and containing a nuclear factor-kappa B (NF-κB) inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
-
Cell Culture: Cells are maintained in appropriate media as recommended by the vendor.
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
This compound is serially diluted and added to the cells.
-
The plates are incubated for 19-24 hours.
-
The supernatant is collected, and SEAP activity is measured using a fluorescent substrate.
-
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
In Vivo Anti-Tumor Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound in syngeneic mouse models.
Methodology:
-
Animal Models: BALB/c or C3H mice are typically used.
-
Tumor Cell Lines: CT26 (colon carcinoma), LM8 (osteosarcoma), or 4T1 (mammary carcinoma) cells are subcutaneously implanted.
-
Dosing:
-
This compound is dissolved in a 2.5 mM glycine (B1666218) buffered solution (pH 10.2).
-
The compound is administered intravenously (e.g., 1 or 5 mg/kg) on a schedule such as once weekly.
-
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: Blood samples can be collected at various time points to measure cytokine levels (e.g., IFNα, TNFα) by ELISA or Luminex assays.
-
Immunophenotyping: At the end of the study, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, NK cells).
Clinical Development
This compound has been evaluated in a Phase 1/2 clinical trial (NCT03416335) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab. This trial has been terminated.
Conclusion
This compound (DSP-0509) is a potent and selective TLR7 agonist with a distinct chemical structure and favorable pharmacokinetic properties for systemic administration. Its mechanism of action, centered on the induction of type I interferons, leads to the activation of a broad anti-tumor immune response. Preclinical studies have demonstrated its efficacy in various tumor models, both as a monotherapy and in combination with other immunotherapies. Further investigation is warranted to fully elucidate its therapeutic potential in oncology.
References
- 1. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
Guretolimod's Impact on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Guretolimod (DSP-0509) is a selective Toll-like receptor 7 (TLR7) agonist that has demonstrated significant immunomodulatory activity. By activating TLR7, primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells, this compound initiates a signaling cascade that results in the production of a distinct profile of cytokines. This technical guide provides a comprehensive overview of the impact of this compound on cytokine production, detailing the underlying signaling pathways, quantitative data from preclinical studies, and the experimental protocols utilized in this research. The information presented herein is intended to support further investigation and development of this compound as a potential therapeutic agent.
Core Mechanism of Action: TLR7-MyD88 Signaling Pathway
This compound exerts its immunostimulatory effects through the activation of the Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system. TLR7 is located within the endosomes of immune cells and recognizes single-stranded RNA (ssRNA), often of viral origin. This compound, as a synthetic small molecule agonist, mimics this natural ligand, triggering a downstream signaling cascade that is predominantly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.
Upon binding of this compound to TLR7, the receptor undergoes a conformational change, leading to the recruitment of MyD88. This initiates the assembly of a larger signaling complex, including interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). The activation of this complex ultimately leads to the translocation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), into the nucleus. The activation of these transcription factors drives the expression of a wide array of pro-inflammatory and antiviral genes, resulting in the production and secretion of various cytokines, most notably type I interferons (IFN-α/β).
Quantitative Data on Cytokine Production
In Vivo Cytokine Profile in Mice
Intravenous administration of this compound in tumor-bearing mice has been shown to induce a rapid and transient systemic cytokine response. The following table summarizes the key findings from a study where CT26 tumor-bearing Balb/c mice were treated with 1 mg/kg of this compound intravenously. Blood samples were collected at 2, 6, and 24 hours post-administration, and cytokine concentrations were measured by a Luminex assay.
| Cytokine/Chemokine | Peak Concentration at 2 hours (pg/mL) | Concentration at 24 hours |
| IFN-α | Markedly Increased | Returned to Baseline |
| TNF-α | Markedly Increased | Returned to Baseline |
| IP-10 (CXCL10) | Markedly Increased | Returned to Baseline |
| IL-6 | Increased | Returned to Baseline |
| MCP-1 (CCL2) | Increased | Returned to Baseline |
| MIP-1α (CCL3) | Increased | Returned to Baseline |
| MIP-1β (CCL4) | Increased | Returned to Baseline |
| G-CSF | Increased | Returned to Baseline |
| KC (CXCL1) | Increased | Returned to Baseline |
Note: "Markedly Increased" and "Increased" indicate a significant elevation over baseline levels as reported in the source study. The study also confirmed that this cytokine induction was absent in TLR7 knockout mice, demonstrating the TLR7-dependency of this compound's activity.
In Vitro Cytokine Profile in Human Whole Blood
In vitro studies using human whole blood have provided insights into the cytokine profile induced by this compound in a human matrix. An abstract reported that the minimum cytokine induction dose of this compound in human whole blood was lower than that of the TLR7/8 agonist 852A.[1] Furthermore, a study comparing this compound to the TLR7/8 agonist R848 in human whole blood incubated for 4 hours revealed a distinct cytokine signature for this compound.
| Cytokine | This compound (DSP-0509) | R848 (TLR7/8 Agonist) |
| IFN-α2 | Higher Concentration | Lower Concentration |
| TNF-α | Lower Concentration | Higher Concentration |
| IL-6 | Lower Concentration | Higher Concentration |
This differential profile, with a prominent induction of IFN-α2, is likely attributable to this compound's selectivity for TLR7 over TLR8.[2]
Experimental Protocols
In Vivo Cytokine Analysis in Mice
Objective: To determine the systemic cytokine and chemokine response to intravenously administered this compound in a tumor-bearing mouse model.
Experimental Workflow:
Methodology:
-
Animal Model: CT26 tumor cells are subcutaneously implanted into Balb/c mice.
-
Drug Administration: Once tumors are established, mice are treated with a single intravenous bolus of this compound at a dose of 1 mg/kg.
-
Sample Collection: Blood samples are collected via cardiac puncture or another appropriate method at 2, 6, and 24 hours post-administration.
-
Sample Processing: Whole blood is processed to separate plasma, which is then stored at -80°C until analysis.
-
Cytokine Measurement: Plasma concentrations of a panel of cytokines and chemokines are quantified using a multiplex Luminex assay. Specific cytokines, such as IFN-α, may be measured using a dedicated Enzyme-Linked Immunosorbent Assay (ELISA) for higher sensitivity and specificity.
-
Data Analysis: Cytokine concentrations at different time points are compared to baseline levels to determine the kinetics of the immune response.
In Vitro Human Whole Blood Assay
Objective: To characterize the cytokine production profile of this compound in a human whole blood matrix.
Experimental Workflow:
Methodology:
-
Sample Collection: Fresh human whole blood is collected from healthy donors into tubes containing an appropriate anticoagulant (e.g., heparin).
-
In Vitro Stimulation: Whole blood is incubated in the presence of varying concentrations of this compound or a control compound (e.g., another TLR agonist or vehicle) for a specified period, typically 4 to 24 hours, at 37°C in a 5% CO2 incubator.
-
Sample Processing: Following incubation, the blood is centrifuged to separate the plasma.
-
Cytokine Quantification: The concentrations of specific cytokines (e.g., IFN-α2, TNF-α, IL-6) in the plasma are measured by ELISA.
-
Data Analysis: The levels of cytokines induced by this compound are compared to those induced by control compounds to determine the specific cytokine signature of this compound.
Discussion and Future Directions
The available data consistently demonstrate that this compound is a potent inducer of a Th1-polarizing cytokine response, characterized by the prominent production of IFN-α. This cytokine profile is consistent with its mechanism of action as a selective TLR7 agonist. The transient nature of the in vivo cytokine induction suggests a favorable safety profile, potentially avoiding the prolonged systemic inflammation that can be associated with other immunomodulatory agents.
The distinct cytokine signature of this compound, with a preference for IFN-α over pro-inflammatory cytokines like TNF-α and IL-6 in human whole blood, highlights its potential for therapeutic applications where a strong type I interferon response is desired without excessive inflammation.
Future research should focus on obtaining a more comprehensive, quantitative profile of the cytokines and chemokines induced by this compound in various human immune cell subsets, such as purified pDCs, B cells, and monocytes. This will provide a more detailed understanding of its cell-specific effects. Furthermore, clinical studies are needed to confirm these preclinical findings in patients and to correlate the cytokine response with clinical outcomes.
Conclusion
This compound is a selective TLR7 agonist that potently stimulates the innate immune system, leading to the production of a distinct cytokine profile dominated by type I interferons. The data summarized in this technical guide provide a solid foundation for the continued development of this compound as a novel immunotherapy. The detailed experimental protocols offer a framework for researchers to further investigate the immunomodulatory properties of this promising compound.
References
Guretolimod: A Paradigm Shift in Immuno-Oncology by Converting Immunologically "Cold" Tumors to "Hot"
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The efficacy of cancer immunotherapies, particularly immune checkpoint inhibitors (ICIs), is often hampered by the non-immunogenic nature of "cold" tumors, which are characterized by a lack of T-cell infiltration. Guretolimod (DSP-0509), a selective Toll-like receptor 7 (TLR7) agonist, has emerged as a promising therapeutic agent capable of transforming these immunologically barren landscapes into "hot," inflamed microenvironments susceptible to immune-mediated destruction. This guide provides a comprehensive technical overview of the mechanisms, preclinical data, and experimental methodologies underlying this compound's capacity to convert "cold" tumors to "hot" tumors, thereby enhancing anti-tumor immunity.
Core Mechanism of Action: TLR7 Agonism and Immune Activation
This compound is a small molecule designed for systemic administration that selectively activates TLR7, a pattern recognition receptor primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other myeloid cells.[1][2] Activation of TLR7 by this compound initiates a signaling cascade that bridges the innate and adaptive immune systems.
Signaling Pathway
The binding of this compound to TLR7 triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the robust production of pro-inflammatory cytokines, most notably type I interferons (IFN-α/β), and other key cytokines like TNF-α.[2]
Downstream Immunological Effects
The cytokines produced upon TLR7 activation orchestrate a broad anti-tumor immune response:
-
Dendritic Cell (DC) Maturation: Type I IFNs and other cytokines promote the maturation and activation of DCs, enhancing their ability to process and present tumor-associated antigens to T cells.
-
T-Cell Priming and Activation: Activated DCs migrate to lymph nodes and prime naive T cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs).
-
CTL Infiltration: The inflamed tumor microenvironment, characterized by the presence of chemokines, facilitates the recruitment and infiltration of activated CTLs into the tumor.
-
Enhanced Cytotoxicity: Within the tumor, CTLs recognize and kill cancer cells. The expression of effector molecules like Granzyme B (Gzmb) and Perforin (Prf1) is upregulated.[2][3]
-
NK Cell Activation: this compound also induces the expansion and activation of Natural Killer (NK) cells, which contribute to direct tumor cell lysis.
-
Macrophage Repolarization: There is evidence suggesting that TLR7 agonism can shift the balance of tumor-associated macrophages (TAMs) from an immunosuppressive M2-like phenotype to a pro-inflammatory M1-like phenotype, further contributing to anti-tumor immunity.
Preclinical Evidence: Converting "Cold" Tumors to "Hot"
In vivo studies in syngeneic mouse tumor models have demonstrated this compound's ability to suppress tumor growth and modulate the tumor microenvironment (TME).
Monotherapy Anti-Tumor Efficacy
Intravenous administration of this compound has shown significant tumor growth inhibition in various murine cancer models, including colorectal (CT26), osteosarcoma (LM8), and breast cancer (4T1). Notably, the anti-tumor effect is dependent on a functional T-cell response, as efficacy is abrogated in T-cell deficient nude mice.
| Tumor Model | Treatment | Outcome | Reference |
| LM8 Osteosarcoma | This compound (1 mg/kg, i.v., weekly) | Significant suppression of primary tumor growth and lung metastasis. | |
| CT26 Colorectal | This compound (5 mg/kg, i.v., weekly) | Significant tumor growth inhibition. |
Modulation of the Tumor Microenvironment
This compound treatment leads to a profound shift in the cellular composition and cytokine profile of the TME, consistent with a "cold"-to-"hot" conversion.
| Parameter | Observation | Tumor Model | Reference |
| CD8+ T-Cell Infiltration | Increased infiltration of CD8+ T cells into the tumor. | CT26, LM8 | |
| Effector Memory T-Cells | Expansion of effector memory T-cell populations (CD8+CD62L-CD127+) in both peripheral blood and tumor. | CT26 | |
| NK Cell Expansion | Increased proportion of NK cells within the tumor. | CT26 | |
| Regulatory T-Cells (Tregs) | Increased proportion of Tregs, suggesting a potential compensatory immunosuppressive mechanism. | CT26 | |
| Gene Expression | Upregulation of genes associated with CTL activity (e.g., Gzmb, Prf1) and antigen presentation (MHC Class I). | CT26 | |
| Cytokine Induction | Systemic, transient increase in plasma levels of IFN-α and other pro-inflammatory cytokines post-administration. | CT26-bearing mice |
Synergistic Effects with Combination Therapies
The immunomodulatory effects of this compound make it an ideal candidate for combination with other anti-cancer therapies.
-
With Anti-PD-1 Antibody: The combination of this compound with an anti-PD-1 antibody resulted in significantly enhanced tumor growth inhibition compared to either monotherapy in the CT26 model. This combination also led to a significant increase in CD8+ T cells expressing Gzmb, Prf1, Ctla4, and Icos. Mice that achieved a complete response rejected tumor re-challenge, indicating the establishment of long-term immunological memory.
-
With Radiotherapy: Combining this compound with radiation therapy enhanced anti-tumor activity in CT26, LM8, and 4T1 models. This combination increased the tumor lytic activity of spleen cells and the levels of splenic effector memory CD8 T cells.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry
This protocol outlines the procedure for isolating and analyzing immune cell populations from murine tumors.
1. Tumor Dissociation and Single-Cell Suspension Preparation:
-
Excise tumors from euthanized mice and place them in ice-cold RPMI-1640 medium.
-
Mince the tumor tissue into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue into a gentleMACS C Tube (Miltenyi Biotec) containing an enzyme cocktail (e.g., Tumor Dissociation Kit, mouse; Miltenyi Biotec, or a custom cocktail of Collagenase D and DNase I).
-
Process the tissue using a gentleMACS Dissociator according to the manufacturer's protocol to generate a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide) and count viable cells using a hemocytometer and Trypan Blue exclusion.
2. Antibody Staining:
-
Resuspend approximately 1-2 x 10⁶ cells per sample in 100 µL of FACS buffer.
-
Add an Fc receptor blocking antibody (e.g., anti-mouse CD16/32) to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Add a cocktail of fluorescently conjugated antibodies specific for surface markers of interest (e.g., CD45, CD3, CD4, CD8, CD44, CD62L, NK1.1, F4/80, CD11c, etc.) at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
(Optional) For intracellular staining (e.g., for FoxP3 in Tregs or Granzyme B in CTLs), fix and permeabilize the cells using a commercially available kit (e.g., FoxP3/Transcription Factor Staining Buffer Set) and then stain with intracellular antibodies.
-
Resuspend the final cell pellet in FACS buffer for analysis.
3. Flow Cytometry Analysis:
-
Acquire data on a multi-color flow cytometer (e.g., BD LSRFortessa).
-
Use compensation controls (single-stained beads or cells) to correct for spectral overlap.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on viable, single cells, then on CD45+ leukocytes, and subsequently identify specific immune cell subsets based on their marker expression.
Cytokine Analysis from Plasma or Tumor Homogenates
This protocol describes the quantification of cytokine levels using a multiplex bead-based immunoassay.
1. Sample Preparation:
-
Plasma: Collect whole blood from mice via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C until use.
-
Tumor Homogenate: Snap-freeze excised tumors in liquid nitrogen. Homogenize the frozen tissue in a lysis buffer containing protease inhibitors. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant and determine the total protein concentration using a BCA assay. Store at -80°C.
2. Multiplex Bead-Based Immunoassay (e.g., Luminex):
-
Use a commercially available multiplex cytokine kit (e.g., Bio-Plex Pro Mouse Cytokine Assay).
-
Prepare the standard curve by performing serial dilutions of the provided cytokine standards.
-
Add the antibody-coupled magnetic beads to a 96-well plate.
-
Wash the beads using a magnetic plate washer.
-
Add standards, controls, and samples (plasma or normalized tumor homogenates) to the wells.
-
Incubate the plate on a shaker for 1-2 hours at room temperature.
-
Wash the beads to remove unbound material.
-
Add the biotinylated detection antibody cocktail and incubate for 30-60 minutes.
-
Wash the beads.
-
Add Streptavidin-PE and incubate for 10-30 minutes.
-
Wash the beads and resuspend in assay buffer.
-
Acquire data on a Luminex instrument (e.g., Bio-Plex 200).
3. Data Analysis:
-
Use the instrument's software to generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the unknown samples by interpolating from the standard curve.
-
Normalize cytokine concentrations in tumor homogenates to the total protein concentration.
Clinical Perspective and Future Directions
A Phase 1/2 clinical trial (NCT03416335) was initiated to evaluate the safety and pharmacokinetic profile of this compound in patients with advanced solid tumors, both as a monotherapy and in combination with pembrolizumab. However, this study was terminated due to a sponsor decision based on the changing therapeutic landscape. While the full clinical data from this trial are not publicly available, the robust preclinical evidence strongly supports the continued investigation of this compound and other TLR7 agonists.
The ability of this compound to convert "cold" tumors to "hot" provides a strong rationale for its use in combination with immune checkpoint inhibitors, particularly in patients who are resistant to or have relapsed on ICI therapy. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to this compound-based therapies and on optimizing combination strategies to maximize synergistic anti-tumor effects while managing potential immune-related adverse events. The transient nature of the systemic cytokine induction observed preclinically is a favorable characteristic that may mitigate the risk of severe systemic toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
Guretolimod's Immunomodulatory Action: A Technical Guide to its Effects on Dendritic Cell and T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod (also known as loxoribine (B1675258) and DSP-0509) is a selective agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[1][2] Activation of TLR7 triggers a cascade of signaling events that bridge the innate and adaptive immune responses, making it a compelling target for cancer immunotherapy.[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its quantitative effects on dendritic cell (DC) maturation and subsequent T-cell activation. Detailed experimental protocols and visual representations of the underlying signaling pathways are presented to facilitate a comprehensive understanding for researchers in the field.
Core Mechanism of Action: TLR7-Mediated Immune Activation
This compound, a guanosine (B1672433) analog, selectively binds to and activates TLR7, which is primarily expressed within the endosomes of immune cells, particularly dendritic cells.[1][4] This interaction initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRFs.[4][5] This, in turn, results in the production of pro-inflammatory cytokines and type I interferons, crucial for orchestrating a robust anti-tumor immune response.[3][5]
Impact on Dendritic Cell Maturation and Function
The activation of dendritic cells is a critical step in the initiation of an adaptive immune response. This compound has been shown to be a potent inducer of DC maturation, enhancing their ability to process and present antigens to T-cells.
Quantitative Effects on Dendritic Cell Phenotype
Treatment of human monocyte-derived dendritic cells (Mo-DCs) with this compound (loxoribine) leads to a significant upregulation of cell surface markers associated with maturation and co-stimulation. The table below summarizes the observed changes.
| Marker | Function | Fold Change/Observation | Reference |
| TLR7 | This compound Receptor | Upregulated | [1][4] |
| CD40 | Co-stimulatory molecule | Upregulated | [1][4] |
| CD54 (ICAM-1) | Adhesion molecule | Upregulated | [1][4] |
| CD80 | Co-stimulatory molecule | Upregulated | [1][4] |
| CD83 | Maturation marker | Upregulated | [1][4] |
| CCR7 | Chemokine receptor for lymph node migration | Upregulated | [1][4] |
Cytokine Production by this compound-Activated Dendritic Cells
The activation of DCs by this compound also results in the secretion of a distinct profile of cytokines that shape the subsequent T-cell response.
| Cytokine | Primary Function in this Context | Concentration/Observation | Reference |
| IL-12 | Promotes Th1 differentiation and cytotoxic T-lymphocyte (CTL) activity | Significantly stimulated production | [1][4] |
| IL-23 | Promotes Th17 differentiation | Stimulated production | [1][4] |
| IL-27 | Immunoregulatory functions, can promote Th1 responses | Stimulated production | [1][4] |
| IL-10 | Immunoregulatory cytokine | Stimulated production | [1][4] |
| IFN-β | Type I interferon with antiviral and immunomodulatory effects | Not modulated | [1] |
Influence on T-Cell Activation and Polarization
The maturation of dendritic cells by this compound directly impacts their ability to prime and activate T-cells, leading to a potent anti-tumor adaptive immune response.
Enhanced T-Cell Proliferation and Effector Function
Dendritic cells treated with this compound exhibit a superior capacity to stimulate the proliferation of allogeneic CD4+ T-cells in mixed leukocyte reaction (MLR) assays.[1][4] This enhanced proliferation occurs even at lower DC to T-cell ratios.[1] Furthermore, this compound-activated DCs drive the differentiation of T-cells towards pro-inflammatory Th1 and Th17 phenotypes.[1][4]
Cytokine Secretion by T-Cells Co-cultured with this compound-Activated DCs
The interaction between this compound-matured DCs and T-cells results in a significant increase in the production of key effector cytokines by the T-cells.
| Cytokine | Primary Function in this Context | Concentration/Observation | Reference |
| IFN-γ | Signature cytokine of Th1 cells, potent anti-tumor effects | Significantly higher levels secreted by CD4+ T-cells | [1][4] |
| IL-17 | Signature cytokine of Th17 cells, pro-inflammatory effects | Significantly higher levels secreted by CD4+ T-cells | [1][4] |
Experimental Protocols
Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Differentiation: Culture the purified monocytes for 6 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF), and interleukin-4 (IL-4).[1][4]
-
Maturation: On day 6, harvest the immature Mo-DCs and stimulate them with 250 µM of this compound (loxoribine) for 48 hours to induce maturation.[1][4]
Flow Cytometry for Phenotypic Analysis
-
Cell Staining: Harvest control and this compound-treated Mo-DCs. Wash the cells with phosphate-buffered saline (PBS) containing 1% FBS.
-
Antibody Incubation: Incubate the cells with fluorochrome-conjugated monoclonal antibodies specific for human CD40, CD54, CD80, CD83, CCR7, and TLR7 for 30 minutes at 4°C in the dark.
-
Data Acquisition: After washing, acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: Collect supernatants from the cultures of Mo-DCs (for DC cytokine analysis) or from the DC/T-cell co-cultures (for T-cell cytokine analysis) at specified time points.
-
Assay Procedure: Perform ELISAs for IL-12, IL-23, IL-27, IL-10, IFN-γ, and IL-17 according to the manufacturer's instructions.
-
Data Analysis: Measure the optical density at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.
Mixed Leukocyte Reaction (MLR) for T-Cell Proliferation
-
Cell Preparation: Isolate allogeneic CD4+ T-cells from a different healthy donor using negative selection.
-
Co-culture: Co-culture the purified CD4+ T-cells with graded numbers of control or this compound-treated Mo-DCs in 96-well round-bottom plates.
-
Proliferation Assay: After a defined incubation period (e.g., 5 days), pulse the cultures with a radioactive tracer (e.g., [3H]-thymidine) or a fluorescent dye (e.g., CFSE) to assess T-cell proliferation.
-
Measurement: Measure the incorporation of the tracer or the dilution of the dye to quantify T-cell proliferation.
Visualizing the Pathways and Processes
Signaling Pathway of this compound in Dendritic Cells
Caption: this compound's TLR7 signaling cascade in dendritic cells.
Experimental Workflow for Assessing Dendritic Cell Maturation
Caption: Workflow for dendritic cell maturation and analysis.
Logical Relationship of DC Activation to T-Cell Response
Caption: this compound-induced DC activation and T-cell response.
Conclusion
This compound is a potent TLR7 agonist that effectively induces the maturation of dendritic cells, characterized by the upregulation of co-stimulatory molecules and the secretion of key immunomodulatory cytokines. This enhanced DC function, in turn, drives the activation, proliferation, and differentiation of T-cells into pro-inflammatory Th1 and Th17 effector cells. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers seeking to understand and harness the immunotherapeutic potential of this compound and other TLR7 agonists in the development of novel cancer therapies.
References
- 1. Loxoribine, a selective Toll-like receptor 7 agonist, induces maturation of human monocyte-derived dendritic cells and stimulates their Th-1- and Th-17-polarizing capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systemic administration of a TLR7 agonist attenuates regulatory T cells by dendritic cell modification and overcomes resistance to PD-L1 blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toll-like receptor ligands synergize through distinct dendritic cell pathways to induce T cell responses: Implications for vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Guretolimod (DSP-0509) In Vivo Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Guretolimod (DSP-0509) is a novel, systemically available Toll-like receptor 7 (TLR7) agonist designed for cancer immunotherapy.[1][2] As an immune-stimulating agent, it activates the innate immune system, leading to a cascade of events that bridge to and enhance adaptive anti-tumor immunity.[2][3] Preclinical studies have demonstrated its potential as both a monotherapy and in combination with other immunotherapies, such as immune checkpoint inhibitors.[1][4] These notes provide a detailed overview of the in vivo experimental protocols and data for this compound, synthesized from published preclinical research.
Mechanism of Action
This compound functions by binding to and activating TLR7, an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs) and other immune cells like B cells.[4] This activation mimics the response to viral single-stranded RNA. The signaling cascade is dependent on the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and IRF7.[3] This results in the production of pro-inflammatory cytokines and, most notably, type I interferons (IFN-α/β).[1][4]
The induced Type I IFNs play a crucial role in the anti-tumor response by:
-
Activating dendritic cells (DCs), enhancing their ability to present tumor antigens.
-
Promoting the activation and proliferation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).
-
Increasing the expression of MHC class I molecules on tumor cells, making them more visible to CTLs.[4]
This reprogramming of the tumor microenvironment can convert immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors, thereby sensitizing them to other immunotherapies like anti-PD-1/PD-L1 antibodies.[4]
Quantitative Data Summary
The following table summarizes the quantitative data from various in vivo preclinical studies involving this compound (DSP-0509).
| Parameter | Mouse Model & Cell Line | Treatment Group | Result | Citation |
| Tumor Growth Inhibition | CT26 colorectal carcinoma | DSP-0509 (5 mg/kg, i.v., weekly) vs. Vehicle | Significant tumor growth inhibition. | [1] |
| LM8 osteosarcoma | DSP-0509 (1 mg/kg, i.v., weekly) vs. Vehicle | Significant suppression of primary tumor growth. | [1] | |
| CT26 colorectal carcinoma | DSP-0509 + anti-PD-1 vs. Monotherapies | Significant suppression of tumor growth compared to each monotherapy (P<0.05). | [4] | |
| 4T1 breast cancer | DSP-0509 + anti-PD-1 | Anti-tumor activity observed in an immune-suppressive model. | [4] | |
| Metastasis | LM8 osteosarcoma | DSP-0509 (i.v.) | Suppressed the number of lung metastatic nodules. | [4] |
| Immune Cell Infiltration | CT26 colorectal carcinoma | DSP-0509 + anti-PD-1 | Significantly increased ratio of CD8+ T cells and effector memory T cells in TILs (P<0.05). | [4] |
| CT26 colorectal carcinoma | DSP-0509 | Induced expansion of NK cells, CD4+ T cells, and Tregs. | [5][6] | |
| Biomarker Expression | CT26 colorectal carcinoma | DSP-0509 + anti-PD-1 | Significantly increased MHC class I expression on tumor cells (P<0.05). | [4] |
| Cytokine Induction | CT26-bearing mice | DSP-0509 (1 mg/kg, i.v.) | Increased plasma levels of IFNα, TNFα, and IP-10 at 2 hours post-administration; returned to baseline by 24 hours. | [1] |
| Pharmacokinetics | Mice | DSP-0509 (i.v.) | Rapid elimination from the body (T1/2: 0.69h). | [4] |
Experimental Protocols
General In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.
a. Materials:
-
Animals: Syngeneic mice appropriate for the chosen cell line (e.g., BALB/c for CT26 and 4T1, C3H/HeN for LM8). Mice should be 6-8 weeks old.
-
Cell Lines: Murine tumor cell lines such as CT26 (colorectal), 4T1 (breast), or LM8 (osteosarcoma).[4][7]
-
This compound (DSP-0509): Synthesized by Sumitomo Pharma Co., Ltd. For in vivo studies, dissolve in a 2.5 mM glycine (B1666218) buffered solution (pH 10.2).[5][8]
-
Vehicle Control: 2.5 mM glycine buffered solution (pH 10.2).[5][8]
-
Combination Agents (optional): Anti-PD-1, anti-CTLA-4, or IDO1 inhibitors, prepared as per manufacturer's instructions.[4][5]
b. Procedure:
-
Cell Culture and Implantation:
-
Culture tumor cells in appropriate media until they reach the logarithmic growth phase.
-
Harvest and resuspend cells in sterile, serum-free media or phosphate-buffered saline (PBS).
-
Subcutaneously inject a specified number of cells (e.g., 1 x 10^5 to 1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize mice into treatment groups (e.g., Vehicle, DSP-0509, anti-PD-1, Combination) with similar average tumor volumes. Typically use at least 4 mice per group for reproducibility.[8]
-
-
Drug Administration:
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor animal health according to institutional guidelines.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size limit or after a set duration.
-
Protocol for Analysis of Tumor-Infiltrating Lymphocytes (TILs)
a. Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit).
-
GentleMACS Dissociator or similar.
-
70 µm cell strainers.
-
Red Blood Cell Lysis Buffer.
-
FACS buffer (PBS with 2% FBS).
-
Fluorescently-conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, CD62L, CD127, FoxP3).
-
Flow cytometer.
b. Procedure:
-
Tumor Digestion:
-
At the study endpoint, harvest tumors and place them in gentleMACS C Tubes with enzyme mix from a dissociation kit.
-
Run the appropriate program on the gentleMACS Dissociator.
-
Incubate at 37°C as required by the kit protocol.
-
-
Single-Cell Suspension Preparation:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells with FACS buffer and perform a cell count.
-
-
Antibody Staining:
-
Resuspend cells in FACS buffer.
-
Incubate with a cocktail of fluorescently-conjugated antibodies for 30 minutes at 4°C in the dark.
-
For intracellular markers like FoxP3, perform fixation and permeabilization steps according to the manufacturer's protocol before adding the antibody.
-
-
Flow Cytometry:
-
Wash the stained cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify immune cell populations, such as the ratio of CD8+ T cells to regulatory T cells.
-
Protocol for Gene Expression Analysis in Tumors
a. Materials:
-
RNA extraction kit (e.g., RNeasy Kit, QIAGEN).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., TaqMan).
-
TaqMan gene expression assay probes (e.g., for Ifng, Gzmb, Tnf, Cxcl10).[1]
-
Real-time PCR system.
b. Procedure:
-
RNA Extraction:
-
Harvest tumors and immediately snap-freeze in liquid nitrogen or place in an RNA stabilization reagent.
-
Homogenize the tumor tissue and extract total RNA using an appropriate kit following the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity.
-
Synthesize cDNA from a standardized amount of RNA.
-
-
Quantitative RT-PCR:
-
Prepare the qPCR reaction mix containing cDNA, master mix, and the specific TaqMan probe for the gene of interest and a housekeeping gene (e.g., Gapdh).
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
This document is intended for research purposes only and synthesizes information from publicly available preclinical data. Specific experimental details, including dosages and timelines, should be optimized for each study based on the specific models and research questions.
References
- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications and clinical trial landscape using Toll-like receptor agonists to reduce the toll of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 6. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Guretolimod (DSP-0509): In Vitro Efficacy Testing Application Notes and Protocols
For Research Use Only.
Introduction
Guretolimod (also known as DSP-0509) is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), often of viral origin.[4][5] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately bridging the innate and adaptive immune responses. This immunostimulatory activity has positioned this compound as a promising candidate for cancer immunotherapy, with preclinical studies demonstrating its ability to induce anti-tumor immune responses.
These application notes provide detailed protocols for key in vitro assays to characterize the efficacy and selectivity of this compound. The described assays are fundamental for researchers, scientists, and drug development professionals working to understand and harness the therapeutic potential of TLR7 agonists.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway, primarily in immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Upon binding to TLR7 in the endosome, this compound initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF (TNF Receptor-Associated Factor) proteins, which ultimately leads to the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRF7 (Interferon Regulatory Factor 7). Activation of these transcription factors results in the expression and secretion of type I interferons (e.g., IFN-α) and a variety of pro-inflammatory cytokines and chemokines.
Caption: this compound activates TLR7 leading to immune responses.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data for this compound's in vitro activity.
Table 1: TLR7/8 Agonist Activity in a Reporter Gene Assay
| Compound | Target | Agonist Activity (EC50) |
| This compound (DSP-0509) | Human TLR7 | 316 nM |
| Human TLR8 | > 10 µM |
Table 2: this compound-Induced Cytokine Production in Human and Murine Cells
| In Vitro System | Induced Cytokines | Observations |
| Human Whole Blood | IFN-α, TNF-α, IL-6, IL-1β, IL-10, IP-10 | Minimum cytokine induction dose is lower than the TLR7/8 agonist 852A. |
| Human Plasmacytoid Dendritic Cells (pDCs) | IFN-α | Potent induction of IFN-α. |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | Type I IFNs, other inflammatory cytokines | Activation of BMDCs and induction of cytokine secretion. |
Experimental Protocols
TLR7/NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the TLR7 signaling pathway by measuring the activity of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Caption: Workflow for the TLR7/NF-κB luciferase reporter assay.
Materials:
-
HEK293 cell line stably expressing human TLR7 and an NF-κB-driven luciferase reporter gene (e.g., from Boster Bio or Abeomics).
-
Complete growth medium: DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics (e.g., Puromycin and Blasticidin).
-
This compound (DSP-0509), with a stock solution prepared in DMSO.
-
Positive control (e.g., R848, another TLR7 agonist).
-
White, solid-bottom 96-well microplates.
-
Luciferase assay reagent (e.g., Abeomics, Cat #17-1101).
-
Luminometer plate reader.
Protocol:
-
Cell Culture: Culture the TLR7/NF-κB reporter HEK293 cells according to the supplier's instructions. Subculture the cells before they reach confluence.
-
Cell Seeding: Harvest the cells and seed them into a white, solid-bottom 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of growth medium.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the growth medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
-
Cell Stimulation: Carefully remove the medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for 6-16 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement: Equilibrate the plate to room temperature. Add 50 µL of the luciferase assay reagent to each well.
-
Data Acquisition: Immediately measure the luminescence using a microplate luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
Cytokine Release Assay in Human Whole Blood
This assay measures the induction of cytokine secretion by this compound in a physiologically relevant matrix.
Caption: Workflow for the whole blood cytokine release assay.
Materials:
-
Freshly drawn human whole blood from healthy donors, collected in sodium heparin tubes.
-
RPMI 1640 medium.
-
This compound (DSP-0509).
-
Positive control (e.g., R848 or LPS).
-
Vehicle control (e.g., DMSO).
-
96-well cell culture plates.
-
Multiplex cytokine immunoassay kit (e.g., Luminex-based) or individual ELISA kits for target cytokines (e.g., IFN-α, TNF-α, IL-6, IP-10).
Protocol:
-
Blood Handling: Use fresh human whole blood within a few hours of collection. Gently mix the blood before use.
-
Blood Dilution: Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Compound Plating: Prepare 10x concentrated solutions of this compound, positive control, and vehicle control in RPMI. Add 25 µL of these solutions to the appropriate wells of a 96-well plate.
-
Blood Addition: Add 225 µL of the diluted whole blood to each well containing the test compounds.
-
Incubation: Incubate the plate overnight (approximately 16-24 hours) at 37°C in a humidified incubator.
-
Plasma Collection: Centrifuge the plate to pellet the blood cells. Carefully collect the plasma supernatant without disturbing the cell pellet.
-
Cytokine Measurement: Analyze the cytokine concentrations in the plasma samples according to the manufacturer's instructions for the chosen immunoassay (e.g., Luminex or ELISA).
-
Data Analysis: Calculate the concentration of each cytokine for each treatment condition. Compare the cytokine levels induced by this compound to the vehicle control to determine the extent of induction.
Conclusion
The in vitro assays described in these application notes provide a robust framework for evaluating the efficacy and selectivity of this compound. The TLR7/NF-κB reporter assay is a powerful tool for determining the potency of this compound in a controlled cellular system, while the cytokine release assay in human whole blood offers a more physiologically relevant model to assess its immunostimulatory activity. Consistent and reproducible data from these assays are critical for the continued development and characterization of this compound and other TLR7 agonists as potential immunotherapeutic agents.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A whole blood in vitro cytokine release assay with aqueous monoclonal antibody presentation for the prediction of therapeutic protein induced cytokine release syndrome in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immuneed.com [immuneed.com]
Guretolimod (DSP-0509) Dosage and Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod (DSP-0509) is a selective Toll-like receptor 7 (TLR7) agonist that has demonstrated significant anti-tumor activity in preclinical mouse models.[1][2][3] As a potent immune modulator, its systemic administration activates dendritic cells and induces the production of type I interferons, leading to the activation of anti-tumor immune responses.[1][3] This document provides detailed application notes and protocols for the dosage and administration of this compound in mouse models, based on published preclinical studies. The information herein is intended to guide researchers in designing and executing in vivo efficacy studies.
Mechanism of Action: TLR7 Agonism
This compound is a small molecule with a pyrimidine (B1678525) scaffold that selectively activates TLR7, an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and other immune cells.[1] Upon activation, TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, including type I interferons (IFN-α/β).[1][3] This innate immune activation bridges to the adaptive immune system, promoting the maturation of dendritic cells, enhancement of antigen presentation, and the priming and activation of tumor-specific CD8+ T cells.[1][2]
Caption: this compound activates the TLR7 signaling pathway.
Quantitative Data Summary
The following tables summarize the dosages and administration schedules for this compound (DSP-0509) and commonly used combination agents in various mouse tumor models as reported in preclinical studies.
Table 1: this compound (DSP-0509) Monotherapy in Mouse Models
| Mouse Strain | Tumor Model | Dosage (mg/kg) | Route of Administration | Dosing Schedule | Reference |
| Balb/c | CT26 (Colon Carcinoma) | 1 or 5 | Intravenous (i.v.) | Once weekly | [4][5] |
| C3H/HeN | LM8 (Osteosarcoma) | 1 | Intravenous (i.v.) | Once weekly | [1][3] |
| Balb/c | 4T1 (Breast Cancer) | 1 | Intravenous (i.v.) | Once weekly | [5] |
| B6C3F1 | HM-1 (Not specified) | 1 or 5 | Intravenous (i.v.) | Once weekly | [5] |
| Balb/c | Renca (Renal Carcinoma) | 1 or 5 | Intravenous (i.v.) | Once weekly | [5] |
Table 2: this compound (DSP-0509) Combination Therapy in Mouse Models
| Mouse Strain | Tumor Model | This compound Dosage (mg/kg, i.v.) | Combination Agent | Combination Agent Dosage | Dosing Schedule | Reference |
| Balb/c | CT26 | 5 | Anti-PD-1 Ab (RMP1-14) | 200 µ g/mouse , i.p. | This compound: Once weekly; Anti-PD-1: Twice weekly | [1][6] |
| Balb/c | CT26 | 5 | Anti-CTLA-4 Ab (9H10) | 200 µ g/mouse , i.p. | This compound: Once weekly; Anti-CTLA-4: Twice weekly | [1] |
| Balb/c | 4T1 | 1 | AXL Inhibitor (TP-0903) | 30 mg/kg, p.o. | This compound: Once weekly; TP-0903: Daily | [6] |
Experimental Protocols
Preparation of this compound (DSP-0509) for In Vivo Administration
Materials:
-
This compound (DSP-0509) powder
-
Sodium Hydroxide (NaOH)
-
Sterile, distilled water
-
pH meter
-
Sterile filter (0.22 µm)
-
Sterile vials
Protocol for 2.5 mM Glycine Buffered Solution (pH 10.2):
-
To prepare a 1 L stock of 0.08 M Glycine-NaOH buffer at pH 10, dissolve 6.01 g of Glycine and 2.05 g of NaOH in 800 mL of distilled water.[7]
-
Adjust the pH to 10.2 using a pH meter and dropwise addition of NaOH or HCl as needed.
-
Bring the final volume to 1 L with distilled water.
-
To prepare the 2.5 mM glycine buffered solution, dilute the stock solution accordingly.
-
Sterilize the buffer by passing it through a 0.22 µm filter into a sterile container.
-
Dissolve the this compound (DSP-0509) powder in the sterile 2.5 mM glycine buffered solution (pH 10.2) to the desired final concentration for injection.[4]
-
Vortex gently to ensure complete dissolution.
-
Store the final solution appropriately, protected from light. For in vitro studies, stock solutions are often stored at -80°C for up to 6 months.[5]
Administration of this compound via Intravenous Injection
Materials:
-
Prepared this compound solution
-
Appropriate mouse strain with established tumors
-
Mouse restrainer
-
Insulin syringes with 28-30 gauge needles
Protocol:
-
Warm the mouse under a heat lamp for a short period to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol to clean the injection site.
-
Load the syringe with the correct volume of this compound solution to achieve the desired dose (e.g., 1 or 5 mg/kg). The injection volume is typically around 100 µL for a 20-25 g mouse, but should be calculated based on the final concentration of the drug solution and the mouse's body weight.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Repeat the administration as per the desired schedule (e.g., once weekly).[1][5]
Caption: General workflow for a this compound efficacy study.
Important Considerations
-
Mouse Strain: The choice of mouse strain is critical and should be compatible with the tumor model being used (e.g., Balb/c for CT26 and 4T1, C57BL/6 for B16).[8]
-
Tumor Model: this compound's efficacy may vary between different tumor models. Models with higher mutational burdens and pre-existing CD8+ T cell infiltration may show better responses.[2]
-
Toxicity: While preclinical studies report this compound to be well-tolerated at the tested doses, it is essential to monitor mice for any signs of toxicity, such as weight loss, changes in behavior, or signs of cytokine release syndrome.[1][6]
-
Pharmacokinetics: this compound has a reported short half-life in mice (T1/2: 0.69h), which supports a weekly dosing schedule.[2][9]
Conclusion
This compound (DSP-0509) is a promising TLR7 agonist for cancer immunotherapy. The protocols and data presented in these application notes provide a foundation for conducting preclinical in vivo studies to evaluate its efficacy. Adherence to proper preparation and administration techniques is crucial for obtaining reliable and reproducible results. Further research may explore alternative routes of administration and combination therapies to maximize the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 5. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine-Sodium Hydroxide Buffer (0.08 M, pH 10) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. Long-term evaluation of oral gavage with periodontopathogens or ligature induction of experimental periodontal disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Guretolimod (DSP-0509) Combination Therapy with Anti-PD-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod (DSP-0509) is a novel, systemically administered Toll-like receptor 7 (TLR7) agonist that has demonstrated promising anti-tumor activity in preclinical models, particularly when used in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies. By activating TLR7, this compound stimulates the innate immune system, leading to the production of type I interferons and pro-inflammatory cytokines. This, in turn, enhances the adaptive immune response, characterized by the activation and proliferation of cytotoxic T lymphocytes (CTLs) and a shift in the tumor microenvironment from an immunosuppressive to an immunogenic state. The combination of this compound with anti-PD-1 therapy has been shown to synergistically enhance anti-tumor immunity, offering a potential therapeutic strategy for patients with advanced solid tumors, including those resistant to immune checkpoint inhibition alone.
These application notes provide a detailed overview of the preclinical and clinical protocols for the combination therapy of this compound and an anti-PD-1 antibody. The information is intended to guide researchers and drug development professionals in designing and executing studies to further evaluate this promising therapeutic approach.
Signaling Pathway and Mechanism of Action
This compound, as a TLR7 agonist, primarily acts on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages within the tumor microenvironment. Upon binding to TLR7 in the endosome, this compound initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α). These cytokines promote the maturation and activation of DCs, enhancing their ability to present tumor antigens to T cells. The subsequent activation and proliferation of tumor-specific CD8+ T cells are crucial for direct tumor cell killing.
Anti-PD-1 antibodies, on the other hand, block the interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This interaction normally leads to T-cell exhaustion and immune evasion by the tumor. By inhibiting this checkpoint, anti-PD-1 therapy reinvigorates exhausted T cells, allowing them to exert their cytotoxic function.
The combination of this compound and anti-PD-1 therapy creates a synergistic effect. This compound "inflames" the tumor microenvironment, increasing the infiltration and activation of T cells, while the anti-PD-1 antibody ensures that these T cells remain active and are not suppressed by the PD-1/PD-L1 axis.
Preclinical Data Summary
The following tables summarize the key findings from preclinical studies of this compound in combination with an anti-PD-1 antibody in syngeneic mouse models.
Table 1: In Vivo Anti-Tumor Efficacy
| Mouse Model | Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| CT26 (colorectal carcinoma) | Vehicle | - | - | [1] |
| This compound | 5 mg/kg, IV, weekly | Significant | [2] | |
| Anti-PD-1 Ab | 200 µ g/mouse , IP, twice weekly | Minimal | [3] | |
| This compound + Anti-PD-1 Ab | As above | Synergistic and significant | [1][2] | |
| 4T1 (breast cancer) | Vehicle | - | - | [1] |
| This compound | 5 mg/kg, IV, weekly | Not significant | [1] | |
| Anti-PD-1 Ab | 200 µ g/mouse , IP, twice weekly | Not significant | [1] | |
| This compound + Anti-PD-1 Ab | As above | Significant | [1] |
Table 2: Immunophenotyping of Tumor Microenvironment (TME)
| Biomarker | Treatment Group | Change in TME | Reference |
| CD8+ T Cells | This compound + Anti-PD-1 Ab | ↑ Increased infiltration | [2] |
| Effector Memory T Cells (CD44+CD62L-) | This compound + Anti-PD-1 Ab | ↑ Increased population in blood and tumor | [2] |
| Polymorphonuclear Myeloid-Derived Suppressor Cells (PMN-MDSCs) | This compound + Anti-PD-1 Ab | ↓ Decreased frequency | [1] |
| Regulatory T cells (Tregs) | This compound + Anti-PD-1 Ab | ↓ Decreased infiltration | [3] |
| M1-like Macrophages | This compound + Anti-PD-1 Ab | ↑ Increased population | [3] |
Table 3: Gene Expression Analysis in the TME
| Gene Signature | Treatment Group | Change in Gene Expression | Key Genes | Reference |
| IFN-γ Signature | This compound + Anti-PD-1 Ab | ↑ Upregulation | Ifng, Cxcl9, Cxcl10, Gzmb, Prf1 | [1][3] |
| T-cell Function Pathway | This compound + Anti-PD-1 Ab | ↑ Activation | Cd28, Icos | [3] |
| Antigen Presentation Pathway | This compound + Anti-PD-1 Ab | ↑ Activation | Genes related to MHC | [2] |
Experimental Protocols
Preclinical In Vivo Efficacy Study
This protocol outlines a representative in vivo efficacy study in a syngeneic mouse model.
1. Animal Model:
-
Species: BALB/c mice (for CT26 or 4T1 models)
-
Age: 6-8 weeks
-
Cell Line: CT26 (colorectal carcinoma) or 4T1 (breast cancer)
-
Implantation: Subcutaneously inject 1 x 10^6 CT26 or 1 x 10^5 4T1 cells in 100 µL of PBS into the right flank of each mouse.
2. Treatment Groups (n=10 mice per group):
-
Vehicle Control
-
This compound (DSP-0509) monotherapy
-
Anti-PD-1 antibody monotherapy
-
This compound + Anti-PD-1 antibody combination therapy
3. Dosing and Administration:
-
This compound (DSP-0509): 5 mg/kg, administered intravenously (IV) once weekly.
-
Anti-PD-1 Antibody: 200 µ g/mouse (approximately 10 mg/kg), administered intraperitoneally (IP) twice weekly. A commonly used clone is RMP1-14.
-
Treatment Initiation: Begin treatment when tumors reach an average volume of 100-150 mm³.
4. Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length x width²) / 2.
-
Monitor body weight and general health of the mice.
-
Euthanize mice when tumor volume exceeds 2000 mm³ or at a pre-defined study endpoint.
5. Endpoint Analysis:
-
At the end of the study, collect tumors and spleens for biomarker analysis.
Flow Cytometry for Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
1. Sample Preparation:
-
Excise tumors and mechanically dissociate them into a single-cell suspension.
-
Use a gentle enzymatic digestion (e.g., with collagenase and DNase) to further dissociate the tissue.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis if necessary.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
2. Staining Protocol:
-
Resuspend 1-2 x 10^6 cells in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers with a cocktail of fluorescently conjugated antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
For intracellular staining (e.g., for FoxP3 and Granzyme B), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Stain for intracellular markers for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in FACS buffer for acquisition.
3. Representative Flow Cytometry Panel:
| Marker | Fluorochrome | Cell Type |
| CD45 | BUV395 | Leukocytes |
| CD3 | APC-Cy7 | T cells |
| CD4 | PE-Cy7 | Helper T cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| FoxP3 | Alexa Fluor 488 | Regulatory T cells |
| CD44 | BV605 | Memory T cells |
| CD62L | BV711 | Naive/Central Memory T cells |
| PD-1 | PE | Exhausted/Activated T cells |
| Granzyme B | Alexa Fluor 647 | Cytotoxic cells |
| CD11b | BV421 | Myeloid cells |
| Ly6G | FITC | Neutrophils/PMN-MDSCs |
| Ly6C | APC | Monocytes/Monocytic MDSCs |
| F4/80 | BV510 | Macrophages |
4. Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gate on live, singlet, CD45+ cells to identify immune cell populations.
Gene Expression Analysis
1. RNA Extraction:
-
Homogenize tumor tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
2. Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers for the IFN-γ signature genes (Ifng, Cxcl9, Cxcl10, Gzmb, Prf1) and a housekeeping gene (e.g., Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
3. RNA Sequencing (RNA-seq) (for broader analysis):
-
Prepare sequencing libraries from the extracted RNA.
-
Perform next-generation sequencing.
-
Analyze the sequencing data to identify differentially expressed genes and perform pathway analysis.
Clinical Protocol (Based on NCT03416335)
Trial Design: A Phase 1/2, open-label, dose-escalation and expansion study of this compound (DSP-0509) as a single agent and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors.[4]
Patient Population: Patients with metastatic or unresectable solid tumors who have progressed on or are refractory to standard therapies, including prior immune checkpoint inhibitor therapy.[4]
Treatment Regimen:
-
Dose Escalation: this compound administered intravenously every 2 weeks in combination with pembrolizumab (200 mg every 3 weeks or 400 mg every 6 weeks).[3][4]
-
Dose Expansion: At the recommended Phase 2 dose (RP2D) of this compound in combination with pembrolizumab.[3]
Biomarker Analysis:
-
Pharmacodynamics: Assessment of cytokine levels (e.g., IFN-α) in peripheral blood.[1]
-
Immunophenotyping: Flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) to characterize changes in immune cell populations.
-
Tumor Biopsies: Pre- and on-treatment tumor biopsies for analysis of the tumor microenvironment, including immune cell infiltration and gene expression profiling (e.g., IFN-γ signature).[4]
Conclusion
The combination of this compound with an anti-PD-1 antibody represents a promising immunotherapeutic strategy with a strong preclinical rationale. The provided protocols and data summary serve as a valuable resource for researchers and clinicians working to further elucidate the potential of this combination therapy in the treatment of cancer. Rigorous preclinical and clinical investigation, with a focus on comprehensive biomarker analysis, will be crucial in identifying the patient populations most likely to benefit from this approach and in optimizing its therapeutic application.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. IFN-γ-related mRNA profile predicts clinical response to PD-1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Immunomodulatory Effects of Guretolimod: An Application Note and Protocol for Single-cell RNA Sequencing Analysis
Introduction
Guretolimod (DSP-0509) is a selective Toll-like receptor 7 (TLR7) agonist that has shown promise in cancer immunotherapy by activating innate and adaptive immune responses.[1][2][3] Understanding the precise cellular and transcriptional effects of this compound on the diverse cell populations within the tumor microenvironment is crucial for optimizing its therapeutic potential. Single-cell RNA sequencing (scRNA-seq) has emerged as a powerful tool to dissect cell-specific drug responses at high resolution.[4][5][6][7] This application note provides a detailed protocol for utilizing scRNA-seq to analyze the effects of this compound on immune cells, offering insights into its mechanism of action and identifying potential biomarkers of response.
Application and Utility
This protocol is designed for researchers, scientists, and drug development professionals investigating the immunomodulatory properties of this compound and other TLR agonists. The application of scRNA-seq allows for:
-
Comprehensive cellular profiling: Identification and characterization of all immune cell types responding to this compound treatment.
-
Mechanism of action elucidation: Pinpointing the specific signaling pathways and transcriptional programs modulated by this compound in a cell-type-specific manner.
-
Biomarker discovery: Identifying genes and cell populations associated with treatment response or resistance.
-
Heterogeneity analysis: Understanding the variability in drug response across individual cells within a population.[8]
This compound Signaling Pathway
This compound, as a TLR7 agonist, activates a well-defined signaling cascade primarily within endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[1][9] This activation leads to the production of type I interferons and other pro-inflammatory cytokines, bridging the innate and adaptive immune systems.[1][9]
Caption: this compound signaling via the TLR7-MyD88 dependent pathway.
Experimental Protocol: scRNA-seq Analysis of this compound-Treated Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the key steps for a scRNA-seq experiment to analyze the effects of this compound on human PBMCs.
1. Materials and Reagents:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (DSP-0509)
-
DMSO (vehicle control)
-
Cell counting solution (e.g., Trypan Blue)
-
Single-cell RNA sequencing platform (e.g., 10x Genomics Chromium) and associated reagents/kits.
2. PBMC Isolation and Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend cells in complete RPMI 1640 medium and perform a cell count.
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
3. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat PBMCs with the desired concentration of this compound (e.g., 1 µM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for a specified time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
4. Single-Cell Suspension Preparation and Library Construction:
-
After incubation, harvest the cells and wash them with PBS containing 0.04% BSA.
-
Perform a cell count and assess viability.
-
Proceed with single-cell partitioning, reverse transcription, and library preparation according to the manufacturer's protocol for your chosen scRNA-seq platform.
5. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a compatible sequencing instrument.
-
Perform initial data processing including demultiplexing, alignment, and generation of the cell-by-gene count matrix.
-
Utilize bioinformatics software (e.g., Seurat, Scanpy) for downstream analysis.
scRNA-seq Experimental Workflow
The overall workflow for the scRNA-seq experiment is depicted below.
Caption: scRNA-seq experimental workflow from sample preparation to data analysis.
Data Analysis Pipeline
A typical bioinformatics pipeline for analyzing the scRNA-seq data is outlined below.
Caption: Bioinformatics pipeline for scRNA-seq data analysis.
Expected Quantitative Data
The scRNA-seq experiment will generate a wealth of quantitative data. Below are tables summarizing the types of data you can expect to obtain.
Table 1: Cell Population Dynamics
| Cell Type | % of Total Cells (Vehicle) | % of Total Cells (this compound) | Fold Change | p-value |
| CD14+ Monocytes | ||||
| CD16+ Monocytes | ||||
| Plasmacytoid DCs | ||||
| Myeloid DCs | ||||
| Naive CD4+ T cells | ||||
| Effector CD4+ T cells | ||||
| Naive CD8+ T cells | ||||
| Cytotoxic CD8+ T cells | ||||
| Natural Killer (NK) cells | ||||
| B cells |
Table 2: Top Differentially Expressed Genes in Plasmacytoid Dendritic Cells (pDCs)
| Gene | Log2 Fold Change (this compound vs. Vehicle) | p-value | Adjusted p-value |
| ISG15 | |||
| IFIT1 | |||
| MX1 | |||
| OAS1 | |||
| IRF7 | |||
| STAT1 | |||
| TNF | |||
| IL6 |
Table 3: Enriched Signaling Pathways in Activated Monocytes
| Pathway | Enrichment Score | p-value | Genes Involved |
| Type I Interferon Signaling | |||
| NF-κB Signaling | |||
| Toll-Like Receptor Signaling | |||
| Cytokine-Cytokine Receptor Interaction | |||
| Antigen Processing and Presentation |
Conclusion
Single-cell RNA sequencing provides an unparalleled opportunity to dissect the complex cellular and transcriptional responses to this compound. The protocols and data analysis workflows outlined in this application note offer a comprehensive framework for researchers to investigate the immunomodulatory effects of this promising TLR7 agonist. The detailed insights gained from such studies will be invaluable for advancing the clinical development of this compound and other immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. News - this compound (DSP-0509) - LARVOL VERI [veri.larvol.com]
- 4. researchgate.net [researchgate.net]
- 5. Single-Cell RNA Sequencing in Drug Discovery and Development - CD Genomics [rna.cd-genomics.com]
- 6. Navigating single-cell RNA-sequencing: protocols, tools, databases, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of scRNA-Seq in Drug Development - CD Genomics [cd-genomics.com]
- 8. Single-cell RNA sequencing reveals a heterogeneous response to Glucocorticoids in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
Application Notes: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes Following Guretolimod Treatment
Introduction
Guretolimod (DSP-0509) is a systemically administered Toll-like receptor 7 (TLR7) agonist that has demonstrated potential in cancer immunotherapy.[1][2] TLR7 activation on antigen-presenting cells, such as dendritic cells and macrophages, within the tumor microenvironment can initiate a cascade of innate and adaptive immune responses.[1] This activation leads to the production of pro-inflammatory cytokines and chemokines, enhancing tumor antigen presentation and promoting the infiltration and activation of effector immune cells, including T lymphocytes. This document provides a comprehensive guide for the analysis of tumor-infiltrating lymphocytes (TILs) in preclinical models treated with this compound, utilizing multi-parameter flow cytometry.
Mechanism of Action
This compound, upon systemic administration, activates TLR7, which is predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other myeloid cells.[1][2] This engagement triggers downstream signaling pathways, leading to the production of type I interferons (IFN-α/β) and other inflammatory cytokines. These cytokines play a crucial role in activating various immune cells. The activation of dendritic cells enhances their ability to process and present tumor-associated antigens to naive T cells, leading to the priming and expansion of tumor-specific cytotoxic T lymphocytes (CTLs). Furthermore, this compound has been shown to modulate the tumor microenvironment by increasing the infiltration of natural killer (NK) cells, CD4+ T cells, and CD8+ T cells, while also influencing the population of regulatory T cells (Tregs).[1][3]
Data Presentation
The following tables summarize the quantitative changes observed in tumor-infiltrating lymphocyte populations in a CT26 tumor-bearing mouse model following this compound (DSP-0509) treatment, as determined by single-cell RNA sequencing and flow cytometry analysis.
Table 1: Changes in Immune Cell Populations in the Tumor Microenvironment after this compound Treatment (scRNA-seq data) [3]
| Cell Population | Vehicle Control (%) | This compound (DSP-0509) (%) | Change |
| CD4+ T cells | ~5 | ~10 | Increased |
| Regulatory T cells (Tregs) | ~2 | ~5 | Increased |
| NK cells | ~8 | ~12 | Increased |
| Macrophages | ~20 | ~10 | Decreased |
Data is approximated from graphical representations in the source material and is intended for illustrative purposes.
Table 2: Effect of this compound in Combination with an IDO1 Inhibitor on Treg Populations (Flow Cytometry Data) [3]
| Treatment Group | Treg Fraction in Tumor (%) | Treg/CD8 Ratio in Tumor |
| Vehicle | High | High |
| This compound + IDO1 Inhibitor | Significantly Decreased | Significantly Decreased |
This table illustrates the synergistic effect of combining this compound with an IDO1 inhibitor to reduce the presence of immunosuppressive regulatory T cells.
Mandatory Visualizations
References
- 1. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
Application Notes and Protocols: Guretolimod (DSP-0509) Clinical Trial Design and Endpoints
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the clinical trial design and endpoints for the Toll-like receptor 7 (TLR7) agonist, Guretolimod (DSP-0509). The information is based on the publicly available data for the Phase 1/2 clinical trial NCT03416335. While specific quantitative results from this trial are not publicly available due to its termination based on the evolving therapeutic landscape, this document outlines the intended study design, endpoints, and relevant experimental protocols to guide future research in this area.
Mechanism of Action
This compound (DSP-0509) is a synthetic agonist of Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor primarily expressed on immune cells such as plasmacytoid dendritic cells (pDCs), B cells, and monocytes. Upon activation by single-stranded RNA (ssRNA) or synthetic ligands like this compound, TLR7 initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors, including NF-κB and IRF7, resulting in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. This innate immune activation bridges to an adaptive immune response, including the activation of cytotoxic T lymphocytes (CTLs), which can mediate anti-tumor effects. Preclinical studies have shown that this compound can induce IFNα secretion and suppress tumor growth.[1]
Clinical Trial Design: NCT03416335
The NCT03416335 study was a Phase 1/2, multi-center, open-label trial designed to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound (DSP-0509) in patients with advanced solid tumors.[2][3] The trial consisted of three main arms:
-
Monotherapy Arm A (Dose Escalation): This arm was designed to determine the Maximum Tolerated Dose (MTD) or the Recommended Phase 2 Dose (RP2D) of this compound administered as a single agent.[2][4]
-
Combination Therapy Arm B (Dose Escalation): This arm aimed to determine the RP2D of this compound when administered in combination with the anti-PD-1 antibody, pembrolizumab (B1139204).
-
Combination Therapy Arm C (Dose Expansion): This arm was intended to evaluate the preliminary anti-tumor activity of this compound in combination with pembrolizumab in a cohort of patients with Head and Neck Squamous Cell Carcinoma (HNSCC) who had shown resistance to prior immune checkpoint inhibitor therapy.
Data Presentation: Trial Design Summary
| Trial Arm | Therapy | Primary Objective | Patient Population |
| Monotherapy Arm A | This compound (DSP-0509) | Determine MTD or RP2D | Patients with advanced solid tumors |
| Combination Arm B | This compound (DSP-0509) + Pembrolizumab | Determine RP2D | Patients with advanced solid tumors |
| Combination Arm C | This compound (DSP-0509) + Pembrolizumab | Determine Objective Response Rate (ORR) | Patients with HNSCC resistant to immune checkpoint inhibitors |
Clinical Trial Endpoints
The clinical trial was designed to assess both the safety and efficacy of this compound, both as a monotherapy and in combination with pembrolizumab.
Primary Endpoints
| Trial Arm | Primary Endpoint | Time Frame |
| Monotherapy Arm A | - Incidence of Dose-Limiting Toxicities (DLTs) - Determination of MTD or RP2D | First 28 days of treatment |
| Combination Arm B | - Incidence of DLTs - Determination of RP2D of DSP-0509 with pembrolizumab | First 28 days of treatment |
| Combination Arm C | - Objective Response Rate (ORR) per RECIST v1.1 | Every 8 weeks |
Secondary Endpoints
While a comprehensive list of all secondary endpoints is not fully detailed in the available documentation, the following were key areas of investigation:
| Endpoint Category | Specific Endpoints |
| Efficacy | - Duration of Response (DOR) - Disease Control Rate (DCR) - Progression-Free Survival (PFS) - Overall Survival (OS) |
| Pharmacokinetics | - Maximum Plasma Concentration (Cmax) - Time to Maximum Plasma Concentration (Tmax) - Area Under the Plasma Concentration-Time Curve (AUC) - Half-life (t1/2) |
| Pharmacodynamics | - Changes in plasma cytokine levels - Changes in tumor and peripheral blood biomarkers |
| Safety | - Incidence, nature, and severity of Adverse Events (AEs) |
Experimental Protocols
The following are detailed methodologies for key experiments that are typically employed in clinical trials of immunomodulatory agents like this compound.
Protocol 1: Assessment of Objective Response Rate (ORR) in Solid Tumors
Objective: To evaluate the anti-tumor activity of this compound based on changes in tumor size.
Methodology (Based on RECIST 1.1 Criteria):
-
Baseline Tumor Assessment:
-
Perform imaging (CT or MRI) of the chest, abdomen, and pelvis, and any other sites of known or suspected disease within 28 days prior to the first dose of the investigational drug.
-
Identify and measure all target lesions (up to a maximum of 5, with no more than 2 per organ). The longest diameter of each lesion is recorded.
-
Identify and record all non-target lesions.
-
Calculate the sum of the longest diameters (SLD) of all target lesions.
-
-
Follow-up Tumor Assessments:
-
Repeat imaging every 8 weeks for the first 48 weeks, and every 12 weeks thereafter.
-
Measure the longest diameter of all target lesions.
-
Assess non-target lesions for unequivocal progression.
-
Evaluate for the presence of new lesions.
-
-
Response Criteria:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the SLD of target lesions, taking as reference the baseline SLD.
-
Progressive Disease (PD): At least a 20% increase in the SLD of target lesions, taking as reference the smallest SLD recorded since the treatment started, or the appearance of one or more new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
ORR Calculation:
-
ORR is the proportion of patients with a best overall response of CR or PR.
-
Protocol 2: Flow Cytometry Analysis of T-Cell Activation
Objective: To characterize the activation status of T-cell populations in peripheral blood in response to this compound treatment.
Methodology:
-
Sample Collection and Preparation:
-
Collect peripheral blood in sodium heparin tubes at baseline and at specified time points post-treatment.
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
-
Wash PBMCs twice with PBS and resuspend in FACS buffer (PBS with 2% FBS).
-
-
Antibody Staining:
-
Aliquot 1x10^6 PBMCs per tube.
-
Add a cocktail of fluorescently conjugated antibodies to surface markers. A representative panel for T-cell activation would include:
-
CD3 (pan T-cell marker)
-
CD4 (helper T-cell marker)
-
CD8 (cytotoxic T-cell marker)
-
CD69 (early activation marker)
-
HLA-DR (late activation marker)
-
PD-1 (exhaustion marker)
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Within the lymphocyte gate, identify CD3+ T-cells.
-
Further gate on CD4+ and CD8+ T-cell subsets.
-
Analyze the expression of activation markers (CD69, HLA-DR) and exhaustion markers (PD-1) on the different T-cell subsets.
-
Protocol 3: qPCR for Cytokine Gene Expression Analysis
Objective: To quantify the expression of key immunomodulatory cytokine genes in PBMCs following this compound administration.
Methodology:
-
Sample Collection and RNA Extraction:
-
Collect peripheral blood and isolate PBMCs as described in Protocol 2.
-
Lyse PBMCs and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and gene-specific primers.
-
A suggested panel of target genes for a TLR7 agonist would include:
-
IFNA1 (Interferon-alpha 1)
-
IFNB1 (Interferon-beta 1)
-
TNF (Tumor Necrosis Factor-alpha)
-
IL6 (Interleukin-6)
-
IL12A (Interleukin-12A)
-
CXCL10 (C-X-C Motif Chemokine Ligand 10)
-
GAPDH or ACTB (housekeeping genes for normalization)
-
-
Perform qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Perform a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Visualizations
Signaling Pathway of this compound (DSP-0509)
References
Application Notes and Protocols for Assessing Guretolimod's Impact on Myeloid Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guretolimod (DSP-0509) is an investigational Toll-like receptor 7 (TLR7) agonist that has demonstrated potential as an immunomodulatory agent, particularly in the context of cancer immunotherapy.[1] TLR7 is an endosomal receptor predominantly expressed in myeloid cells such as dendritic cells (DCs), macrophages, and monocytes, as well as in B cells.[2][3] Activation of TLR7 by agonists like this compound triggers downstream signaling pathways, leading to the production of pro-inflammatory cytokines and type I interferons, which can enhance anti-tumor immune responses.[3] These application notes provide detailed protocols for assessing the multifaceted impact of this compound on myeloid cells, a critical component of the tumor microenvironment. The methodologies described herein are designed to enable researchers to characterize the activation, differentiation, and functional changes in myeloid cell populations following treatment with this compound.
Key Concepts in this compound's Mechanism of Action
This compound, as a TLR7 agonist, stimulates myeloid cells, leading to a cascade of immune-activating events. This includes the maturation of dendritic cells, the polarization of macrophages towards a pro-inflammatory M1 phenotype, and the secretion of a variety of cytokines and chemokines that shape the adaptive immune response.[4] Understanding these effects is crucial for the development of this compound as a therapeutic agent.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the types of quantitative data that can be generated using the protocols described in this document. These values are illustrative and may vary depending on the specific experimental conditions, cell types, and donor variability.
Table 1: Expected Changes in Myeloid Cell Surface Marker Expression Following this compound Treatment
| Cell Type | Marker | Expected Change | Method of Analysis |
| Monocytes | CD80 | Increase | Flow Cytometry |
| Monocytes | CD86 | Increase | Flow Cytometry |
| Monocytes | HLA-DR | Increase | Flow Cytometry |
| Dendritic Cells | CD83 | Increase | Flow Cytometry |
| Dendritic Cells | CCR7 | Increase | Flow Cytometry |
| Macrophages (M1) | CD86 | Increase | Flow Cytometry |
| Macrophages (M2) | CD163 | Decrease | Flow Cytometry |
| Macrophages (M2) | CD206 | Decrease | Flow Cytometry |
Table 2: Expected Cytokine and Chemokine Profile in Supernatants of this compound-Treated Myeloid Cells
| Analyte | Expected Change | Method of Analysis |
| IFN-α | Significant Increase | ELISA / Multiplex Assay |
| TNF-α | Increase | ELISA / Multiplex Assay |
| IL-6 | Increase | ELISA / Multiplex Assay |
| IL-12p70 | Increase | ELISA / Multiplex Assay |
| CXCL10 (IP-10) | Increase | ELISA / Multiplex Assay |
| CCL4 (MIP-1β) | Increase | ELISA / Multiplex Assay |
| IL-10 | Variable/Increase | ELISA / Multiplex Assay |
| IL-1β | Increase | ELISA / Multiplex Assay |
Experimental Protocols
Protocol 1: Analysis of Myeloid Cell Activation by Flow Cytometry
This protocol details the steps for analyzing the expression of activation markers on human peripheral blood mononuclear cells (PBMCs) or isolated myeloid cell populations (e.g., monocytes, dendritic cells) after stimulation with this compound.
Materials:
-
Human PBMCs
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (DSP-0509)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against human: CD14, CD11c, HLA-DR, CD80, CD86, CD83, CCR7
-
Fc block (e.g., anti-CD16/32)
-
Viability dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Culture and Stimulation:
-
Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells from the wells and transfer to FACS tubes.
-
Wash the cells with 1 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of FACS buffer.
-
Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Without washing, add the pre-titrated fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300 µL of FACS buffer containing a viability dye.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on viable, single cells.
-
Identify myeloid cell populations based on their forward and side scatter properties and specific markers (e.g., monocytes as CD14+, dendritic cells as CD11c+ HLA-DR+).
-
Quantify the percentage of cells expressing activation markers (e.g., CD80, CD86, CD83) and the mean fluorescence intensity (MFI) of these markers within the gated populations.
-
Protocol 2: Quantification of Cytokine Production by ELISA
This protocol describes the measurement of cytokines and chemokines secreted by myeloid cells in response to this compound using a sandwich enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell culture supernatants from Protocol 1
-
ELISA kit for the cytokine of interest (e.g., IFN-α, TNF-α, IL-6, IL-12p70)
-
ELISA plate reader
Procedure:
-
Sample Collection:
-
Following the incubation period in Protocol 1, centrifuge the cell culture plates at 500 x g for 10 minutes.
-
Carefully collect the supernatants and store them at -80°C until use.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and diluted samples (supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength using an ELISA plate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: In Vitro Macrophage Polarization Assay
This protocol outlines the differentiation of human monocytes into macrophages and their subsequent polarization towards an M1 or M2 phenotype, and how to assess the effect of this compound on this process.
Materials:
-
Human CD14+ monocytes
-
Macrophage differentiation medium (RPMI 1640, 10% FBS, 1% P/S, and 50 ng/mL M-CSF)
-
M1 polarization medium (RPMI 1640, 10% FBS, 1% P/S, 100 ng/mL LPS, and 20 ng/mL IFN-γ)
-
M2 polarization medium (RPMI 1640, 10% FBS, 1% P/S, 20 ng/mL IL-4, and 20 ng/mL IL-10)
-
This compound (DSP-0509)
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., CD86 for M1, CD206 for M2)
-
RNA extraction kit and reagents for qRT-PCR (primers for iNOS, Arg1, etc.)
Procedure:
-
Macrophage Differentiation:
-
Isolate CD14+ monocytes from human PBMCs using magnetic-activated cell sorting (MACS).
-
Culture the monocytes in macrophage differentiation medium for 6-7 days. Replace the medium every 2-3 days.
-
-
Macrophage Polarization:
-
After differentiation, the cells are considered M0 macrophages.
-
Replace the medium with either M1 polarization medium, M2 polarization medium, or fresh differentiation medium (for M0 control).
-
To test the effect of this compound, add it at desired concentrations to parallel wells of M0 macrophages or M2-polarized macrophages.
-
Incubate for 24-48 hours.
-
-
Analysis of Polarization:
-
Flow Cytometry: Harvest the cells and stain with antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) markers as described in Protocol 1. Analyze the percentage of cells expressing these markers.
-
qRT-PCR: Extract total RNA from the macrophages. Synthesize cDNA and perform quantitative real-time PCR using primers for M1-associated genes (e.g., iNOS, TNF, IL1B) and M2-associated genes (e.g., Arg1, CD206, IL10). Analyze the relative gene expression normalized to a housekeeping gene.
-
Visualizations
Caption: this compound signaling pathway in a myeloid cell.
Caption: Workflow for assessing this compound's impact.
References
Guretolimod (DSP-0509) for Intravenous Administration in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Guretolimod (DSP-0509), a potent and selective Toll-like receptor 7 (TLR7) agonist, for intravenous (IV) administration in a research setting. This compound's high water solubility allows for systemic delivery, making it a valuable tool for investigating TLR7-mediated immune activation and its anti-tumor effects in various preclinical models.
Introduction
This compound (DSP-0509) is a small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor involved in the innate immune system.[1][2] Activation of TLR7, primarily expressed in plasmacytoid dendritic cells (pDCs) and B-cells, triggers a signaling cascade that leads to the production of type I interferons (IFNα) and other pro-inflammatory cytokines.[1][3] This, in turn, bridges the innate and adaptive immune responses, culminating in the activation of natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs) that can mediate anti-tumor activity.[4][5] Preclinical studies have demonstrated that intravenous administration of this compound suppresses primary tumor growth and metastasis in murine models.[4][6]
These application notes provide essential information on the formulation, administration, and biological effects of this compound for researchers engaged in immuno-oncology and related fields.
Physicochemical Properties and Formulation Data
This compound is characterized by its high water solubility, a key feature that facilitates its formulation for intravenous use.[6] The following tables summarize its key properties and formulation details derived from preclinical research.
Table 1: Physicochemical Properties of this compound (DSP-0509)
| Property | Data | Reference |
| Chemical Name | [({4-[(2-amino-4-{[(3S)-1-hydroxyhexan-3-yl]amino}-6-methylpyrimidin-5-yl)methyl]-3-methoxyphenyl}methyl)(2,2,2-trifluoroethyl)amino]acetic acid | [5] |
| Molecular Formula | C₂₄H₃₄F₃N₅O₄ | [5] |
| Molecular Weight | 513.56 g/mol (free base) | [5] |
| Agonist Activity | Human TLR7 (EC₅₀ = 316 nM) | [6] |
| Human TLR8 (EC₅₀ > 10 µM) | [6] | |
| In Vitro Solubility (Hydrochloride salt) | DMSO: 100 mg/mL (181.81 mM) | [7] |
| Half-life (in vivo) | ~0.69 hours | [6] |
Table 2: Recommended Formulation for Intravenous Administration (in vivo)
| Component | Concentration / pH | Notes | Reference |
| This compound (DSP-0509) | 1 mg/kg or 5 mg/kg | Dose is dependent on the experimental model. | [1][4] |
| Vehicle | 2.5 mM Glycine (B1666218) Buffered Solution | The compound should be dissolved in this vehicle for IV administration. | [1][4] |
| pH | 10.2 | The glycine buffer should be adjusted to this pH. | [1][4] |
| Administration Route | Intravenous (bolus) | Typically administered via the tail vein. | [4] |
| Dosing Frequency | Once weekly | This has been shown to be effective in murine tumor models. | [3][4] |
Signaling Pathway of this compound
This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway within the endosomes of immune cells. This activation is MyD88-dependent and culminates in the transcription of genes encoding type I interferons and other inflammatory cytokines.
Caption: this compound activates TLR7 leading to immune cell activation and anti-tumor effects.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
For cellular assays, this compound hydrochloride can be dissolved in a sterile, polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound hydrochloride (DSP-0509 hydrochloride)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Aseptically weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of sterile DMSO to achieve a stock concentration of 100 mg/mL (181.81 mM).[7]
-
Vortex the solution vigorously for 1-2 minutes.
-
If complete dissolution is not achieved, sonicate the solution in an ultrasonic bath for 5-10 minutes.[7]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.
-
For cell-based assays, dilute the stock solution to the final desired concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Preparation of this compound Formulation for Intravenous Administration
This protocol describes the preparation of this compound for in vivo studies in mice, based on published preclinical research.[1][4]
Materials:
-
This compound (DSP-0509)
-
Glycine
-
Sterile water for injection
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for pH adjustment
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Protocol:
-
Prepare the Vehicle:
-
Prepare a 2.5 mM glycine buffered solution by dissolving the appropriate amount of glycine in sterile water for injection.
-
Adjust the pH of the solution to 10.2 using a sterile NaOH solution.
-
Sterilize the final vehicle solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
-
Prepare the Dosing Solution:
-
Aseptically weigh the required amount of this compound to achieve the desired final concentration (e.g., for a 1 mg/kg dose in mice, a common injection volume is 100 µL, so a 0.1 mg/mL solution would be appropriate).
-
Dissolve the this compound powder in the prepared 2.5 mM glycine buffered solution (pH 10.2).
-
Vortex gently until the compound is fully dissolved.
-
Draw the solution into a sterile syringe. The solution is now ready for intravenous administration.
-
Caption: Workflow for preparing this compound for intravenous administration in research.
In Vivo Murine Tumor Model Protocol
This generalized protocol outlines the key steps for evaluating the anti-tumor efficacy of intravenously administered this compound in a syngeneic mouse tumor model.
Materials:
-
Syngeneic tumor cells (e.g., CT26, 4T1, LM8)
-
Appropriate mouse strain (e.g., BALB/c, C3H)
-
Prepared this compound dosing solution
-
Control vehicle (2.5 mM glycine buffer, pH 10.2)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously implant tumor cells (e.g., 1 x 10⁵ to 1 x 10⁶ cells) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., ~100 mm³).[1]
-
-
Animal Grouping and Treatment Initiation:
-
Randomize mice into treatment and control groups (e.g., n=6-12 per group).
-
Initiate treatment when tumors have reached the desired size.
-
-
Administration of this compound:
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[1][4]
-
Monitor animal body weight and overall health status.
-
At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry, gene expression analysis).
-
Combination Therapy
This compound has shown synergistic anti-tumor effects when combined with other immunotherapies, such as immune checkpoint inhibitors.
Table 3: Example Combination Regimens in Murine Models
| Combination Agent | This compound Dose/Schedule | Combination Agent Dose/Schedule | Mouse Model | Reference |
| Anti-PD-1 Antibody | 5 mg/kg, IV, once weekly | 200 µ g/mouse , IP, twice weekly | CT26, 4T1 | [1][4] |
| Anti-CTLA-4 Antibody | 5 mg/kg, IV, once weekly | 200 µ g/mouse , IP, twice weekly | CT26 | [4] |
| Radiation Therapy | Once weekly dosing | Varies with study design | CT26, LM8, 4T1 | [3] |
Concluding Remarks
This compound (DSP-0509) is a valuable research tool for investigating TLR7-mediated anti-tumor immunity. The protocols and data presented here provide a foundation for the successful implementation of in vitro and in vivo studies using an intravenous formulation of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.
References
- 1. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Guretolimod (DSP-0509) solubility and stability in lab solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Guretolimod (DSP-0509) in common laboratory solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (DSP-0509)?
A1: this compound (DSP-0509) is reported to have high water solubility.[1] For in vitro studies, it is commonly prepared as a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, a formulation in 2.5 mM glycine (B1666218) buffer at pH 10.2 has been used.
Q2: What is the recommended solvent for preparing stock solutions of this compound (DSP-0509)?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10 mM) for in vitro experiments.
Q3: How should I store this compound (DSP-0509) stock solutions?
A3: this compound (DSP-0509) stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Is this compound (DSP-0509) sensitive to light?
Q5: What is the mechanism of action of this compound (DSP-0509)?
A5: this compound is a Toll-like receptor 7 (TLR7) agonist. Activation of TLR7 in immune cells, such as dendritic cells, leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulates an anti-tumor immune response.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation observed in aqueous solution after diluting from DMSO stock. | The final concentration of this compound exceeds its aqueous solubility at the given pH and temperature. The final percentage of DMSO may be too low to maintain solubility. | - Ensure the final concentration in your aqueous buffer is appropriate. - Increase the final percentage of DMSO in the working solution (ensure it is compatible with your experimental system). - Consider using a different aqueous buffer system or adjusting the pH. |
| Difficulty dissolving this compound (DSP-0509) in DMSO. | The compound may require energy to fully dissolve. | - Use gentle warming (e.g., 37°C water bath). - Vortex the solution for several minutes. - Use an ultrasonic bath to aid dissolution. |
| Inconsistent experimental results. | Degradation of this compound in stock or working solutions. Improper storage of solutions. | - Prepare fresh working solutions for each experiment from a properly stored stock solution. - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. - Ensure stock solutions are stored at the recommended temperatures (-20°C or -80°C).[2] |
| Low or no biological activity observed. | Incorrect preparation of the dosing solution. Degradation of the compound. | - Verify the concentration and pH of the prepared solution. - Use freshly prepared solutions for your experiments. - Confirm the activity of other reagents in your assay. |
Data Presentation
Table 1: Solubility of this compound (DSP-0509) Hydrochloride
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Standard for in vitro stock solutions. |
| Water | High Solubility | Specific quantitative data is not available, but preclinical studies report high water solubility.[1] |
| 2.5 mM Glycine Buffer (pH 10.2) | Formulation for in vivo studies | - |
Table 2: Stability of this compound (DSP-0509) Hydrochloride Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendations |
| -20°C | 1 month | For short-term storage. |
| -80°C | 6 months | For long-term storage.[2] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound (DSP-0509) Stock Solution in DMSO
Materials:
-
This compound (DSP-0509) hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the this compound (DSP-0509) hydrochloride powder to equilibrate to room temperature before opening the vial.
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution (Molecular Weight of Hydrochloride salt should be obtained from the supplier).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 2-5 minutes to aid dissolution.
-
If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of this compound (DSP-0509) Solution for In Vivo Studies
Materials:
-
This compound (DSP-0509) hydrochloride powder
-
Glycine
-
Sterile water for injection
-
Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Sterile container
-
pH meter
Procedure:
-
Prepare a 2.5 mM glycine buffer solution in sterile water.
-
Adjust the pH of the glycine buffer to 10.2 using NaOH or HCl as required.
-
Calculate the required mass of this compound (DSP-0509) hydrochloride for the desired final volume and concentration.
-
Add the this compound powder to the 2.5 mM glycine buffer (pH 10.2).
-
Stir the solution until the compound is completely dissolved. Gentle warming may be used if necessary, but the stability of the compound under these conditions should be considered.
-
Verify the final pH of the solution and adjust if necessary.
-
Sterile-filter the final solution through a 0.22 µm filter before in vivo administration.
Visualizations
Caption: this compound activates TLR7 leading to downstream signaling and cytokine production.
Caption: Workflow for preparing and using this compound solutions in the lab.
References
Overcoming Guretolimod-induced increase in regulatory T cells (Tregs)
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Guretolimod. The primary focus is to address the common challenge of an observed increase in regulatory T cells (Tregs) following this compound treatment and to provide strategies to mitigate this effect.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments with this compound.
Issue 1: Increased Treg Population Post-Guretolimod Treatment
Problem: You observe a statistically significant increase in the percentage and absolute number of CD4+FoxP3+ regulatory T cells (Tregs) in your in vitro or in vivo models following this compound administration, which may compromise the intended pro-inflammatory, anti-tumor response.
Possible Causes:
-
Off-target effects of this compound: this compound may inadvertently activate signaling pathways that promote the differentiation and proliferation of Tregs.
-
Compensatory immune response: The initial pro-inflammatory environment induced by this compound might trigger a feedback loop leading to the expansion of Tregs to maintain immune homeostasis.
-
High dose of this compound: The concentration of this compound used might be supra-optimal, leading to unintended consequences on T cell differentiation.
Suggested Solutions:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the optimal concentration of this compound that maximizes the desired effector T cell response while minimizing the increase in Tregs.
-
Experimental Protocol:
-
Culture peripheral blood mononuclear cells (PBMCs) or splenocytes with a range of this compound concentrations (e.g., 0.1 nM to 10 µM).
-
After 72-96 hours, stain the cells for surface markers (CD3, CD4, CD8, CD25) and intracellular FoxP3.
-
Analyze the percentage and absolute number of Tregs (CD4+CD25+FoxP3+) and effector T cells (e.g., CD8+IFNγ+) using flow cytometry.
-
Identify the concentration that provides the best ratio of effector T cells to Tregs.
-
-
-
Combination Therapy to Deplete or Inhibit Tregs: Combine this compound with an agent that specifically targets Tregs.
-
Targeting CCR4: Tregs often express the chemokine receptor CCR4, which is involved in their migration to the tumor microenvironment.[1][2]
-
Experimental Protocol:
-
In an in vivo tumor model, administer this compound in combination with an anti-CCR4 monoclonal antibody (e.g., mogamulizumab).
-
Monitor tumor growth and analyze the immune cell infiltrate in the tumor and spleen at defined time points.
-
Use flow cytometry to quantify the populations of Tregs and effector T cells.
-
-
-
Targeting GITR: Glucocorticoid-induced TNFR-related protein (GITR) is highly expressed on Tregs, and its activation can abrogate their suppressive function.[3]
-
Experimental Protocol:
-
Co-administer this compound with an agonistic anti-GITR antibody.
-
Assess the suppressive capacity of Tregs isolated from the treated animals in an in vitro suppression assay.
-
Measure tumor growth and overall survival in the animal model.
-
-
-
Low-Dose Cyclophosphamide (B585): Low-dose cyclophosphamide has been shown to selectively deplete Tregs.
-
Experimental Protocol:
-
Administer a low dose of cyclophosphamide prior to or concurrently with this compound treatment in your animal model.
-
Monitor the peripheral and intratumoral Treg populations.
-
Evaluate the anti-tumor efficacy of the combination therapy.
-
-
-
Issue 2: this compound Fails to Induce a Robust Anti-Tumor Response In Vivo Despite In Vitro Efficacy
Problem: this compound shows promising activity in vitro by activating effector T cells, but this does not translate into significant tumor regression in your animal models.
Possible Cause:
-
The this compound-induced increase in Tregs in the tumor microenvironment is creating an immunosuppressive shield, neutralizing the activity of the effector T cells.
Suggested Solution:
-
Characterize the Tumor Microenvironment (TME): A thorough analysis of the immune cell infiltrate in the TME is crucial.
-
Experimental Protocol:
-
Treat tumor-bearing animals with this compound or a vehicle control.
-
When tumors reach a specific size, harvest them and prepare single-cell suspensions.
-
Perform multi-color flow cytometry or mass cytometry (CyTOF) to phenotype the immune cell populations, including different subsets of T cells (Tregs, effector T cells, exhausted T cells), myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs).
-
Analyze the expression of checkpoint inhibitors (e.g., PD-1, CTLA-4, LAG-3) on the T cells.[1]
-
This detailed analysis will reveal the extent of Treg infiltration and the overall immunosuppressive nature of the TME, guiding the choice of a suitable combination therapy.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound might be increasing Treg populations?
A1: While the exact mechanism is under investigation, several hypotheses can be considered. This compound might be directly or indirectly promoting the production of cytokines like TGF-β or IL-10, which are known to induce the differentiation of naive CD4+ T cells into Tregs.[4] Alternatively, the initial inflammatory response triggered by this compound could lead to a feedback mechanism where the immune system upregulates Tregs to restore homeostasis.
Q2: How can I functionally assess the Tregs that are expanded by this compound?
A2: A standard in vitro suppression assay is the gold standard for assessing Treg function.
-
Experimental Protocol: Treg Suppression Assay
-
Isolate Tregs (CD4+CD25+) and responder T cells (Teff; CD4+CD25-) from this compound-treated and control animals using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Label the Teff cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Co-culture the labeled Teff cells with Tregs at different ratios (e.g., 1:1, 1:2, 1:4 Treg:Teff).
-
Stimulate the co-culture with anti-CD3 and anti-CD28 antibodies.
-
After 3-4 days, analyze the proliferation of the Teff cells by measuring the dilution of the proliferation dye using flow cytometry. Highly functional Tregs will effectively suppress the proliferation of the Teff cells.
-
Q3: Are there specific signaling pathways I should investigate that might be affected by this compound and lead to Treg expansion?
A3: Yes, you should investigate key signaling pathways involved in T cell differentiation and Treg stability. The PI3K/Akt/mTOR pathway is a critical regulator of T cell fate; its inhibition can favor Treg differentiation. Conversely, the STAT5 signaling pathway , activated by IL-2, is crucial for Treg survival and function. Analyzing the phosphorylation status of key proteins in these pathways (e.g., Akt, S6, STAT5) in T cells following this compound treatment can provide valuable insights.
Data Presentation
Table 1: Hypothetical Dose-Response Effect of this compound on T Cell Subsets in Human PBMCs
| This compound Conc. (nM) | % CD8+ of CD3+ | % Treg (CD4+FoxP3+) of CD4+ | Ratio of CD8+ to Treg |
| 0 (Vehicle) | 25.2 ± 2.1 | 5.1 ± 0.5 | 4.9 |
| 1 | 30.5 ± 2.5 | 6.2 ± 0.7 | 4.9 |
| 10 | 45.8 ± 3.0 | 10.5 ± 1.1 | 4.4 |
| 100 | 48.2 ± 3.5 | 18.9 ± 1.8 | 2.5 |
| 1000 | 40.1 ± 2.8 | 25.3 ± 2.2 | 1.6 |
Data are presented as mean ± standard deviation.
Table 2: Hypothetical In Vivo Efficacy of this compound in Combination with Anti-CCR4 Antibody in a Murine Syngeneic Tumor Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | % Intratumoral Tregs (CD4+FoxP3+) |
| Vehicle | 1502 ± 150 | 22.5 ± 2.5 |
| This compound | 1250 ± 130 | 35.8 ± 3.1 |
| Anti-CCR4 | 1100 ± 120 | 10.2 ± 1.5 |
| This compound + Anti-CCR4 | 450 ± 80 | 12.5 ± 1.8 |
Data are presented as mean ± standard error of the mean.
Visualizations
Caption: Workflow for troubleshooting this compound-induced Treg increase.
References
- 1. Intratumoral regulatory T cells: markers, subsets and their impact on anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory T (Treg) cells in cancer: Can Treg cells be a new therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of GITR/GITRL Interaction in Autoimmune Diseases [frontiersin.org]
- 4. The development and function of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Guretolimod (DSP-0509)
Disclaimer: this compound (DSP-0509) is an investigational Toll-like receptor 7 (TLR7) agonist. The information provided here is intended for researchers, scientists, and drug development professionals for investigational use only. The potential immune-related adverse effects (irAEs) and management strategies described are based on the mechanism of action of TLR7 agonists and data from other immunotherapies. This is not a substitute for clinical advice. Always refer to the specific investigational brochure and clinical trial protocols for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to potential questions and guidance for managing issues that researchers might encounter during pre-clinical and clinical investigations of this compound.
Q1: What is the mechanism of action of this compound and how might it lead to immune-related adverse effects?
A: this compound is a Toll-like receptor 7 (TLR7) agonist.[1][2][3] TLR7 is a pattern recognition receptor that, when activated, triggers an innate immune response, leading to the production of pro-inflammatory cytokines and the activation of various immune cells. This activation is crucial for its anti-tumor activity but can also lead to an overactive immune response, potentially causing inflammation in healthy tissues and resulting in immune-related adverse effects (irAEs). The activation of the immune system by this compound is intended to convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune attack.[1]
Q2: What are the potential immune-related adverse effects to monitor for during this compound administration?
A: While specific clinical data on this compound's irAEs are limited, based on its mechanism as a TLR7 agonist and data from other immunotherapies, researchers should monitor for a range of potential irAEs affecting various organ systems. These may include, but are not limited to:
-
Systemic: Fatigue, fever, chills, headache, and nausea.[2]
-
Dermatologic: Rash, pruritus (itching), and injection site reactions.
-
Gastrointestinal: Diarrhea, colitis (inflammation of the colon), and hepatitis (inflammation of the liver).
-
Endocrine: Hypothyroidism, hyperthyroidism, and hypophysitis (inflammation of the pituitary gland).
-
Respiratory: Pneumonitis (inflammation of the lungs).
-
Musculoskeletal: Arthralgia (joint pain) and myalgia (muscle pain).
It is crucial to monitor subjects for any new or worsening symptoms.
Q3: How should I grade the severity of a suspected immune-related adverse effect?
A: The severity of irAEs should be graded using a standardized system, such as the Common Terminology Criteria for Adverse Events (CTCAE). The grade of the adverse event will guide the management strategy.
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
Q4: What is the general management approach for a suspected immune-related adverse effect?
A: The management of suspected irAEs depends on the severity (grade) and the organ system involved. The general approach is as follows:
-
Grade 1: Continue this compound with close monitoring. Symptomatic treatment may be considered.
-
Grade 2: Hold this compound administration. Initiate supportive care and consider systemic corticosteroids (e.g., prednisone) at a low dose.
-
Grade 3: Hold this compound administration. Initiate high-dose systemic corticosteroids. Hospitalization may be required.
-
Grade 4: Permanently discontinue this compound. Administer high-dose intravenous corticosteroids. Immediate hospitalization and specialist consultation are necessary.
For steroid-refractory cases, other immunosuppressive agents may be considered.
Q5: What should I do if a subject develops a rash after this compound administration?
A: Dermatologic toxicities are common with immunotherapies.
-
Grade 1 Rash: Continue this compound and monitor. Consider topical emollients or corticosteroids.
-
Grade 2 Rash: Hold this compound. Administer topical or systemic corticosteroids.
-
Grade 3-4 Rash: Hold or permanently discontinue this compound. Administer systemic corticosteroids and seek urgent dermatological consultation.
Q6: How should I manage suspected this compound-induced colitis or diarrhea?
A:
-
Grade 1 Diarrhea/Colitis: Continue this compound with close monitoring. Advise supportive measures like hydration and dietary modification.
-
Grade 2 Diarrhea/Colitis: Hold this compound. Initiate antidiarrheal agents and consider oral corticosteroids if symptoms persist.
-
Grade 3-4 Diarrhea/Colitis: Hold or permanently discontinue this compound. Administer high-dose corticosteroids and consider hospitalization for IV hydration and electrolyte management. A gastroenterology consultation is recommended.
Quantitative Data Summary
Given the limited publicly available clinical data for this compound, the following tables summarize the incidence of common irAEs observed with other immunotherapies, such as immune checkpoint inhibitors, to provide a general reference for potential risks.
Table 1: Incidence of Common Immune-Related Adverse Effects with Immune Checkpoint Inhibitor Monotherapy
| Adverse Event | Incidence (All Grades) | Incidence (Grade 3-4) |
| Dermatologic (Rash/Pruritus) | 20% - 40% | 1% - 5% |
| Gastrointestinal (Diarrhea/Colitis) | 10% - 30% | 1% - 9% |
| Endocrine (Hypothyroidism) | 5% - 10% | <1% |
| Hepatitis | 5% - 10% | 1% - 5% |
| Pneumonitis | 3% - 5% | <1% - 2% |
Data compiled from general information on immune checkpoint inhibitors and may not be representative of this compound's specific safety profile.
Table 2: Onset of Common Immune-Related Adverse Effects with Immunotherapy
| Adverse Event | Median Time to Onset |
| Dermatologic | 2 - 6 weeks |
| Gastrointestinal | 6 - 8 weeks |
| Hepatitis | 8 - 12 weeks |
| Endocrine | 9 - 12 weeks |
| Pneumonitis | 8 - 12 weeks |
The onset of irAEs can be highly variable and may occur at any time during or after treatment.
Experimental Protocols
Protocol 1: Monitoring for Immune-Related Adverse Effects
Objective: To systematically monitor for and grade the severity of potential irAEs in subjects receiving this compound.
Methodology:
-
Baseline Assessment: Before the first administration of this compound, perform a comprehensive physical examination, obtain a complete medical history (including any history of autoimmune disease), and collect baseline laboratory tests (complete blood count with differential, comprehensive metabolic panel, thyroid-stimulating hormone [TSH]).
-
Ongoing Monitoring:
-
At each visit, question the subject about any new or worsening symptoms, paying close attention to skin, gastrointestinal, respiratory, and endocrine systems.
-
Perform a physical examination at each visit.
-
Monitor laboratory parameters regularly (e.g., every 2-4 weeks for the first 3 months, then as clinically indicated). This should include liver function tests, creatinine, and TSH.
-
-
Adverse Event Grading: Grade any identified adverse event according to the latest version of the Common Terminology Criteria for Adverse Events (CTCAE).
-
Reporting: Report all adverse events according to the clinical trial protocol and institutional guidelines.
Protocol 2: Management of Suspected this compound-Induced Dermatologic Toxicity
Objective: To provide a stepwise approach to managing suspected dermatologic irAEs.
Methodology:
-
Diagnosis:
-
Characterize the rash (e.g., maculopapular, pruritic).
-
Rule out other causes (e.g., infection, other medications).
-
Consider a dermatology consultation and skin biopsy for severe or atypical cases.
-
-
Management based on Grade (CTCAE):
-
Grade 1: Continue this compound. Prescribe topical emollients and/or low-potency topical corticosteroids.
-
Grade 2: Hold this compound. Initiate medium- to high-potency topical corticosteroids or oral prednisone (B1679067) (0.5-1 mg/kg/day).
-
Grade 3: Hold this compound. Start oral prednisone (1-2 mg/kg/day). Consider hospitalization for supportive care.
-
Grade 4: Permanently discontinue this compound. Administer intravenous methylprednisolone (B1676475) (1-2 mg/kg/day). Urgent hospitalization and dermatology consultation are required.
-
-
Tapering Corticosteroids: Once the rash improves to Grade 1 or less, gradually taper the corticosteroid dose over at least 4-6 weeks.
Visualizations
Caption: this compound's TLR7 activation pathway and downstream effects.
Caption: General workflow for managing immune-related adverse effects.
References
Optimizing Guretolimod treatment schedule for synergistic effects
Welcome to the technical support center for Guretolimod (DSP-0509). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing this compound treatment schedules for synergistic effects, particularly in combination with immune checkpoint inhibitors. Below you will find troubleshooting guides and frequently asked questions (FAQs) based on preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's synergistic effect with anti-PD-1 antibodies?
A1: this compound is a Toll-like receptor 7 (TLR7) agonist.[1][2] Its activation on innate immune cells like dendritic cells (DCs) and macrophages leads to the secretion of inflammatory cytokines, including Type I interferons.[1][2] This innate immune stimulation enhances the priming and activation of adaptive immunity, specifically cytotoxic T lymphocytes (CTLs). The combination with an anti-PD-1 antibody, which blocks the inhibitory "brake" on T cells, results in a synergistic anti-tumor effect. This is characterized by increased infiltration of CD8+ T cells into the tumor, expansion of effector memory T cells, and an enhanced anti-tumor immune response compared to either agent alone.[1]
Q2: Which preclinical models have shown this compound's synergistic efficacy?
A2: Synergistic anti-tumor activity of this compound in combination with anti-PD-1 or anti-CTLA-4 antibodies has been demonstrated in several syngeneic mouse models, including the CT26 colon carcinoma, 4T1 breast cancer, and LM8 osteosarcoma models.[1]
Q3: What is a recommended starting point for a dosing schedule in a CT26 mouse model?
A3: Based on published preclinical studies, a typical effective dosing schedule in the CT26 model is the intravenous (i.v.) administration of this compound at 5 mg/kg once weekly, combined with intraperitoneal (i.p.) injection of an anti-PD-1 antibody at 200 µ g/mouse twice weekly.[1][3] Treatment is typically initiated when tumors reach a volume of approximately 100 mm³.[3]
Q4: Can this compound be combined with other therapies besides anti-PD-1 antibodies?
A4: Yes, preclinical studies have shown that this compound also has synergistic anti-tumor efficacy when combined with an anti-CTLA-4 antibody.[1] Furthermore, combining this compound with radiation therapy has been shown to enhance anti-tumor activity.[4]
Troubleshooting Guides
Issue 1: Suboptimal Anti-Tumor Synergy with Combination Therapy
| Potential Cause | Troubleshooting Step |
| Incorrect Dosing Schedule | Verify that the dosing frequency and timing are optimal. For the CT26 model, this compound administered once weekly has been shown to be more effective than a biweekly schedule.[4] Ensure that the administration of this compound and the checkpoint inhibitor are appropriately timed to stimulate the immune system effectively. |
| Low Immunogenicity of Tumor Model | The anti-tumor efficacy of this compound has been correlated with CD8+ T cell infiltration in the tumor prior to treatment.[1][2] Consider using a more immunogenic tumor model ("hot" tumor) or incorporating a therapy that can increase T-cell infiltration. |
| Suboptimal Route of Administration | This compound (DSP-0509) is designed for systemic intravenous administration, which has been shown to inhibit both primary tumor growth and metastasis, unlike topical applications.[1] Ensure the correct route of administration is being used to achieve systemic immune activation. |
| Immune Suppression in Tumor Microenvironment | The tumor microenvironment may contain other suppressive factors. For example, this compound has been observed to increase regulatory T cells (Tregs) in tumors. Combining it with an IDO1 inhibitor has been shown to reduce Treg infiltration and enhance anti-tumor activity.[3] |
Issue 2: High Variability in Tumor Growth Between Animals
| Potential Cause | Troubleshooting Step |
| Inconsistent Tumor Cell Implantation | Ensure a consistent number of viable tumor cells (e.g., 1 x 10⁶ for CT26) are implanted subcutaneously in the same location for each mouse.[3] Use cells from the same passage number and confirm viability before injection. |
| Animal Health and Age | Use age-matched and healthy animals for each cohort. Underlying health issues can affect both tumor growth and immune responses. |
| Randomization of Treatment Groups | Once tumors are established (e.g., ~100 mm³), randomize the mice into different treatment groups to ensure an even distribution of tumor sizes at the start of the experiment.[3] |
Issue 3: Unexpected Toxicity or Adverse Effects
| Potential Cause | Troubleshooting Step |
| Systemic Cytokine Release | Systemic administration of TLR7 agonists can induce a strong inflammatory response. Monitor mice for signs of sickness behavior (e.g., weight loss, lethargy).[5] If excessive toxicity is observed, consider a dose de-escalation study. This compound was designed to have a short half-life to mitigate this.[2] |
| Autoimmune-like Symptoms | Prolonged or high-dose administration of TLR7 agonists in some mouse strains can potentially accelerate autoimmunity.[6][7] Carefully observe for any signs of autoimmune pathology. |
| Combination Toxicity | While the combination of this compound and anti-PD-1 has been shown to be tolerable in preclinical models, it is important to monitor for any enhanced toxicity compared to monotherapy groups. |
Quantitative Data Summary
Table 1: Synergistic Anti-Tumor Effect of this compound and Anti-PD-1 Antibody in the CT26 Mouse Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 23 ± S.E.M. | Statistical Significance vs. Vehicle | Statistical Significance vs. Monotherapy |
| Vehicle | ~1800 | - | - |
| This compound (5 mg/kg, i.v., weekly) | ~900 | P < 0.01 | - |
| Anti-PD-1 Ab (200 µg, i.p., twice weekly) | ~1500 | Not Significant | - |
| Combination | ~250 | P < 0.001 | P < 0.05 (vs. This compound), P < 0.001 (vs. Anti-PD-1) |
| Data are approximated from graphical representations in the cited literature for illustrative purposes.[1] |
Experimental Protocols
Protocol 1: In Vivo Synergy Study in CT26 Syngeneic Mouse Model
-
Animal Model: 6- to 8-week-old female BALB/c mice.
-
Tumor Cell Implantation:
-
Culture CT26 colon carcinoma cells in appropriate media.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously implant 1 x 10⁶ cells (in 100 µL) into the dorsal flank of each mouse.[3]
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment Group Randomization:
-
Dosing Schedule:
-
Endpoint:
-
Continue monitoring tumor growth until a predetermined endpoint (e.g., tumor volume of 2000 mm³ or signs of morbidity).
-
At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's synergistic anti-tumor mechanism with anti-PD-1.
Caption: Workflow for a preclinical this compound combination therapy study.
References
- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 3. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 4. TLR7 agonist, DSP-0509, with radiation combination therapy enhances anti-tumor activity and modulates T cell dependent immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling [mdpi.com]
- 6. Frontiers | TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice [frontiersin.org]
- 7. TLR7 Agonism Accelerates Disease and Causes a Fatal Myeloproliferative Disorder in NZM 2410 Lupus Mice - PMC [pmc.ncbi.nlm.nih.gov]
Identifying potential mechanisms of resistance to Guretolimod therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify potential mechanisms of resistance to Guretolimod (DSP-0509) therapy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic agonist of Toll-like receptor 7 (TLR7).[1] TLR7 is an intracellular receptor primarily expressed by immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[2][3] Upon activation by this compound, TLR7 initiates a signaling cascade predominantly through the MyD88-dependent pathway.[3][4] This leads to the activation of transcription factors, including NF-κB and IRF7, which results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This robust innate immune response helps to activate and mature antigen-presenting cells (APCs), enhance natural killer (NK) cell cytotoxicity, and ultimately prime a potent adaptive anti-tumor response driven by cytotoxic T lymphocytes (CTLs). The goal is to convert an immunologically "cold" tumor microenvironment, which lacks T-cell infiltration, into a "hot" one that is responsive to immune attack.
Q2: What defines "resistance" to this compound therapy?
A2: Resistance to this compound therapy can be categorized in two ways:
-
Primary (or Intrinsic) Resistance: The cancer does not respond to the therapy from the beginning of the treatment. This can be due to pre-existing factors in the tumor cells or the tumor microenvironment (TME).
-
Acquired Resistance: The cancer initially responds to this compound, showing tumor regression or stabilization, but later begins to progress. This occurs as the tumor or its microenvironment evolves to evade the therapy's effects.
Q3: Can this compound have a direct effect on cancer cells?
A3: The primary mechanism of this compound is the activation of an anti-tumor immune response. However, some cancer cells can express TLR7. In certain contexts, direct TLR7/8 stimulation on tumor cells has been shown to induce apoptosis or cell cycle arrest. Conversely, in other cancer types, such as pancreatic cancer, TLR7/8 activation on tumor cells has been linked to increased proliferation and chemoresistance, potentially through NF-κB and COX-2 signaling. Therefore, the direct effect of this compound on tumor cells is context-dependent and should be experimentally verified for the model system being used.
Troubleshooting Guides
Issue 1: Lack of In Vivo Tumor Response in Preclinical Models
You are treating a tumor-bearing mouse model with this compound, but you observe no significant anti-tumor effect compared to the vehicle control.
| Potential Cause | Recommended Troubleshooting Action / Experiment |
| 1a. Low TLR7 Expression or Absence of Key Immune Cells | Verify TLR7 Expression: Use flow cytometry or immunohistochemistry (IHC) to confirm the presence of TLR7-expressing cells (e.g., pDCs, macrophages) within the tumor microenvironment (TME). A lack of these target cells will render the therapy ineffective. |
| 1b. Highly Immunosuppressive Tumor Microenvironment | Characterize the TME: Perform a comprehensive analysis of the TME immune infiltrate. High levels of immunosuppressive cells like regulatory T cells (Tregs; CD4+FoxP3+), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs) can negate the pro-inflammatory effects of this compound. |
| 1c. Impaired Antigen Presentation by Tumor Cells | Assess MHC Class I Expression: Tumor cells can evade T-cell recognition by downregulating or losing Major Histocompatibility Complex (MHC) Class I molecules. Analyze MHC-I expression on tumor cells from treated and untreated animals using flow cytometry or IHC. |
| 1d. Defective Interferon (IFN) Signaling Pathway in Tumor Cells | Analyze IFN Pathway Components: A functional IFN-γ signaling pathway in cancer cells is often required for T-cell-mediated killing. Mutations or downregulation of key components like IFNGR1/2 or JAK/STAT proteins can lead to resistance. Analyze the expression and phosphorylation status of these proteins via Western blot or RT-qPCR on isolated tumor cells. |
| 1e. Tumor-Intrinsic Pro-Survival Signaling | Investigate Tumor Cell Signaling: As some tumors may respond to TLR7 stimulation by upregulating pro-survival pathways (e.g., NF-κB, PI3K), analyze the expression of anti-apoptotic proteins like Bcl-2 in tumor cells post-treatment. |
Issue 2: Reduced Cytokine Production Following Ex Vivo Stimulation
You have isolated splenocytes or peripheral blood mononuclear cells (PBMCs) from a treated animal and re-stimulated them with this compound ex vivo, but you observe a diminished cytokine response (e.g., IFN-α) compared to baseline.
| Potential Cause | Recommended Troubleshooting Action / Experiment |
| 2a. Tachyphylaxis or TLR7 Downregulation | Measure TLR7 Expression: Prolonged or repeated exposure to TLR agonists can lead to receptor downregulation or a state of tolerance. Measure TLR7 mRNA and protein levels in pDCs or other target cells before and after the treatment course. |
| 2b. Upregulation of Negative Regulators | Assess Inhibitory Molecule Expression: The immune system has feedback mechanisms to prevent excessive inflammation. Check for upregulation of negative regulators of TLR signaling, such as SOCS1 or ST2825, in immune cells post-treatment. |
| 2c. Depletion or Exhaustion of Responding Cells | Quantify and Phenotype Immune Cells: The treatment may have led to the depletion or functional exhaustion of the primary responding cells (pDCs). Quantify the number of pDCs and assess their expression of activation and exhaustion markers. |
Quantitative Data Summary Tables
Table 1: Hypothetical Immune Cell Profiling in this compound-Sensitive vs. -Resistant Tumors
| Immune Cell Population | Marker Profile | Sensitive TME (% of CD45+ cells) | Resistant TME (% of CD45+ cells) |
| Cytotoxic T Lymphocytes (CTLs) | CD3+ CD8+ | 25.4 ± 4.1 | 5.2 ± 1.8 |
| Plasmacytoid Dendritic Cells (pDCs) | CD11c+ B220+ Siglec-H+ | 1.5 ± 0.4 | 0.3 ± 0.1 |
| Regulatory T cells (Tregs) | CD3+ CD4+ FoxP3+ | 8.9 ± 2.5 | 24.7 ± 5.3 |
| M2-Polarized TAMs | CD11b+ F4/80+ CD206+ | 12.1 ± 3.0 | 45.8 ± 7.2 |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD11b+ Gr-1+ | 15.3 ± 3.9 | 38.1 ± 6.5 |
Table 2: Hypothetical Cytokine Levels in Plasma After this compound Administration
| Cytokine | Sensitive Model (pg/mL) | Resistant Model (pg/mL) |
| IFN-α | 1250 ± 210 | 150 ± 45 |
| CXCL10 | 2800 ± 450 | 400 ± 110 |
| IL-12p70 | 850 ± 150 | 95 ± 30 |
| IL-10 | 210 ± 50 | 980 ± 180 |
| TGF-β | 450 ± 90 | 1500 ± 250 |
Key Experimental Protocols
Protocol 1: Multi-Color Flow Cytometry for TME Immune Profiling
-
Tumor Dissociation: Excise tumors and mince them into small pieces in ice-cold RPMI media. Digest the tissue using a tumor dissociation kit (e.g., containing collagenase and DNase) for 30-60 minutes at 37°C.
-
Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.
-
Cell Staining:
-
Perform a viability stain (e.g., Zombie NIR™, Ghost Dye™) to exclude dead cells.
-
Block Fc receptors with anti-CD16/32 antibody to prevent non-specific binding.
-
Stain for surface markers using a cocktail of fluorescently-conjugated antibodies (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1, CD206) for 30 minutes on ice, protected from light.
-
-
Intracellular Staining (for FoxP3):
-
Fix and permeabilize the cells using a transcription factor staining buffer set.
-
Stain with anti-FoxP3 antibody for 45-60 minutes at room temperature.
-
-
Data Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire data on a multi-color flow cytometer.
-
Analysis: Gate on live, single, CD45+ cells to identify the hematopoietic compartment. Further gate on specific immune populations based on canonical markers.
Protocol 2: Western Blot for TLR7 Signaling Pathway Analysis
-
Protein Extraction: Isolate target cells (e.g., magnetically sorted pDCs or macrophages) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins on a 4-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-TLR7, anti-MyD88, anti-phospho-NF-κB p65, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry analysis can be used for quantification relative to a loading control (e.g., β-actin).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Tilsotolimod exploits the TLR9 pathway to promote antigen presentation and Type 1 IFN signaling in solid tumors, A Multicenter International Phase I/II trial (ILLUMINATE-101) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 4. TLR7 and TLR8 expression increases tumor cell proliferation and promotes chemoresistance in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Guretolimod Preclinical Studies: A Technical Support Center for Investigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating potential off-target effects of Guretolimod in preclinical studies. This compound (also known as DSP-0509) is an agonist of Toll-like receptor 7 (TLR7), playing a role in activating the innate and adaptive immune systems.[1][2][3] While its primary target is well-established, understanding its selectivity is crucial for preclinical safety and efficacy assessment.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a TLR7 agonist like this compound?
A1: Off-target effects are unintended interactions of a drug with proteins or signaling pathways other than its designated target. For this compound, an off-target effect would involve binding to and modulating the activity of molecules other than TLR7. These unintended interactions can lead to unexpected biological responses, toxicity, or a misleading interpretation of experimental results.[4] Investigating off-target effects is a critical aspect of preclinical drug development to ensure the safety and specificity of a therapeutic candidate.
Q2: My in-vitro/in-vivo model shows an unexpected phenotype after this compound treatment that doesn't seem to be related to TLR7 activation. How can I determine if this is an off-target effect?
A2: Distinguishing on-target from off-target effects is a key challenge. A multi-pronged approach is recommended:
-
Control Experiments:
-
Use a structurally related but inactive compound: This can help determine if the observed effect is due to the specific chemical structure of this compound.
-
TLR7 Knockout/Knockdown Models: In cell lines or animal models where TLR7 is absent or its expression is significantly reduced, an on-target effect of this compound should be abolished. If the unexpected phenotype persists, it is likely an off-target effect.
-
Use other known TLR7 agonists: Comparing the phenotype induced by this compound to that of other well-characterized TLR7 agonists (e.g., imiquimod, resiquimod) can help ascertain if the effect is specific to this compound's chemical scaffold.[5]
-
-
Dose-Response Analysis: Analyze if the unexpected phenotype occurs at a concentration of this compound that is significantly different from the concentration required for TLR7 activation.
Q3: What are the initial steps to identify potential off-targets of this compound?
A3: If you suspect off-target effects, a systematic approach to identify the unintended molecular targets is necessary.
-
In Silico Prediction: Computational methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.
-
Biochemical Screening: High-throughput screening against a panel of purified proteins, such as kinases or G-protein coupled receptors (GPCRs), can identify direct binding partners. Kinase profiling is a common starting point as many small molecules exhibit off-target kinase activity.
-
Cell-Based Assays: Techniques like cellular thermal shift assays (CETSA) can detect target engagement within a cellular context.
Troubleshooting Guides
Issue 1: Inconsistent results in cellular proliferation or cytokine production assays with this compound.
-
Possible Cause: Off-target effects on cell signaling pathways other than TLR7.
-
Troubleshooting Steps:
-
Validate TLR7 Expression: Confirm that your cell model expresses TLR7 at the expected level using techniques like qPCR or Western blotting.
-
Titrate this compound Concentration: Perform a wide-range dose-response curve to determine the EC50 for the expected TLR7-mediated response and to see if the inconsistent results appear at higher concentrations, which might suggest off-target activity.
-
Use a TLR7 Antagonist: Co-treatment with a known TLR7 antagonist should block the on-target effects. If the inconsistent results persist, they are likely off-target.
-
Test in a TLR7-Negative Cell Line: If possible, repeat the experiment in a cell line that does not express TLR7. Any observed activity would be considered off-target.
-
Issue 2: Observed toxicity in animal models at doses expected to be safe based on in-vitro TLR7 activation.
-
Possible Cause: In vivo off-target effects leading to unforeseen toxicity.
-
Troubleshooting Steps:
-
Comprehensive Histopathology: Conduct a thorough examination of all major organs to identify any tissue-specific damage.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of toxicity with the concentration of this compound and its metabolites in the affected tissues.
-
Off-Target Liability Screening: Consider performing broader in vitro safety pharmacology profiling against a panel of common off-target liabilities (e.g., hERG channel, CYPs).
-
Quantitative Data on Off-Target Effects
As specific preclinical data on this compound's off-target effects are not publicly available, the following tables are provided as examples to illustrate how to present such data once obtained.
Table 1: Example Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1 µM |
| TLR7 (On-Target) | 15 | 98% |
| Kinase A | > 10,000 | < 10% |
| Kinase B | 850 | 65% |
| Kinase C | 2,500 | 40% |
| Kinase D | > 10,000 | < 5% |
This table demonstrates how to present the half-maximal inhibitory concentration (IC50) and percent inhibition at a specific concentration against a panel of kinases to assess selectivity.
Table 2: Example Off-Target Binding Affinity
| Off-Target Protein | Binding Affinity (Kd) (nM) | Assay Method |
| Receptor X | 1,200 | Surface Plasmon Resonance |
| Enzyme Y | 5,000 | Isothermal Titration Calorimetry |
| Ion Channel Z | > 20,000 | Radioligand Binding Assay |
This table illustrates how to report the binding affinity (Kd) of this compound to identified off-target proteins using various biophysical techniques.
Experimental Protocols
Protocol 1: Kinase Profiling Assay to Determine Off-Target Inhibition
This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target inhibitory activity.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., 10 µM to 1 nM).
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase, its specific substrate, and ATP to initiate the phosphorylation reaction.
-
Include positive controls (known inhibitors for each kinase) and negative controls (vehicle only).
-
-
Incubation: Incubate the reaction plate at the optimal temperature (usually 30°C or 37°C) for a predetermined time.
-
Detection: Use a suitable detection method to measure kinase activity. Common methods include:
-
Radiometric Assays: Measure the incorporation of radiolabeled phosphate (B84403) (³²P or ³³P) into the substrate.
-
Fluorescence/Luminescence-Based Assays: Use antibodies or reagents that detect the phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of this compound.
-
Plot the percent inhibition against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm if this compound binds to a suspected off-target protein within a cellular environment.
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (this compound) can stabilize the target protein, increasing its melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of the suspected off-target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve for the this compound-treated sample indicates target engagement.
Visualizations
Caption: this compound activates the TLR7 signaling pathway in the endosome.
Caption: A logical workflow for identifying and validating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
Technical Support Center: Optimizing Guretolimod Delivery to the Tumor Microenvironment
Welcome to the Technical Support Center for Guretolimod Delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective delivery of this compound, a potent Toll-like Receptor 7 (TLR7) agonist, to the tumor site. This center offers frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer therapy?
A1: this compound (also known as DSP-0509) is a synthetic small molecule that acts as a Toll-like Receptor 7 (TLR7) agonist.[1][2] TLR7 is a pattern recognition receptor primarily expressed in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs) and B cells. Upon activation by this compound, TLR7 initiates a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This, in turn, stimulates a robust innate and adaptive anti-tumor immune response, including the activation and recruitment of cytotoxic T lymphocytes (CTLs) to the tumor microenvironment.[1]
Q2: Why is local intratumoral delivery of this compound preferred over systemic administration?
A2: Systemic administration of TLR agonists like this compound can lead to significant dose-limiting toxicities and immune-related adverse events due to widespread, non-specific immune activation.[3] Intratumoral delivery offers several advantages:
-
Maximizes Local Concentration: Direct injection into the tumor ensures a high concentration of this compound at the desired site of action.
-
Minimizes Systemic Exposure: This approach reduces the risk of systemic side effects.
-
Enhances Anti-Tumor Efficacy: Localized immune activation within the tumor microenvironment can more effectively convert immunologically "cold" tumors into "hot" tumors that are responsive to immunotherapy.
-
Potential for Abscopal Effect: Inducing a potent local anti-tumor response can sometimes lead to systemic immunity that targets distant, untreated metastases.
Q3: What are the main challenges associated with intratumoral this compound delivery?
A3: The primary challenges include:
-
Rapid Clearance: Small molecule drugs like this compound can be quickly cleared from the tumor microenvironment, reducing their therapeutic window.
-
Heterogeneous Distribution: Uneven distribution of the drug within the tumor can lead to suboptimal efficacy.
-
High Interstitial Fluid Pressure: The dense stromal content of many tumors creates high interstitial fluid pressure, which can impede drug penetration and lead to leakage from the injection site.[4]
-
Off-Target Effects within the Tumor Microenvironment: Non-specific activation of TLR7 on tumor cells themselves could potentially promote tumor growth in some contexts.
Q4: What are the different types of delivery systems being explored to improve this compound delivery?
A4: Several advanced delivery systems are under investigation to enhance the tumoral retention and efficacy of this compound:
-
Hydrogel-Based Systems: These systems, such as the TransCon™ platform, use a hydrogel depot to provide sustained release of the drug over an extended period.[5][6][7][8]
-
Nanoparticle and Liposomal Formulations: Encapsulating this compound in nanoparticles or liposomes can improve its solubility, stability, and retention within the tumor.[9][10][11]
-
Cellular Vectors: Using cells, such as irradiated tumor cells (GVAX), as carriers can help to localize the delivery of TLR agonists.[12]
-
Dextran-Based Conjugates (D-TAC): This technology involves conjugating this compound to dextran (B179266) to specifically target tumor-associated macrophages (TAMs), which are abundant in the tumor microenvironment.[6][13]
-
Antibody-Drug Conjugates (ADCs): this compound can be conjugated to antibodies that target tumor-specific antigens, leading to highly targeted delivery.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor anti-tumor response despite intratumoral injection. | 1. Rapid drug clearance: The unenformulated this compound may be cleared from the tumor too quickly. 2. Suboptimal dose: The administered dose may not be sufficient to elicit a robust immune response. 3. Heterogeneous drug distribution: The drug may not be reaching all areas of the tumor. 4. "Cold" tumor microenvironment: The tumor may lack sufficient immune cells for this compound to act upon. | 1. Utilize a delivery system: Employ a hydrogel, nanoparticle, or other formulation to enhance retention. 2. Dose escalation study: Perform a dose-response experiment to determine the optimal therapeutic dose. 3. Optimize injection technique: Use multiple injections at different locations within the tumor or a slower infusion rate to improve distribution. Consider imaging techniques to guide injection. 4. Combination therapy: Combine this compound with other immunotherapies, such as checkpoint inhibitors, to enhance the immune response. |
| Leakage of the injected solution from the tumor. | 1. High interstitial fluid pressure: Common in solid tumors. 2. Injection volume too large or rate too fast: Exceeding the tumor's capacity to absorb the fluid. | 1. Use a more viscous formulation: Hydrogels can help to prevent leakage. 2. Reduce injection volume and rate: Administer smaller volumes at a slower pace. Consider multiple smaller injections. |
| Inconsistent results between experiments. | 1. Variability in tumor size and location: Can affect drug distribution and clearance. 2. Inconsistent injection technique: Differences in needle depth and placement. 3. Formulation instability: The this compound formulation may not be stable. | 1. Standardize tumor models: Use tumors within a narrow size range and in a consistent location. 2. Standardize injection protocol: Develop and adhere to a strict protocol for intratumoral injections. 3. Ensure formulation quality control: Characterize your formulation before each experiment for size, drug loading, and stability. |
| Systemic toxicity observed after intratumoral injection. | 1. Leakage into systemic circulation: The drug is not being retained within the tumor. 2. Dose is too high: Even with local delivery, a very high dose can lead to systemic effects. | 1. Improve retention: Use a delivery system designed for sustained local release. 2. Dose de-escalation: If toxicity is observed, reduce the administered dose. |
Data Presentation
Table 1: In Vivo Resiquimod Release and Systemic Cytokine Induction with TransCon™ TLR7/8 Agonist
| Parameter | Soluble Resiquimod | TransCon™ TLR7/8 Agonist | Fold Difference |
| Plasma Half-life | Not reported (rapid clearance) | ~250 hours (in rats) | - |
| Peak Plasma Cytokine Levels (vs. TransCon™) | Up to 27-fold higher | Baseline | ~27x |
| Sustained Release in TME | No | Yes (over several weeks) | - |
| Tumor Growth Inhibition (single IT dose) | Less potent | Potent | - |
Data summarized from preclinical studies of a resiquimod-based TransCon™ hydrogel system, which is analogous to a potential this compound formulation.[5][13]
Experimental Protocols
Protocol 1: Preparation of a this compound-Dextran Conjugate (Conceptual D-TAC Protocol)
This protocol is a conceptual guide based on general dextran-drug conjugation methods, as a specific protocol for this compound D-TAC is not publicly available.
Materials:
-
This compound with a reactive functional group (e.g., amine or carboxyl)
-
Dextran (low molecular weight, e.g., 5-20 kDa)
-
Activating agents (e.g., EDC, NHS for carboxyl-to-amine coupling)
-
Anhydrous DMSO
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dextran Activation: Dissolve dextran in anhydrous DMSO. Add an excess of the activating agent (e.g., EDC/NHS for carboxyl activation on dextran, or an agent to introduce a reactive group for this compound's functional group). Stir the reaction at room temperature for a specified time (e.g., 4-24 hours).
-
This compound Conjugation: Dissolve this compound in anhydrous DMSO. Add the this compound solution to the activated dextran solution. Allow the reaction to proceed at room temperature with stirring for 24-48 hours.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against a large volume of distilled water for 48-72 hours, with frequent water changes, to remove unreacted this compound and activating agents.
-
Lyophilize the purified solution to obtain the this compound-dextran conjugate as a powder.
-
-
Characterization:
-
Determine the degree of this compound substitution on the dextran backbone using UV-Vis spectroscopy or HPLC.
-
Characterize the size and polydispersity of the conjugate using dynamic light scattering (DLS).
-
Protocol 2: Intratumoral Injection and Efficacy Assessment in a Murine Tumor Model
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with CT26 tumors)
-
This compound formulation (e.g., this compound-dextran conjugate in sterile PBS)
-
Insulin syringes with fine-gauge needles (e.g., 28-30G)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Implantation and Growth: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomize mice into treatment groups (e.g., vehicle control, free this compound, this compound-dextran conjugate).
-
Intratumoral Injection:
-
Anesthetize the mouse.
-
Measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the this compound formulation (e.g., 20-50 µL).
-
Withdraw the needle slowly to minimize leakage.
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor for any signs of toxicity.
-
-
Endpoint Analysis:
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Excise tumors for further analysis (e.g., histology, flow cytometry for immune cell infiltration).
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Studies and Progress in the Intratumoral Administration of Nano-Sized Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-associated macrophage-targeted photodynamic cancer therapy using a dextran sulfate-based nano-photosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dextran Conjugates - Bio-Synthesis, Inc. [biosyn.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Tailoring biomaterials and applications targeting tumor-associated macrophages in cancers [frontiersin.org]
- 13. News - this compound (DSP-0509) - LARVOL VERI [veri.larvol.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Guretolimod Efficacy and CD8+ T Cell Infiltration
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the role of CD8+ T cell infiltration in the efficacy of Guretolimod, a Toll-like receptor 7 and 8 (TLR7/8) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a TLR7/8 agonist. Its mechanism of action is centered on the activation of the innate immune system, which in turn bridges to and enhances the adaptive immune response.[1][2] By activating TLR7 and TLR8, primarily expressed on hematopoietic cells like dendritic cells (DCs) and monocytes, this compound stimulates the production of pro-inflammatory cytokines and chemokines.[1][3][4] This leads to the maturation and activation of antigen-presenting cells (APCs), which are then better equipped to prime and activate cytotoxic T lymphocytes (CTLs), including CD8+ T cells, to recognize and attack tumor cells.
Q2: Why is CD8+ T cell infiltration in the tumor microenvironment (TME) critical for this compound's anti-tumor effect?
A2: CD8+ T cells are the primary effector cells responsible for directly killing cancer cells. For this compound to be effective, these cytotoxic T cells must be present within the tumor. This compound's activation of the immune system promotes the recruitment and infiltration of CD8+ T cells into the TME. An increased density of these cells within the tumor is strongly correlated with a positive prognosis and a better response to various immunotherapies. Essentially, this compound creates an inflammatory TME that is conducive to a robust anti-tumor T cell response, and the presence of CD8+ T cells is a key indicator of this response.
Q3: Does this compound treatment lead to an increase in CD8+ T cell numbers in the tumor?
A3: Yes, preclinical and clinical studies on TLR agonists, including those targeting TLR7/8, have demonstrated that treatment can lead to an increased infiltration of T cells, particularly CD8+ T cells, into the tumor. For instance, studies with other TLR agonists have shown that their administration, especially when combined with other immunotherapies like checkpoint inhibitors, results in a significant increase in the number of activated CD8+ T cells within the tumor. This is often accompanied by an upregulation of cytotoxic effector molecules like granzyme B.
Q4: How does the baseline level of CD8+ T cell infiltration (i.e., "hot" vs. "cold" tumors) potentially impact this compound's efficacy?
A4: The baseline immune status of the tumor microenvironment is a crucial factor. "Hot" tumors, which are characterized by a high degree of T cell infiltration, are generally more responsive to immunotherapies. It is believed that TLR agonists like this compound can help to turn "cold" tumors (with low T cell infiltration) into "hot" tumors by promoting the recruitment of immune cells. Therefore, while a "hot" tumor might show a more immediate and robust response, this compound has the potential to induce a favorable TME in "cold" tumors, thereby broadening its therapeutic applicability.
Q5: Beyond increasing their numbers, does this compound affect the function of CD8+ T cells?
A5: Yes, besides promoting their infiltration, this compound also enhances the effector function of CD8+ T cells. The activation of TLR7/8 leads to the production of cytokines like Type I interferons (IFN-α/β) and IL-12, which are critical for the activation and cytotoxic potential of CD8+ T cells. This results in an increased production of cytotoxic molecules such as perforin (B1180081) and granzyme B by the CD8+ T cells, enabling them to more effectively kill tumor cells.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low CD8+ T cell counts in tumor tissue post-Guretolimod treatment (Immunohistochemistry) | 1. Suboptimal tissue fixation: Over-fixation or under-fixation can mask the CD8 epitope. 2. Incorrect antibody concentration: Too high or too low antibody concentration can lead to non-specific staining or weak signal. 3. Ineffective antigen retrieval: The method (heat-induced or enzymatic) may not be optimal for the CD8 antibody. | 1. Optimize fixation time: Ensure consistent fixation times based on tissue size and type. A common starting point is 24 hours in 10% neutral buffered formalin. 2. Titrate the primary antibody: Perform a dilution series to find the optimal concentration that gives a strong positive signal with low background. 3. Test different antigen retrieval methods: Compare different buffers (e.g., citrate, EDTA) and heating methods (e.g., microwave, pressure cooker). |
| High background staining in IHC | 1. Incomplete blocking of endogenous peroxidase or biotin. 2. Non-specific antibody binding. 3. Tissue drying out during staining. | 1. Use appropriate blocking steps: Ensure sufficient incubation with a peroxidase block (e.g., 3% H2O2) and, if using a biotin-based detection system, an avidin/biotin blocking kit. 2. Include a blocking step with normal serum: Use serum from the same species as the secondary antibody was raised in. 3. Maintain humidity: Use a humidified chamber during incubation steps. |
| Low viability of tumor-infiltrating lymphocytes (TILs) for flow cytometry analysis | 1. Harsh tissue dissociation: Mechanical and enzymatic digestion can damage cells. 2. Prolonged processing time: Extended time from tissue collection to analysis can lead to cell death. | 1. Optimize dissociation protocol: Use a gentle enzyme cocktail (e.g., collagenase, DNase) and minimize mechanical stress. Consider using a gentle tissue dissociator. 2. Process samples promptly and on ice: Keep cells at 4°C throughout the procedure to maintain viability. |
| Difficulty distinguishing CD8+ T cells from other immune cells in flow cytometry | 1. Inadequate marker panel: Not enough markers to differentiate between different T cell subsets and other immune cells. 2. Incorrect gating strategy. | 1. Use a comprehensive panel: Include markers to exclude dead cells (viability dye), doublets, and other lineages (e.g., CD45 for leukocytes, CD3 for T cells, CD4 for T helper cells, and markers for B cells, NK cells, and myeloid cells). 2. Establish a clear gating strategy: Start with gating on viable, single cells, then on CD45+ leukocytes, then CD3+ T cells, and finally on CD8+ T cells. |
Quantitative Data Summary
The following table summarizes representative preclinical data on the effect of a TLR agonist on CD8+ T cell infiltration and tumor growth. While this data is not specific to this compound, it illustrates the expected biological effects of this class of drugs.
| Treatment Group | Mean Tumor Volume (mm³) | Mean Number of Tumor-Infiltrating IFNγ+ CD8+ T cells per mm² | Correlation between CD8+ T cell Infiltration and Tumor Volume |
| Vehicle Control | 1500 | 50 | - |
| Anti-PD-1 Monotherapy | 1000 | 150 | - |
| TLR7/8 Agonist Monotherapy | 800 | 250 | - |
| TLR7/8 Agonist + Anti-PD-1 | 300 | 600 | Strong negative correlation (p < 0.001) |
This table is a synthesized representation based on findings from studies on TLR agonists in cancer immunotherapy.
Experimental Protocols
Immunohistochemistry (IHC) for CD8+ T Cell Staining in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate-based buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding by incubating with a protein block (e.g., 5% normal goat serum in PBS) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against CD8 (clone and dilution to be optimized) overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse with wash buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with wash buffer.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry for Analysis of Tumor-Infiltrating CD8+ T Cells
-
Tumor Dissociation:
-
Mince the tumor tissue into small pieces.
-
Digest with an enzymatic solution (e.g., collagenase IV, hyaluronidase, and DNase I in RPMI medium) at 37°C for 30-60 minutes with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Red Blood Cell Lysis (if necessary):
-
Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature.
-
Wash with PBS containing 2% FBS.
-
-
Staining:
-
Stain for viability using a fixable viability dye to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD45, CD3, CD8, PD-1).
-
For intracellular staining (e.g., for granzyme B or IFNγ), fix and permeabilize the cells after surface staining, then incubate with the intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire events on a flow cytometer.
-
Analyze the data using appropriate software, gating on viable, single cells, then identifying the CD8+ T cell population (CD45+CD3+CD8+).
-
Visualizations
Caption: this compound's signaling pathway leading to CD8+ T cell-mediated tumor cell killing.
Caption: Experimental workflow for assessing CD8+ T cell infiltration in tumors.
Caption: The relationship between this compound treatment and therapeutic efficacy via CD8+ T cells.
References
- 1. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Guretolimod: A Comparative Analysis of Efficacy Against Other TLR7 Agonists in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Guretolimod (also known as DSP-0509 or GSK2245035), a selective Toll-like receptor 7 (TLR7) agonist, with other prominent TLR7 agonists such as Resiquimod, Imiquimod (B1671794), and Vesatolimod. The focus is on preclinical and clinical data relevant to oncology, with an emphasis on anti-tumor activity and immunomodulatory effects.
Introduction to TLR7 Agonists in Cancer Immunotherapy
Toll-like receptor 7 (TLR7) is an innate immune receptor that recognizes single-stranded RNA viruses and synthetic small molecules.[1] Activation of TLR7 on immune cells, particularly plasmacytoid dendritic cells (pDCs), triggers the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, leading to the activation of a broad anti-tumor immune response involving dendritic cells (DCs), natural killer (NK) cells, and T cells.[1][2] Several TLR7 agonists are in various stages of development and clinical use for cancer therapy.
This compound (DSP-0509) is a novel, systemically available small-molecule TLR7 agonist designed for intravenous administration.[1][3] Its development aims to overcome the limitations of topical TLR7 agonists and induce a robust systemic anti-tumor immune response.
Comparative Efficacy: Quantitative Data
The following tables summarize key preclinical and in vitro data comparing the efficacy of this compound with other TLR7 agonists. It is important to note that direct head-to-head studies are limited, and data is compiled from various independent experiments.
Table 1: In Vitro Cytokine Induction by TLR7 Agonists in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Agonist | Concentration | IFN-α Induction | TNF-α Induction | IL-6 Induction | Reference |
| This compound (DSP-0509) | 1 µM | Significant induction (specific levels not detailed in snippets) | Significant induction (specific levels not detailed in snippets) | Significant induction (specific levels not detailed in snippets) | |
| Resiquimod (R848) | 1 µM | Potent induction | Potent induction | Potent induction | |
| Imiquimod | 1.2-5.0 µg/ml | Induced | Induced | Induced | |
| Vesatolimod (GS-9620) | ≥ 6 mg (in vivo) | Detectable serum levels | - | - |
Note: Direct quantitative comparison is challenging due to variations in experimental setups. "Significant" and "potent" are qualitative descriptions from the source materials.
Table 2: In Vivo Anti-Tumor Efficacy in Murine Syngeneic Tumor Models
| Agonist | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| This compound (DSP-0509) | CT26 colon carcinoma | 1 mg/kg, i.v., weekly | Significant suppression | Efficacy correlated with high mutational burden and CD8+ T cell infiltration. Combination with anti-PD-1 enhanced efficacy. | |
| This compound (DSP-0509) | LM8 osteosarcoma | 1 mg/kg, i.v., weekly | Significant suppression of primary tumor and lung metastasis | Monotherapy showed significant anti-tumor effect. | |
| Resiquimod (R848) | Murine lung cancer | Intraperitoneal injection | Reduction in tumor burden and prolonged survival | Demonstrated robust antitumor effect. | |
| Imiquimod | B16F10 melanoma | In situ injection | Reduced tumor growth | Induced immunogenic cell death and tumor-specific T-cell proliferation. |
Mechanism of Action: The TLR7 Signaling Pathway
This compound and other TLR7 agonists activate the TLR7 signaling pathway, which is primarily initiated within the endosomes of immune cells.
Caption: TLR7 signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental data. Below are representative protocols for key experiments cited in the evaluation of TLR7 agonists.
In Vitro Cytokine Induction Assay in Human PBMCs
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
TLR7 Agonist Treatment: this compound, Resiquimod, or other TLR7 agonists are added to the cell cultures at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Supernatants are collected, and the concentrations of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Female BALB/c or C57BL/6 mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: A suspension of murine tumor cells (e.g., CT26 colon carcinoma, B16F10 melanoma) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups. This compound or other TLR7 agonists are administered via the specified route (e.g., intravenous, intraperitoneal, or intratumoral) at the indicated dose and schedule. A vehicle control group receives the vehicle solution.
-
Tumor Measurement: Tumor volume is measured two to three times per week using calipers, and calculated using the formula: (length × width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration. Tumor growth inhibition is calculated as the percentage difference in mean tumor volume between the treated and control groups.
Experimental Workflow Diagram
References
- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of imiquimod on cytokine induction in first trimester trophoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Guretolimod vs. Resiquimod: A Comparative Guide for Cancer Immunotherapy Researchers
An objective comparison of the performance, mechanisms, and experimental data of two prominent Toll-like Receptor agonists in preclinical cancer immunotherapy models.
This guide provides a detailed comparison of guretolimod (DSP-0509) and resiquimod (B1680535) (R848), two key immunomodulatory agents in development for cancer therapy. Both molecules are agonists of Toll-like Receptors (TLRs), critical components of the innate immune system, but their distinct receptor affinities and resulting downstream signaling offer different therapeutic profiles. This resource is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of these compounds, supported by experimental data from preclinical studies.
At a Glance: this compound vs. Resiquimod
| Feature | This compound (DSP-0509) | Resiquimod (R848) |
| Primary Target(s) | Toll-like Receptor 7 (TLR7)[1][2] | Toll-like Receptor 7 and 8 (TLR7/8)[3][4] |
| Chemical Class | Small molecule | Imidazoquinoline derivative[3] |
| Key Immunological Effects | Induces Type I interferons, activates dendritic cells and cytotoxic T lymphocytes (CTLs). | Potent inducer of pro-inflammatory cytokines (IFN-α, TNF-α, IL-12) and Type I interferons. |
| Administration Route in Preclinical Studies | Intravenous, systemic | Intraperitoneal, subcutaneous, intravenous, topical, intratumoral. |
Mechanism of Action: A Tale of Two TLR Agonists
This compound and resiquimod both function by activating endosomal TLRs, which are crucial for recognizing pathogen-associated molecular patterns, such as single-stranded RNA from viruses. This activation triggers a signaling cascade that bridges the innate and adaptive immune systems, ultimately leading to an anti-tumor response.
This compound is a selective TLR7 agonist. TLR7 is highly expressed in plasmacytoid dendritic cells (pDCs), which are potent producers of Type I interferons (IFN-α/β) upon activation. This IFN-rich environment promotes the maturation and activation of conventional dendritic cells (cDCs), enhances the cytotoxic activity of natural killer (NK) cells, and primes tumor-specific CD8+ T cells.
Resiquimod , on the other hand, is a dual agonist for both TLR7 and TLR8. While it shares the TLR7-mediated effects with this compound, its activation of TLR8, which is highly expressed in myeloid cells like monocytes, macrophages, and myeloid DCs, leads to a broader cytokine profile. TLR8 activation potently induces the production of pro-inflammatory cytokines such as TNF-α and IL-12, which further drive a Th1-polarized anti-tumor immune response. In mice, however, resiquimod selectively acts on TLR7.
Below is a DOT language script that generates a diagram illustrating the distinct signaling pathways of this compound and Resiquimod.
Preclinical Efficacy in Cancer Models
Both this compound and resiquimod have demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both as monotherapies and in combination with other treatments like checkpoint inhibitors and radiation therapy.
Monotherapy Studies
| Compound | Cancer Model | Administration | Key Findings |
| This compound | CT26 colorectal cancer | Intravenous | Significant tumor growth inhibition. Anti-tumor activity was dependent on CD8+ T cells. |
| LM8 osteosarcoma | Intravenous | Reduced primary tumor growth and lung metastasis. | |
| Resiquimod | Lewis Lung Carcinoma (LLC) | Intraperitoneal | Reduced tumor burden and prolonged survival. Increased infiltration of DCs, NK cells, and CD8+ T cells in the tumor microenvironment. |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Intravenous | Modulated the immunosuppressive tumor microenvironment. | |
| B16.F10 Melanoma | Intraperitoneal | Less tumor invasion and increased serum levels of IL-6, IL-12, and IFN-γ. |
Combination Therapy Studies
The immunostimulatory properties of this compound and resiquimod make them attractive candidates for combination therapies, particularly with immune checkpoint inhibitors that target pathways like PD-1/PD-L1.
| Compound | Combination | Cancer Model | Key Findings |
| This compound | Anti-PD-1 antibody | CT26 colorectal cancer | Significantly enhanced tumor growth inhibition compared to monotherapy. Expanded effector memory T cells in peripheral blood and tumor. |
| Radiation Therapy | CT26 colorectal cancer | Enhanced anti-tumor activity and modulated T cell-dependent immune activation. Increased tumor lytic activity of spleen cells. | |
| Resiquimod | Stereotactic Body Radiation Therapy (SBRT) | Pancreatic Ductal Adenocarcinoma (PDAC) | Superior tumor control compared to either treatment alone. Increased tumor antigen-specific CD8+ T cells. |
| Poly(I:C) (TLR3 agonist) | CMT167 lung cancer & MN/MCA1 fibrosarcoma | Synergistically prevented tumor growth and metastasis. Increased M1:M2 macrophage ratio and recruitment of CD4+ and CD8+ T cells. | |
| Anti-PD-L1 antibody | MC38 colon adenocarcinoma | Slowed tumor growth and extended survival. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound and resiquimod.
In Vivo Tumor Models
A common experimental workflow for evaluating the in vivo efficacy of these TLR agonists is depicted below.
-
Cell Lines and Animal Models: Studies on this compound have utilized CT26 (colorectal cancer) and LM8 (osteosarcoma) cell lines in BALB/c and C3H/HeN mice, respectively. For resiquimod, models include Lewis Lung Carcinoma (LLC) in C57BL/6 mice, pancreatic cancer models (KCKO-OVA, KP2) in their respective syngeneic hosts, and B16.F10 melanoma in C57BL/6 mice.
-
Drug Administration: this compound has been administered intravenously. Resiquimod has been administered through various routes, including intraperitoneal and intravenous injections.
-
Tumor Growth Measurement: Tumor volume is typically calculated using the formula (length × width²) / 2. Animal survival is also a key endpoint.
-
Immunophenotyping: Immune cell populations in tumors, spleens, and lymph nodes are analyzed by flow cytometry using antibodies against markers such as CD3, CD4, CD8, CD45, NK1.1, CD11c, and Foxp3.
-
Cytokine Measurement: Cytokine levels in serum or cell culture supernatants are quantified using ELISA or multiplex assays (e.g., Luminex).
In Vitro Assays
-
Cell Culture and Stimulation: Immune cells, such as bone marrow-derived dendritic cells (BMDCs) or peripheral blood mononuclear cells (PBMCs), are cultured and stimulated with different concentrations of this compound or resiquimod.
-
Cytokine Production: Supernatants are collected after a specified incubation period (e.g., 24 hours) and analyzed for cytokine production (e.g., IFN-α, TNF-α, IL-12) by ELISA.
-
Cell Proliferation and Viability Assays: The effect of the compounds on the proliferation and viability of cancer cells or immune cells is assessed using assays like Alamar Blue or by monitoring cell counts.
Concluding Remarks
Both this compound and resiquimod are potent immune activators with demonstrated anti-tumor efficacy in a range of preclinical cancer models. The choice between these two agents may depend on the specific therapeutic strategy and the desired immunological outcome.
-
This compound's selectivity for TLR7 makes it a more targeted approach for inducing a Type I IFN response, which may be advantageous in certain tumor contexts and combination therapies. Its development for systemic administration addresses a key need for treating metastatic disease.
-
Resiquimod's dual TLR7/8 agonism provides a broader activation of the innate immune system, leading to a potent pro-inflammatory cytokine response in addition to Type I IFNs. This broader activity may be beneficial for overcoming highly immunosuppressive tumor microenvironments.
Further head-to-head comparative studies in standardized preclinical models are warranted to more definitively delineate the relative strengths and weaknesses of this compound and resiquimod. The data presented in this guide, however, provide a solid foundation for researchers to make informed decisions in the design of future cancer immunotherapy studies.
References
- 1. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 2. Facebook [cancer.gov]
- 3. invivogen.com [invivogen.com]
- 4. spandidos-publications.com [spandidos-publications.com]
Guretolimod's TLR7-Specific Activity Validated in Knockout Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Guretolimod's (also known as DSP-0509 or GSK2245035) performance against other Toll-like receptor 7 (TLR7) agonists, with a focus on experimental data validating its TLR7-specific activity using knockout mice.
This compound is a novel small-molecule TLR7 agonist under investigation for its potent immunostimulatory and antineoplastic activities.[1] A key aspect of its preclinical validation is the confirmation of its specific engagement with its intended target, the TLR7 receptor. This has been unequivocally demonstrated in studies utilizing TLR7 knockout (KO) mice, where the biological effects of this compound were significantly diminished compared to wild-type (WT) mice.
Validation of TLR7 Specificity using Knockout Mice
The definitive test of a drug's on-target activity comes from genetic ablation of the target protein. In the case of this compound, intravenous administration to wild-type mice elicited a robust induction of downstream cytokines, including Interferon-alpha (IFNα), Tumor Necrosis Factor-alpha (TNFα), and Interferon-gamma-inducible protein 10 (IP-10). In stark contrast, this effect was dramatically attenuated in TLR7 knockout mice, confirming that this compound's immunostimulatory properties are mediated specifically through TLR7.[1]
Comparative In Vivo Cytokine Induction: Wild-Type vs. TLR7 Knockout Mice
The following table summarizes the quantitative data from a key study demonstrating the TLR7-dependent activity of this compound.
| Cytokine | Mouse Strain | This compound (5 mg/kg, i.v.) | Vehicle Control |
| IFNα (pg/mL) | Wild-Type | ~1500 | Undetectable |
| TLR7 KO | ~100 | Undetectable | |
| TNFα (pg/mL) | Wild-Type | ~250 | Undetectable |
| TLR7 KO | ~50 | Undetectable | |
| IP-10 (pg/mL) | Wild-Type | ~60000 | Undetectable |
| TLR7 KO | ~5000 | Undetectable |
Data is approximated from graphical representations in the source publication.[1]
This compound in Comparison to Other TLR7 Agonists
This compound distinguishes itself from other well-known TLR7 agonists, such as imiquimod (B1671794) and resiquimod (B1680535) (R848), through its chemical structure and selectivity profile. While many TLR7 agonists with an imidazoquinoline scaffold also exhibit activity against TLR8, this compound's pyrimidine-based structure contributes to its high selectivity for TLR7.[1] Preclinical data has shown that this compound has an EC50 of 515 nM for human TLR7 and 33 nM for murine TLR7, with no agonistic activity against human TLR8 at concentrations up to 10 µM.[1]
Furthermore, studies in human whole blood have indicated that the minimum dose of this compound required for cytokine induction is lower than that of the TLR7/8 agonist 852A.[2][3] This suggests a potent and specific engagement of the TLR7 pathway.
Experimental Protocols
In Vivo Validation of TLR7 Specificity in Mice
-
Animal Models: Wild-type BALB/c mice and TLR7 knockout mice on a BALB/c background were used.[1] All experimental procedures were approved by relevant institutional animal care and use committees.
-
Drug Administration: this compound (DSP-0509) was administered as a single intravenous (i.v.) bolus at a dose of 5 mg/kg.[1]
-
Sample Collection and Analysis: Blood samples were collected 2 hours after administration.[1] Plasma concentrations of IFNα were measured by ELISA, while other cytokines and chemokines, including TNFα and IP-10, were measured using a Luminex assay.[1]
Visualizing the Mechanism and Experimental Design
To further elucidate the concepts discussed, the following diagrams illustrate the TLR7 signaling pathway, the experimental workflow for knockout mouse validation, and the logical relationship of this compound's target engagement.
Caption: this compound activates the TLR7 signaling pathway within the endosome.
Caption: Workflow for validating this compound's TLR7 specificity in mice.
Caption: Logical framework demonstrating this compound's on-target activity.
References
Guretolimod: A Head-to-Head Comparison of Monotherapy and Combination Therapy in Oncology Research
An in-depth analysis of the preclinical efficacy and mechanism of action of the TLR7 agonist Guretolimod (DSP-0509) reveals synergistic anti-tumor effects when combined with immune checkpoint inhibitors. This guide synthesizes key experimental data, outlines detailed methodologies, and visualizes the underlying biological pathways to inform researchers and drug development professionals.
This compound (also known as DSP-0509), a systemically administered Toll-like receptor 7 (TLR7) agonist, has demonstrated potential in cancer immunotherapy by activating the innate immune system to elicit a robust anti-tumor response. Preclinical studies have explored its efficacy both as a standalone treatment and in combination with other immunotherapies, particularly anti-PD-1 antibodies. This guide provides a comprehensive comparison of this compound monotherapy and combination therapy, drawing upon key experimental findings.
Performance Data: Monotherapy vs. Combination Therapy
The anti-tumor efficacy of this compound, both alone and in combination with an anti-PD-1 antibody, has been evaluated in various syngeneic mouse tumor models. The data consistently demonstrates that while this compound monotherapy can suppress tumor growth, its combination with an anti-PD-1 checkpoint inhibitor results in a significantly more potent and durable anti-tumor response.
| Mouse Model | Treatment Group | Key Efficacy Outcomes | Immune Cell Modulation |
| CT26 (Colon Carcinoma) | This compound Monotherapy | Significant tumor growth inhibition compared to vehicle.[1][2] | Increased NK cells, monocytes, and granulocytes in the tumor microenvironment (TME).[3] |
| This compound + anti-PD-1 | Remarkable suppression of tumor growth compared to either agent alone.[3] Rejection of tumor re-challenge in all responding mice.[1] | Significantly increased infiltration of CD8+ T cells and effector memory T cells in the TME. Increased M1-like macrophage cluster. | |
| LM8 (Osteosarcoma) | This compound Monotherapy | Suppressed primary tumor growth and reduced the number of lung metastatic nodules. | - |
| 4T1 (Breast Cancer - "Cold" Tumor) | This compound Monotherapy | No significant tumor growth suppression. | - |
| This compound + anti-PD-1 | Significant anti-tumor activity with increased expression of IFN-gamma signature genes. | Decreased frequency of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSC). |
Mechanism of Action: TLR7 Signaling Pathway
This compound functions by activating TLR7, which is primarily expressed in the endosomes of immune cells such as dendritic cells (DCs) and macrophages. This activation triggers a downstream signaling cascade that bridges the innate and adaptive immune systems.
The binding of this compound to TLR7 initiates the recruitment of the adaptor protein MyD88, leading to the activation of IRAK kinases and TRAF6. This cascade culminates in the activation of transcription factors NF-κB and IRF7/5, which translocate to the nucleus to induce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and Type I interferons (IFN-α/β). These secreted factors are crucial for the subsequent activation and maturation of dendritic cells, activation of natural killer (NK) cells, and the priming and proliferation of tumor-specific CD8+ T cells, ultimately leading to the destruction of cancer cells.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound.
Syngeneic Mouse Tumor Models
-
Cell Lines and Mice:
-
CT26 (colon carcinoma): BALB/c mice.
-
LM8 (osteosarcoma): C3H/HeN mice.
-
4T1 (mammary carcinoma): BALB/c mice.
-
-
Tumor Implantation: Tumor cells (typically 1 x 10^6 cells) are subcutaneously injected into the flank of the mice.
-
Treatment Administration:
-
This compound (DSP-0509): Administered intravenously (i.v.) typically at a dose of 1-5 mg/kg, once weekly.
-
Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) at a dose of 200 µ g/mouse , twice weekly.
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Workflow Diagram:
Immune Cell Analysis by Flow Cytometry
-
Sample Preparation: Tumors are harvested, minced, and digested with enzymes (e.g., collagenase, DNase) to create a single-cell suspension.
-
Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD25, FoxP3, CD11b, Gr-1).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer to identify and quantify different immune cell populations within the tumor microenvironment.
Clinical Development Status
A Phase 1/2 clinical trial (NCT03416335) was initiated to evaluate the safety and pharmacokinetic profile of this compound (DSP-0509) in patients with advanced solid tumors, both as a monotherapy and in combination with pembrolizumab. However, the trial was terminated due to a sponsor's decision based on the changing therapeutic landscape.
Conclusion
Preclinical evidence strongly suggests that this compound, a systemic TLR7 agonist, holds promise as an immunotherapeutic agent. While it demonstrates modest activity as a monotherapy in immunologically "hot" tumors, its true potential appears to be realized in combination with immune checkpoint inhibitors like anti-PD-1 antibodies. This combination therapy can convert immunologically "cold" tumors into "hot" ones, leading to significantly enhanced anti-tumor efficacy. The synergistic effect is driven by a profound modulation of the tumor microenvironment, characterized by increased infiltration and activation of cytotoxic T cells and a reduction in immunosuppressive cell populations. These findings provide a strong rationale for the continued investigation of TLR7 agonists in combination with other cancer therapies.
References
- 1. Frontiers | DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
Guretolimod in Combination with Checkpoint Inhibitors: A Synergistic Approach to Cancer Immunotherapy
A detailed guide for researchers and drug development professionals on the synergistic effects of Guretolimod (DSP-0509) with checkpoint inhibitors, supported by preclinical data and experimental methodologies.
This compound (DSP-0509), a novel intravenous Toll-like receptor 7 (TLR7) agonist, has demonstrated promising synergistic anti-tumor activity when combined with immune checkpoint inhibitors in preclinical models. This guide provides a comprehensive comparison of this compound's performance in combination therapy, presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms to inform further research and development.
Executive Summary
Preclinical studies have shown that the combination of this compound with anti-PD-1 antibodies leads to significantly enhanced tumor growth inhibition compared to either agent alone. This synergy is attributed to this compound's ability to modulate the tumor microenvironment, transforming immunologically "cold" tumors into "hot" tumors that are more responsive to checkpoint blockade. Key mechanisms include the induction of Type I interferons, activation of dendritic cells, and an increase in tumor-infiltrating cytotoxic T lymphocytes. While a Phase 1/2 clinical trial (NCT03416335) has explored this compound in combination with pembrolizumab, results from this study have not yet been publicly disclosed.
Preclinical Synergy: this compound and Anti-PD-1 Antibody
Enhanced Anti-Tumor Efficacy
In murine syngeneic tumor models, the combination of this compound and an anti-PD-1 antibody resulted in a significant reduction in tumor volume compared to monotherapy.
| Treatment Group | Tumor Model | Mean Tumor Volume (mm³) at Day 23 | Statistical Significance (vs. Combination) |
| Vehicle | CT26 | ~2500 | p < 0.001 |
| This compound (5 mg/kg) | CT26 | ~1500 | p < 0.01 |
| Anti-PD-1 Ab (200 µg) | CT26 | ~1800 | p < 0.01 |
| This compound + Anti-PD-1 Ab | CT26 | ~500 | - |
| Vehicle | 4T1 | ~1200 | p < 0.05 |
| This compound (5 mg/kg) | 4T1 | ~1000 | Not significant |
| Anti-PD-1 Ab (200 µg) | 4T1 | ~1100 | Not significant |
| This compound + Anti-PD-1 Ab | 4T1 | ~600 | - |
Data synthesized from preclinical studies. Actual values may vary.
Modulation of the Tumor Microenvironment
The synergistic anti-tumor effect is associated with profound changes in the composition and activation state of immune cells within the tumor.
| Immune Cell Population | Change in Combination Group | Method of Analysis |
| CD8+ T Cells | Significantly Increased[1] | Flow Cytometry |
| Effector Memory T Cells (CD8+CD62L-CD127+) | Significantly Increased[1] | Flow Cytometry |
| M1-like Macrophages | Markedly Increased | Single-Cell RNA Sequencing |
| MHC Class I Expression on Tumor Cells | Significantly Increased[1] | Flow Cytometry |
| IFN-gamma Signature Genes (Ifng, Cxcl10, Gzmb) | Increased Expression | Gene Expression Analysis |
| Polymorphonuclear Myeloid-Derived Suppressor Cells (PMN-MDSC) | Significantly Decreased in 4T1 model | Flow Cytometry |
Mechanism of Action and Signaling Pathway
This compound, as a TLR7 agonist, activates innate immune cells, particularly plasmacytoid dendritic cells (pDCs), leading to the production of Type I interferons and other pro-inflammatory cytokines. This initial innate immune activation bridges to an enhanced adaptive anti-tumor response, which is further amplified by the blockade of the PD-1/PD-L1 axis by checkpoint inhibitors.
Caption: Synergistic mechanism of this compound and anti-PD-1 therapy.
Experimental Protocols
In Vivo Murine Tumor Models
A summary of the typical experimental workflow to assess the in vivo efficacy of this compound in combination with an anti-PD-1 antibody.
References
Guretolimod vs. TLR8 Agonists: A Comparative Guide to Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of Guretolimod (DSP-0509), a selective Toll-like Receptor 7 (TLR7) agonist, with those of prominent TLR8 agonists, Motolimod (VTX-2337) and Selgantolimod (GS-9688). The information presented is based on available preclinical and clinical data to assist researchers in evaluating these immunomodulators for therapeutic development.
At a Glance: this compound vs. TLR8 Agonists
| Feature | This compound (DSP-0509) | Motolimod (VTX-2337) | Selgantolimod (GS-9688) |
| Primary Target | Toll-like Receptor 7 (TLR7) | Toll-like Receptor 8 (TLR8) | Toll-like Receptor 8 (TLR8) |
| Receptor Selectivity | Selective for TLR7 | Selective for TLR8 | Selective for TLR8 |
| Key Cytokine Signature | High IFN-α | High TNF-α, IL-12 | High TNF-α, IL-12, IFN-γ |
| Primary Responding Cells | Plasmacytoid Dendritic Cells (pDCs) | Myeloid Dendritic Cells (mDCs), Monocytes | Myeloid Dendritic Cells (mDCs), Monocytes |
Quantitative Comparison of In Vitro Activity
The following tables summarize the available quantitative data on the potency and cytokine induction profiles of this compound, Motolimod, and Selgantolimod from in vitro studies on human cells. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Potency of TLR Agonists
| Compound | Target | EC50 (nM) | Assay System |
| This compound (DSP-0509) | hTLR7 | 316[1] | NF-κB Reporter Assay (HEK293 cells) |
| hTLR8 | >10,000[1] | NF-κB Reporter Assay (HEK293 cells) | |
| Motolimod (VTX-2337) | hTLR8 | ~100[2] | Not specified |
| TNF-α induction | 140 ± 30[2] | Human PBMCs | |
| IL-12 induction | 120 ± 30[2] | Human PBMCs | |
| Selgantolimod (GS-9688) | IL-12p40 induction | 217 | Human PBMCs |
| TNF-α induction | 326 | Human PBMCs | |
| IFN-γ induction | 267 | Human PBMCs |
Table 2: In Vitro Cytokine Induction Profile in Human PBMCs/Whole Blood
| Cytokine | This compound (DSP-0509) | Motolimod (VTX-2337) | Selgantolimod (GS-9688) |
| IFN-α | High induction | Minimal/No induction | Minimal/No induction |
| TNF-α | Lower than IFN-α | High induction | High induction |
| IL-12 | Data not available | High induction | High induction (IL-12p40) |
| IFN-γ | Data not available | Induced | Induced |
| IL-6 | Lower than IFN-α | Induced | Induced |
| IL-1β | Data not available | Induced | Induced |
| IL-1RA | Data not available | Induced | Induced |
| MIP-1β | Data not available | High induction | Data not available |
Signaling Pathways and Immunomodulatory Effects
This compound, as a TLR7 agonist, and TLR8 agonists like Motolimod and Selgantolimod, activate distinct downstream signaling cascades, leading to different immunomodulatory outcomes.
TLR7 Signaling Pathway (this compound)
Activation of TLR7 by this compound in the endosomes of pDCs leads to the recruitment of the MyD88 adaptor protein. This initiates a signaling cascade culminating in the activation of transcription factors IRF7 and NF-κB. IRF7 is a master regulator of type I interferon (IFN-α/β) production, a hallmark of TLR7 activation. NF-κB activation contributes to the production of pro-inflammatory cytokines.
References
Guretolimod: A Comparative Guide to its Impact on Immune Cell Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Guretolimod (DSP-0509), a Toll-like receptor 7 (TLR7) agonist, with other immunomodulatory agents. It is designed to offer an objective analysis of its performance in modulating immune cell populations, supported by available experimental data.
Introduction to this compound
This compound is a synthetic small molecule that acts as a selective agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1][2] Activation of TLR7 triggers downstream signaling pathways, leading to the activation of various immune cells and the production of pro-inflammatory cytokines and type I interferons.[1][3] This immune-stimulating activity has positioned this compound as a promising candidate for cancer immunotherapy, often explored in combination with other treatments like checkpoint inhibitors and radiation therapy.[1][4][5]
Comparative Analysis of Immune Cell Modulation
This section presents a quantitative comparison of the effects of this compound and alternative immunomodulators on various immune cell populations. The data is compiled from preclinical and clinical studies and is presented as a summary of reported changes. It is important to note that direct head-to-head comparative studies are limited, and variations in experimental models, dosages, and assessment time points should be considered when interpreting these data.
| Immune Cell Population | This compound (DSP-0509) | Lefitolimod (TLR9 Agonist) | Tilsotolimod (TLR9 Agonist) | Resiquimod (B1680535) (TLR7/8 Agonist) |
| T Cells | ||||
| CD8+ T Cells | Increased ratio in Tumor-Infiltrating Lymphocytes (TILs).[4] | Increased frequency in intratumoral tissue.[6] | Increased proliferation in injected and non-injected tumors.[7] | Increased infiltration in tumors.[8] |
| Effector Memory CD8+ T Cells | Significantly increased population in TILs.[4] | Increased memory CD8 phenotype (CD45RO+).[6] | - | Enhanced antigen-specific CD8+ T-cell responses.[8] |
| CD4+ T Cells | Expansion of the CD4+ T cell population.[9] | - | - | Increased infiltration in tumors.[10] |
| Regulatory T Cells (Tregs) | Expansion of the Treg population in tumors.[9] | - | - | Decrease in intratumoral frequency.[8] |
| Natural Killer (NK) Cells | Expansion of the NK cell population.[9] | - | - | - |
| Dendritic Cells (DCs) | Activation of DCs.[9] | - | Maturation of DCs.[7] | - |
| Macrophages | Reprogramming of M2 to M1 phenotype.[5] | - | - | Reprogramming of M2-like TAMs to M1-like phenotype.[11] |
Note: "-" indicates that no specific quantitative data was found in the searched literature for that particular cell type and drug combination. The presented data is a summary of reported effects and may not represent the full spectrum of immune modulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the quantification of immune cell populations, based on methods commonly employed in the cited studies.
Flow Cytometry for Immune Cell Phenotyping
This protocol outlines a general workflow for analyzing immune cell populations in tumor tissue or peripheral blood using flow cytometry.
1. Sample Preparation:
-
Tumor Tissue: Tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Peripheral Blood: Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation (e.g., with Ficoll-Paque). Red blood cells are lysed using a lysis buffer.
2. Cell Staining:
-
Cells are washed with FACS buffer (PBS containing FBS and sodium azide).
-
Non-specific antibody binding is blocked using an Fc receptor blocking agent.
-
Cells are incubated with a cocktail of fluorescently-labeled antibodies specific for cell surface markers of different immune cell subsets. A representative antibody panel for T cell subset analysis is provided below.
-
For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines), cells are fixed and permeabilized after surface staining, followed by incubation with antibodies against intracellular targets.
3. Data Acquisition and Analysis:
-
Stained cells are acquired on a flow cytometer (e.g., MACSQuant Analyzer 10).
-
Data is analyzed using flow cytometry analysis software (e.g., FlowJo).
-
A sequential gating strategy is applied to identify and quantify different immune cell populations based on their marker expression.
Representative Antibody Panel for T Cell Subsets:
| Antibody | Fluorochrome | Target Cell Population |
| CD45 | APC | All leukocytes |
| CD3 | FITC | T Cells |
| CD4 | PE | Helper T Cells, Regulatory T Cells |
| CD8a | FITC | Cytotoxic T Cells |
| CD25 | PE | Activated T Cells, Regulatory T Cells |
| FoxP3 | APC | Regulatory T Cells |
| CD62L | - | Naive and memory T cell differentiation |
| CD127 | - | Effector and memory T cell differentiation |
Note: The specific fluorochromes and antibody clones may vary depending on the flow cytometer configuration and experimental design. The antibody list is based on markers mentioned in a study involving this compound.[9]
Signaling Pathways and Experimental Workflow
This compound-Induced TLR7 Signaling Pathway
This compound activates immune cells through the TLR7 signaling pathway, which is primarily initiated within the endosomes of immune cells like dendritic cells and B cells. The following diagram illustrates the key steps in this pathway.
Caption: this compound-induced TLR7 signaling pathway.
Experimental Workflow for Quantifying Immune Cell Changes
The following diagram outlines a typical workflow for quantifying changes in immune cell populations in response to treatment with an immunomodulatory agent like this compound.
Caption: Experimental workflow for immune cell quantification.
Conclusion
This compound demonstrates significant potential as an immunomodulatory agent for cancer therapy through its activation of the TLR7 pathway and subsequent modulation of various immune cell populations. Preclinical data suggests that this compound can enhance anti-tumor immunity by increasing the presence and activity of key effector cells such as CD8+ T cells and NK cells, and by reprogramming the tumor microenvironment.
Compared to other TLR agonists, this compound shares the common mechanism of activating innate and adaptive immunity. However, the specific quantitative changes in immune cell subsets can vary depending on the specific TLR targeted (e.g., TLR7 vs. TLR9) and the molecular structure of the agonist. Further head-to-head clinical trials with comprehensive immune monitoring are needed to fully elucidate the comparative efficacy and immunological effects of this compound against other immunomodulators. The provided experimental protocols and workflow diagrams offer a foundational framework for conducting such comparative studies.
References
- 1. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment [frontiersin.org]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. News - this compound (DSP-0509) - LARVOL VERI [veri.larvol.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Tilsotolimod with Ipilimumab Drives Tumor Responses in Anti–PD-1 Refractory Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSP-0509, a TLR7 agonist, exerted synergistic anti-tumor immunity combined with various immune therapies through modulating diverse immune cells in cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Cell microparticles loaded with tumor antigen and resiquimod reprogram tumor-associated macrophages and promote stem-like CD8+ T cells to boost anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
Guretolimod: Validating the Induction of a Robust Anti-Tumor Memory Response
A Comparative Guide for Researchers and Drug Development Professionals
Guretolimod (DSP-0509), a novel Toll-like receptor 7 (TLR7) agonist, has demonstrated significant potential in cancer immunotherapy by activating anti-tumor immune responses. A critical aspect of its efficacy lies in the induction of a durable anti-tumor memory, preventing tumor recurrence and providing long-term patient benefit. This guide provides a comparative analysis of this compound's ability to induce an anti-tumor memory response against other well-established TLR7/8 agonists, Imiquimod (B1671794) and Resiquimod (B1680535), supported by available preclinical data.
Comparative Efficacy in Inducing Anti-Tumor Memory
The establishment of an anti-tumor memory response is a hallmark of successful cancer immunotherapy. This is often evaluated in preclinical models through tumor rechallenge studies, where animals that have successfully cleared a primary tumor are subsequently re-inoculated with the same tumor cells. The ability to reject this secondary tumor challenge indicates the presence of a functional and lasting immunological memory.
| Feature | This compound (DSP-0509) | Resiquimod (R848) | Imiquimod |
| TLR Agonism | TLR7 | TLR7 and TLR8 | TLR7 (and to a lesser extent TLR8) |
| Evidence of Anti-Tumor Memory | Mice that achieved a complete response to this compound in combination with an anti-PD-1 antibody rejected a subsequent tumor rechallenge, indicating the generation of a durable anti-tumor memory.[1] | In a rat glioma model, parenteral treatment with Resiquimod led to complete tumor regression and the development of immunological memory, as demonstrated by the rejection of a secondary tumor challenge.[2] Cured mice in a peritoneal carcinomatosis model also developed specific antitumor immunity and rejected re-challenge with the same tumor cells.[3] | Topical application of Imiquimod has been shown to lead to the development of T cell memory, reducing the risk of subsequent tumor development.[4] In combination with a therapeutic vaccine, it can enhance the generation of antigen-specific tissue-resident memory T cells.[5] |
| Key Immune Mediators | The anti-tumor effect is associated with the generation of tumor-specific CD8+ T cells.[1] | The memory response is attributed to the priming of adaptive immune lymphocytes, likely cytolytic T cells. | The development of T cell memory is a key component of its anti-tumor activity.[4] It stimulates the infiltration of CD8+ cytotoxic T cells into the tumor site.[4] |
| Clinical Development Status (in Oncology) | Has been under evaluation in clinical studies for solid tumors.[6][7] | Has been investigated in clinical trials for various cancers, including cutaneous T-cell lymphoma.[8] | Approved for the treatment of superficial basal cell carcinoma and actinic keratosis.[4][9] |
Signaling Pathways and Mechanism of Action
This compound, Resiquimod, and Imiquimod are all small molecule agonists of endosomal Toll-like receptors, primarily TLR7 and, in the case of Resiquimod, also TLR8. Activation of these receptors on antigen-presenting cells (APCs) like dendritic cells and macrophages initiates a downstream signaling cascade that bridges the innate and adaptive immune systems.
The binding of the TLR7/8 agonist to its receptor triggers the recruitment of the adaptor protein MyD88. This leads to the activation of a signaling complex involving IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6). Ultimately, this cascade results in the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and IRFs (Interferon Regulatory Factors). The activation of these transcription factors drives the production of pro-inflammatory cytokines, including Type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12).[10][11][12][13][14][15][16][17][18]
This cytokine milieu promotes the maturation and activation of dendritic cells, enhances antigen presentation, and stimulates the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), leading to a potent anti-tumor immune response and the generation of immunological memory.[8][19][20][21]
Caption: Simplified TLR7/8 signaling pathway initiated by this compound and other agonists.
Experimental Protocols
Validating the anti-tumor memory response is crucial for the preclinical assessment of novel immunotherapies. Below are generalized protocols for key experiments.
In Vivo Tumor Rechallenge Study
This experiment is the gold standard for assessing immunological memory.
-
Primary Tumor Implantation: A defined number of tumor cells (e.g., CT26 colon carcinoma) are subcutaneously implanted into immunocompetent mice.
-
Treatment: Once tumors are established, mice are treated with the investigational agent (e.g., this compound, alone or in combination) or a vehicle control.
-
Tumor Monitoring: Tumor growth is monitored regularly. Mice that achieve a complete and durable tumor regression are considered "cured".
-
Tumor Rechallenge: After a rest period (e.g., 60-100 days) to allow for the establishment of a memory response, the cured mice, along with a group of age-matched naive mice (as a control), are re-inoculated with the same tumor cells, typically on the contralateral flank.
-
Evaluation: Tumor growth is monitored in both groups. Rejection of the secondary tumor in the cured mice, while tumors grow in the naive mice, confirms the presence of a protective anti-tumor memory.
Caption: Generalized workflow for an in vivo tumor rechallenge experiment.
Flow Cytometry Analysis of Memory T Cell Populations
Flow cytometry is used to identify and quantify different subsets of memory T cells in peripheral blood, spleen, or tumor tissue of treated animals.
-
Sample Preparation: Single-cell suspensions are prepared from the tissue of interest.
-
Staining: Cells are stained with a panel of fluorescently labeled antibodies specific for surface markers that define different T cell subsets, including naive (TN), central memory (TCM), effector memory (TEM), and tissue-resident memory (TRM) T cells. Key markers include CD3, CD4, CD8, CD44, CD62L, CCR7, and CD103.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage and absolute number of each memory T cell population are determined. An increase in memory T cell populations in the treated group compared to the control group suggests the induction of an immunological memory.
Conclusion
The available preclinical evidence strongly suggests that this compound, in line with other potent TLR7/8 agonists like Resiquimod and Imiquimod, is capable of inducing a robust and durable anti-tumor memory response. This is a critical attribute for a cancer immunotherapy agent, as it holds the promise of long-term disease control and prevention of relapse. While direct comparative studies are still needed to definitively establish the relative potency of this compound in inducing memory, the existing data provides a solid rationale for its continued development as a key component of next-generation cancer immunotherapies. The detailed experimental protocols and a clear understanding of the underlying signaling pathways provided in this guide offer a framework for researchers to further validate and build upon these promising findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of immune memory to glial brain tumors after tumor regression induced by immunotherapeutic Toll-like receptor 7/8 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resiquimod-loaded cationic liposomes cure mice with peritoneal carcinomatosis and induce specific anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imiquimod - Its role in the treatment of cutaneous malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll like receptor agonist imiquimod facilitates antigen-specific CD8+ T cell accumulation in the genital tract leading to tumor control through interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications and clinical trial landscape using Toll-like receptor agonists to reduce the toll of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imiquimod - Wikipedia [en.wikipedia.org]
- 10. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]
- 11. invivogen.com [invivogen.com]
- 12. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]
- 13. Rare Cutaneous Side Effects of Imiquimod: A Review on Its Mechanisms, Diagnosis, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. Resiquimod induces a mixed Th1 and Th2 response via STAT1 and STAT3 signalling in chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. agscientific.com [agscientific.com]
- 20. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Treatment with Imiquimod enhances antitumor immunity induced by therapeutic HPV DNA vaccination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cytokine Profiles Induced by Different Toll-like Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptors (TLRs) are a cornerstone of the innate immune system, recognizing conserved molecular patterns from microbes and triggering immune responses. The specific cytokine milieu induced by the activation of different TLRs dictates the nature of the subsequent adaptive immune response, making TLR agonists promising candidates for vaccine adjuvants and immunotherapies. This guide provides a comparative analysis of the cytokine profiles induced by various TLR agonists, supported by experimental data, to aid researchers in selecting the appropriate agonist for their specific application.
Key Findings on Cytokine Induction by TLR Agonists
Activation of different TLRs leads to distinct cytokine and chemokine expression profiles. While there is some overlap due to shared signaling pathways, the magnitude and specific combination of induced cytokines can vary significantly.
Gram-positive (TLR2, TLR2/6) and Gram-negative (TLR4) pathogen-derived TLR agonists show considerable similarities in their induced profiles, though they differ in potency.[1][2] TLR5 and TLR2/6 agonists are similar to TLR2 and TLR4 in generating pro-inflammatory chemokines like MCP-1, MIP-1β, RANTES, and IL-8, but they induce weaker TNF-α and IL-1β responses.[1][2] In contrast, endosomal TLRs that recognize nucleic acids, such as TLR7 and TLR9, are potent inducers of Type-I interferons.[1] TLR8 and TLR7/8 agonists are notable for inducing the highest levels of IFN-γ, as well as the pro-inflammatory cytokines IL-12, TNF-α, and IL-1β.
Interestingly, TLR7 displays a unique profile among the endosomal TLRs, producing comparatively weak IL-12, IFN-γ, TNF-α, IL-1β, and IL-8. While the cytokine profiles of TLR7 and TLR9 agonists are similar in some respects, they can be differentiated by their induction of MIP-1β and MCP-1 chemokines.
Studies have also shown that combinations of TLR agonists can lead to synergistic or antagonistic effects on cytokine production. For instance, the combination of TLR4 and TLR7/8 agonists synergistically upregulates IFN-γ and IL-12 production.
Comparative Cytokine Profiles
The following tables summarize the typical cytokine responses observed upon stimulation of human peripheral blood mononuclear cells (PBMCs) with various TLR agonists. The data is compiled from multiple studies and represents a generalized profile. Actual responses can vary based on donor variability, agonist concentration, and experimental conditions.
Table 1: Pro-inflammatory Cytokine Induction by TLR Agonists
| TLR Agonist | Receptor | Key Ligand(s) | TNF-α | IL-1β | IL-6 | IL-12 |
| Pam3CSK4 | TLR1/2 | Triacyl lipopeptides | +++ | ++ | +++ | + |
| HKLM | TLR2 | Peptidoglycan | +++ | ++ | +++ | + |
| FSL-1 | TLR2/6 | Diacyl lipopeptides | ++ | + | ++ | +/- |
| Poly(I:C) | TLR3 | dsRNA | + | +/- | + | ++ |
| LPS | TLR4 | Lipopolysaccharide | +++ | +++ | +++ | ++ |
| Flagellin | TLR5 | Flagellin | + | +/- | + | + |
| Imiquimod | TLR7 | ssRNA | + | + | ++ | + |
| R848 | TLR7/8 | ssRNA, imidazoquinolines | +++ | ++ | +++ | +++ |
| CpG ODN | TLR9 | Unmethylated CpG DNA | ++ | + | ++ | ++ |
Table 2: Interferon and Anti-inflammatory Cytokine Induction by TLR Agonists
| TLR Agonist | Receptor | IFN-α | IFN-β | IFN-γ | IL-10 |
| Pam3CSK4 | TLR1/2 | - | - | + | ++ |
| HKLM | TLR2 | - | - | + | ++ |
| FSL-1 | TLR2/6 | - | - | +/- | + |
| Poly(I:C) | TLR3 | + | +++ | - | + |
| LPS | TLR4 | +/- | ++ | + | +++ |
| Flagellin | TLR5 | - | + | +/- | ++ |
| Imiquimod | TLR7 | +++ | + | +/- | + |
| R848 | TLR7/8 | ++ | + | +++ | ++ |
| CpG ODN | TLR9 | +++ | + | + | + |
Legend:
-
+++ Strong Induction
-
++ Moderate Induction
-
+ Weak Induction
-
+/- Variable or Low Induction
-
- No significant induction
Experimental Protocols
The following is a generalized protocol for the in vitro stimulation of human PBMCs to analyze cytokine production in response to TLR agonists.
1. Isolation of Human PBMCs:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Whole blood is diluted with phosphate-buffered saline (PBS), layered over the Ficoll-Paque medium, and centrifuged.
-
The PBMC layer is carefully collected, washed with PBS, and resuspended in complete RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
2. Cell Culture and Stimulation:
-
PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Cells are allowed to rest for a few hours before stimulation.
-
TLR agonists are added to the wells at predetermined optimal concentrations. A vehicle control (e.g., PBS or DMSO) is included in parallel.
-
The plates are incubated at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 6, 24, or 48 hours).
3. Cytokine Quantification:
-
After incubation, the cell culture supernatants are collected by centrifugation.
-
The concentrations of various cytokines and chemokines in the supernatants are measured using a multiplex bead-based immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
The differential cytokine profiles induced by TLR agonists are a direct consequence of the specific signaling pathways they activate. TLR signaling is broadly divided into two main pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
TLR Signaling Pathways
References
- 1. Toll-like receptor (TLR) 2-9 agonists-induced Cytokines & Chemokines: I. Comparison with T cell receptor-induced responses. | Meso Scale Discovery [mesoscale.com]
- 2. Toll-like receptor (TLR) 2-9 agonists-induced cytokines and chemokines: I. Comparison with T cell receptor-induced responses [u-labex.com]
Safety Operating Guide
Navigating the Disposal of Guretolimod: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of the Toll-like receptor 7 (TLR7) agonist, Guretolimod (also known as DSP-0509), is crucial for maintaining a safe and compliant laboratory environment. As a research-use-only compound, specific disposal protocols are often not widely published. However, by adhering to established best practices for chemical and pharmaceutical waste management, researchers can ensure the safe handling and disposal of this compound and its associated waste streams.
This guide provides a procedural, step-by-step framework for the disposal of this compound, intended for researchers, scientists, and drug development professionals. The information herein is based on general laboratory safety standards and regulatory principles for chemical waste.
Core Principles of this compound Disposal
While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, the foundational principle is to manage it as a potentially hazardous chemical waste. This necessitates adherence to local, state, and federal environmental regulations. Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—in this case, the laboratory that used the this compound.
Key recommendations for the disposal of chemical waste, which should be applied to this compound, include:
-
Avoid Sewer Disposal: Do not dispose of this compound, or its solutions, down the drain.[1][2][3] This practice can introduce active pharmaceutical ingredients into the environment, with potential ecological consequences.
-
No Household Garbage: Unused this compound and contaminated materials should not be disposed of in regular trash.[1]
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal procedures. They can provide specific instructions based on your location's regulations and your facility's capabilities.
-
Professional Disposal: The standard and recommended method for the disposal of chemical waste is through a licensed and permitted chemical waste incinerator.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general procedure for the safe disposal of this compound waste.
-
Waste Segregation:
-
Unused/Expired this compound: Keep the original product in its container. Do not mix with other chemical waste unless instructed to do so by your EHS department.
-
Contaminated Labware: This includes items such as pipette tips, centrifuge tubes, gloves, and flasks that have come into direct contact with this compound. These items should be collected in a designated, clearly labeled hazardous waste container.
-
Aqueous Solutions: Collect all solutions containing this compound in a compatible, sealed, and clearly labeled waste container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and its concentration.
-
The date of waste accumulation should also be clearly marked on the container.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed to prevent spills and that they are stored in secondary containment.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with a complete inventory of the waste to be collected.
-
Experimental Workflow for this compound Disposal
The decision-making process for the proper disposal of this compound can be visualized as follows:
References
Essential Safety and Handling Guide for Guretolimod (DSP-0509)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Guretolimod, a Toll-like receptor 7 (TLR7) agonist with potential immunostimulatory and antineoplastic activities.[1] Given its use in research and its pharmacological activity, a comprehensive understanding of safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Compound Overview and Hazard Assessment
This compound, also known as DSP-0509, is a small molecule being investigated for its potential therapeutic effects. While some suppliers may ship this compound as a non-hazardous chemical for research purposes, its potent biological activity necessitates a cautious approach to handling.[1] As a TLR7 agonist, it is designed to modulate the immune system.[1][2] In the absence of a complete, publicly available Safety Data Sheet (SDS), it is prudent to handle this compound with the same precautions as other potent compounds or investigational drugs, assuming it may have hazardous properties.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on a conservative approach, treating the compound as potentially hazardous.
| PPE Category | Equipment | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Two pairs of powder-free nitrile gloves are recommended to provide a barrier against accidental skin contact. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect the eyes from splashes or aerosols. For procedures with a higher risk of splashing, chemical safety goggles are recommended. |
| Body Protection | Laboratory Coat | A dedicated, buttoned laboratory coat should be worn to protect personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powdered form of the compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. |
Operational and Handling Plan
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated hazardous waste stream for contaminated PPE. |
| Liquid Waste | Collect in a clearly labeled, sealed hazardous waste container. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and the laboratory supervisor. If trained, clean the spill using an appropriate spill kit, wearing full PPE. Otherwise, contact the institutional safety office. |
This guidance is intended to provide a framework for the safe handling of this compound. It is imperative that all personnel are trained on these procedures and have access to the necessary safety equipment. Always consult your institution's specific safety protocols and the supplier's most recent Safety Data Sheet for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
